5-Iodocytosine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-iodo-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVWJVAMULFOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149947 | |
| Record name | 5-Iodocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-44-7 | |
| Record name | 6-Amino-5-iodo-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Iodocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-iodo-1,2-dihydropyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Iodocytosine: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenation in Nucleobase Chemistry
In the landscape of medicinal chemistry and drug development, the strategic modification of nucleobases offers a powerful tool for modulating biological activity. The introduction of a halogen atom, such as iodine, into a nucleoside analog can profoundly alter its physicochemical properties, including its size, lipophilicity, and electronic distribution. This, in turn, can influence its interaction with biological targets, metabolic stability, and overall therapeutic potential. 5-Iodocytosine, a halogenated derivative of the pyrimidine nucleobase cytosine, stands as a pivotal building block in the synthesis of a diverse array of bioactive compounds. Its unique chemical characteristics make it a valuable precursor for antiviral and anticancer agents, as well as a versatile tool in fundamental biochemical research. This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and key applications of 5-iodocytosine, offering insights for its effective utilization in research and drug discovery endeavors.
Physicochemical Properties of 5-Iodocytosine
The introduction of an iodine atom at the 5-position of the cytosine ring imparts distinct physicochemical properties that are central to its utility. A summary of these core properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄IN₃O | [1] |
| Molecular Weight | 237.00 g/mol | [2] |
| CAS Number | 1122-44-7 | [2] |
| Appearance | White to off-white or light yellow crystalline powder | [1] |
| Melting Point | ~285-290 °C | [1] |
| Solubility | Sparingly soluble in water; Soluble in formic acid (50 mg/mL) and other organic solvents like chloroform and dichloromethane. | , [1][2] |
| pKa (predicted) | 7.58 ± 0.10 | [3] |
| Stability | Stable at room temperature but can decompose under bright or ultraviolet light. It is stable under acidic conditions but susceptible to hydrolysis under alkaline conditions. | [1] |
Molecular and Electronic Structure
The chemical behavior and biological activity of 5-iodocytosine are intrinsically linked to its molecular and electronic structure. The presence of the bulky, electron-rich iodine atom at the C5 position of the pyrimidine ring introduces significant steric and electronic perturbations compared to the parent cytosine molecule.
Chemical Structure
The fundamental structure of 5-iodocytosine is depicted below.
Caption: Chemical structure of 5-Iodocytosine.
Tautomerism
Like cytosine, 5-iodocytosine can exist in different tautomeric forms, which can influence its hydrogen bonding patterns and, consequently, its interactions with biological macromolecules. The primary tautomers include the amino-oxo, amino-hydroxy, and imino-oxo forms. Computational studies on halogenated cytosine derivatives suggest that the relative stability of these tautomers is influenced by the nature of the halogen substituent and the surrounding environment (gas phase vs. solution)[4]. The amino-oxo form is generally the most stable in aqueous solution, which is the most biologically relevant environment.
Synthesis of 5-Iodocytosine
The most common and direct method for the synthesis of 5-iodocytosine is through the electrophilic iodination of cytosine. A variety of iodinating agents can be employed, with N-iodosuccinimide (NIS) being a widely used and effective reagent.
Experimental Protocol: Iodination of Cytosine using N-Iodosuccinimide (NIS)
This protocol describes a general procedure for the synthesis of 5-iodocytosine.
Materials:
-
Cytosine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve cytosine in anhydrous DMF.
-
Cool the solution in an ice bath with stirring.
-
To the cooled solution, add N-iodosuccinimide (NIS) portion-wise over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-iodocytosine as a solid.
Caption: General workflow for the synthesis of 5-Iodocytosine.
Chemical Reactivity and Synthetic Applications
The iodine atom in 5-iodocytosine serves as a versatile synthetic handle, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is crucial for the construction of more complex nucleoside analogs with diverse functionalities.
Sonogashira Coupling
A prominent application of 5-iodocytosine in organic synthesis is its participation in the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction with terminal alkynes provides a powerful method for the introduction of alkyne moieties at the 5-position of the cytosine ring. These alkynyl-substituted cytosine derivatives are valuable intermediates for the synthesis of fluorescent probes and other modified nucleosides. For instance, 5-ethynyl-2'-deoxycytidine, a key compound for studying DNA dynamics, is synthesized from 5-iodo-2'-deoxycytidine via a Sonogashira coupling with trimethylsilylacetylene[5].
Caption: Schematic of the Sonogashira coupling of a 5-iodocytosine derivative.
Applications in Drug Development and Research
The unique properties of 5-iodocytosine and its derivatives have led to their widespread use in drug discovery and as tools in molecular biology.
Antiviral Agents
5-Iodocytosine is a key precursor in the synthesis of several nucleoside analogs with potent antiviral activity. A notable example is 1-β-D-arabinofuranosyl-5-iodocytosine (Ara-IC), which has demonstrated inhibitory effects against various DNA viruses, including herpes simplex virus[6]. The mechanism of action for many of these 5-iodo-nucleoside analogs involves their intracellular phosphorylation to the corresponding triphosphate. This triphosphate then acts as a competitive inhibitor of the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and the disruption of viral replication[7]. The bulky iodine atom can cause steric hindrance and interfere with proper base pairing, further contributing to the antiviral effect.
Anticancer Research
The principle of using halogenated nucleosides to disrupt DNA synthesis and repair is also a cornerstone of some anticancer therapies. While 5-fluorouracil is a more clinically established example, the incorporation of 5-iodocytosine into synthetic schemes allows for the generation of novel compounds with potential as anticancer agents. The rationale is similar to that for antiviral applications: the incorporation of the modified nucleobase into the DNA of rapidly dividing cancer cells can induce cell cycle arrest and apoptosis.
Research Tool in Molecular Biology
Beyond its therapeutic potential, 5-iodocytosine and its derivatives serve as invaluable research tools. The heavy iodine atom is useful in X-ray crystallography for solving the phase problem via single- or multi-wavelength anomalous dispersion (SAD/MAD) phasing. Furthermore, the ability to functionalize the 5-position through reactions like the Sonogashira coupling allows for the attachment of fluorescent dyes, biotin, or other reporter groups, enabling the study of DNA-protein interactions, DNA replication, and repair processes[5].
Conclusion
5-Iodocytosine is a molecule of significant strategic importance in the fields of medicinal chemistry, drug discovery, and molecular biology. Its unique physicochemical properties, conferred by the iodine atom at the 5-position, provide a versatile platform for the synthesis of a wide range of bioactive compounds. The ability to serve as a precursor for antiviral and potential anticancer agents, coupled with its utility as a research tool for elucidating complex biological processes, underscores the continued relevance and potential of 5-iodocytosine in advancing scientific knowledge and developing novel therapeutics. A thorough understanding of its chemical properties, structure, and reactivity is paramount for harnessing its full potential in these critical areas of research.
References
-
ChemBK. 5-Iodocytosine. Available from: [Link]
- Gómez-Pérez, A. M., et al. (2021). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. Asian Journal of Physics, 30(4), 521-534.
- Hong, I. S., et al. (2012). Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine. ACS Chemical Biology, 7(6), 1064-1071.
- Renis, H. E. (1970). Comparison of Cytotoxicity and Antiviral Activity of 1-β-D-Arabinofuranosyl-5-iodocytosine with Related Compounds. Cancer Research, 30(1), 189-194.
- De Clercq, E. (2009). Antiviral drug discovery: ten breakthroughs that made a difference. Reviews in Medical Virology, 19(2), 69-82.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Iodocytosine [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. rsc.org [rsc.org]
5-Iodocytosine: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications
This guide provides an in-depth exploration of 5-iodocytosine, a halogenated pyrimidine that has garnered significant interest in the fields of medicinal chemistry and molecular biology. From its initial discovery to modern synthetic protocols and diverse applications, this document serves as a technical resource for researchers, scientists, and professionals in drug development.
Introduction: The Dawn of Halogenated Pyrimidines
The mid-20th century marked a pivotal era in the quest for effective chemotherapeutic agents. A burgeoning understanding of nucleic acid metabolism as a cornerstone of cellular replication and viral propagation opened a new frontier for therapeutic intervention. The strategic modification of the fundamental building blocks of DNA and RNA, the nucleobases, emerged as a promising approach to disrupt these vital processes in pathological conditions.
Within this context, the halogenated pyrimidines, a class of synthetic nucleobase analogs, rose to prominence. The introduction of a halogen atom onto the pyrimidine ring structure offered a subtle yet profound alteration, capable of inducing significant changes in the molecule's physicochemical properties and biological activity. These modifications paved the way for the development of compounds that could act as antagonists in nucleic acid biosynthesis, ultimately leading to the creation of potent antiviral and anticancer agents. The foundational work on compounds like 5-iododeoxyuridine by pioneers such as William H. Prusoff demonstrated the immense therapeutic potential of this class of molecules, setting the stage for the exploration of other halogenated pyrimidines, including 5-iodocytosine.[1]
The Genesis of 5-Iodocytosine: A Historical Perspective
While the exact moment of the first synthesis of 5-iodocytosine is not as prominently documented as some of its nucleoside counterparts, its origins are intrinsically linked to the broader investigation of halogenated pyrimidines in the 1950s. The systematic study of pyrimidines had been ongoing since the late 19th century, but the therapeutic potential of halogenated derivatives was a mid-20th-century revelation.[2] The early syntheses of such compounds were driven by the hypothesis that they could interfere with nucleic acid synthesis and function.
The Chemical Synthesis of 5-Iodocytosine: A Practical Guide
The synthesis of 5-iodocytosine is most commonly achieved through the direct electrophilic iodination of cytosine. The C-5 position of the pyrimidine ring is susceptible to electrophilic attack, making it a prime target for halogenation.[2] Several methods have been developed, with the choice of iodinating agent being a key determinant of reaction efficiency and conditions.
Iodination using Iodine Monochloride (ICl)
Iodine monochloride is a potent electrophilic iodinating agent that can be used for the direct iodination of cytosine. The reaction is typically carried out in an acidic medium to facilitate the electrophilic substitution.
Experimental Protocol: Synthesis of 5-Iodocytosine via Iodine Monochloride
-
Dissolution: In a suitable reaction vessel, dissolve cytosine in a mixture of glacial acetic acid and water.
-
Addition of ICl: Slowly add a solution of iodine monochloride in glacial acetic acid to the cytosine solution with constant stirring. The reaction is exothermic, and the temperature should be monitored.
-
Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Precipitation: The product, 5-iodocytosine, will precipitate out of the solution.
-
Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold water, followed by ethanol, and then dried under vacuum to yield the final product.
Table 1: Representative Reaction Parameters for ICl Iodination of Cytosine
| Parameter | Value |
| Starting Material | Cytosine |
| Iodinating Agent | Iodine Monochloride (ICl) |
| Solvent | Acetic Acid / Water |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Purification | Filtration and washing |
Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a milder and more selective iodinating agent compared to iodine monochloride. It is often used when the substrate is sensitive to harsh acidic conditions.
Experimental Protocol: Synthesis of 5-Iodocytosine via N-Iodosuccinimide
-
Suspension: Suspend cytosine in a suitable organic solvent, such as dimethylformamide (DMF).
-
Addition of NIS: Add N-Iodosuccinimide to the suspension in portions with vigorous stirring.
-
Reaction: The reaction is typically carried out at room temperature or with gentle heating and monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is poured into water to precipitate the product.
-
Isolation and Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as water or ethanol-water mixtures.
Table 2: Representative Reaction Parameters for NIS Iodination of Cytosine
| Parameter | Value |
| Starting Material | Cytosine |
| Iodinating Agent | N-Iodosuccinimide (NIS) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room Temperature to 50°C |
| Reaction Time | 4-8 hours |
| Purification | Precipitation and Recrystallization |
Diagram 1: Synthetic Workflow for 5-Iodocytosine
Caption: General synthetic routes to 5-Iodocytosine from cytosine.
Physicochemical Properties and Analytical Characterization
5-Iodocytosine is a white to off-white crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 3.
Table 3: Physicochemical Properties of 5-Iodocytosine
| Property | Value | Source |
| Molecular Formula | C₄H₄IN₃O | [4][5] |
| Molecular Weight | 237.00 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | >300 °C (decomposes) | - |
| Solubility | Sparingly soluble in water, soluble in DMSO and hot acidic solutions. | - |
| pKa | ~8.0 | - |
The structural integrity and purity of synthesized 5-iodocytosine are confirmed using a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of 5-iodocytosine. The ¹H NMR spectrum typically shows a characteristic singlet for the H6 proton, with its chemical shift influenced by the electron-withdrawing iodine atom at the C5 position. The amino protons appear as a broad singlet. In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring exhibit distinct resonances, with the C5 signal being significantly shifted downfield due to the direct attachment of the iodine atom.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of 5-iodocytosine. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z 237. The fragmentation pattern can provide further structural information.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 5-iodocytosine and for its quantification in various matrices. A typical reversed-phase HPLC method would employ a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6][7] Detection is commonly performed using a UV detector at a wavelength where 5-iodocytosine exhibits maximum absorbance (around 280-290 nm).
Diagram 2: Analytical Workflow for 5-Iodocytosine Characterization
Caption: Standard analytical workflow for the characterization of synthesized 5-Iodocytosine.
Applications in Research and Drug Development
The biological activity of 5-iodocytosine is primarily realized when it is incorporated into a nucleoside, such as 5-iodo-2'-deoxycytidine (IdC). As a nucleoside analog, it can be phosphorylated within the cell to its triphosphate form and subsequently incorporated into nascent DNA chains during replication.
Antiviral Activity
The antiviral properties of 5-iodocytosine-containing nucleosides are attributed to their ability to be incorporated into viral DNA.[8] This incorporation can lead to several detrimental effects on the virus:
-
Inhibition of DNA Polymerase: The triphosphate form of the analog can act as a competitive inhibitor of the viral DNA polymerase, thereby halting DNA replication.
-
Chain Termination: If the nucleoside analog lacks a 3'-hydroxyl group, its incorporation will lead to the termination of the growing DNA chain.
-
Production of Faulty Viral Proteins: The presence of the iodinated base in the viral genome can lead to misreading during transcription, resulting in the synthesis of non-functional viral proteins.
Anticancer Potential
The anticancer activity of 5-iodocytosine derivatives is also linked to their interference with DNA synthesis. Cancer cells, characterized by their rapid proliferation, have a high demand for DNA precursors. By acting as an antimetabolite, 5-iodocytosine-containing nucleosides can be preferentially taken up and utilized by cancer cells. The incorporation of these analogs into the DNA of cancer cells can trigger cell cycle arrest and apoptosis.[9]
Furthermore, metabolites of some halogenated pyrimidines are known to inhibit thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine.[10][11][12] Inhibition of this enzyme depletes the cellular pool of thymidine triphosphate, a necessary component for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.
Diagram 3: Proposed Mechanism of Action of 5-Iodocytosine Nucleosides
Sources
- 1. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 2. 5-I dU Oligo Modifications from Gene Link [genelink.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. 5-Iodocytosine [webbook.nist.gov]
- 5. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 6. Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]
- 8. Antiviral iodinated pyrimidine deoxyribonucleosides: 5-iodo-2'-deoxyuridine; 5-iodo-2'-deoxycytidine; 5-iodo-5'-amino-2',5'-dideoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Mechanisms of Bioactive Compounds from Solanaceae: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An insight into thymidylate synthase inhibitor as anticancer agents: an explicative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymidylate synthase inhibitors as anticancer agents: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Inhibition of thymidylate synthase in chemotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fulcrum of Innovation: 5-Iodocytosine as a Versatile Synthetic Intermediate in Medicinal Chemistry
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the C5-Position
In the landscape of medicinal chemistry, the strategic modification of nucleobases is a cornerstone of drug design, enabling the fine-tuning of pharmacological properties to enhance efficacy and selectivity. Among the pyrimidines, cytosine presents a scaffold ripe for functionalization. The C5-position, in particular, serves as a critical node for introducing a diverse array of chemical moieties without disrupting the essential Watson-Crick base pairing. Halogenated nucleobases, especially 5-iodocytosine, have emerged as exceptionally valuable intermediates in this endeavor.[1] The iodine atom, owing to its size and electronic properties, is not only a potent modulator of biological activity but, more importantly, a versatile chemical handle for the construction of complex molecular architectures through modern cross-coupling methodologies.[1] This guide provides an in-depth exploration of 5-iodocytosine, from its synthesis to its pivotal role in the generation of novel therapeutic candidates.
Synthesis of 5-Iodocytosine: Establishing the Foundation
The introduction of an iodine atom at the C5-position of cytosine is a critical first step. This transformation is typically achieved through electrophilic aromatic substitution. The choice of iodinating agent and reaction conditions is paramount to achieving high yields and purity, which are essential for downstream applications.
Mechanism of Electrophilic Iodination
The iodination of the electron-rich pyrimidine ring of cytosine proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species (I+) attacks the C5-position, which is activated by the amino group at C4 and the hydroxyl group at C2 (in the tautomeric lactam form). This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the 5-iodocytosine product. The efficacy of this process is highly dependent on the generation of a potent electrophilic iodine source.
Experimental Protocol: Synthesis of 5-Iodocytosine
A common and effective method for the synthesis of 5-iodocytosine involves the use of N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF).[2]
Materials:
-
Cytosine
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Argon or Nitrogen gas
-
Deionized water
-
Phosphorus pentoxide (P2O5) for drying
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve cytosine (1.0 equivalent) and N-iodosuccinimide (1.1 equivalents) in anhydrous DMF.
-
Protect the reaction vessel from light by wrapping it in aluminum foil.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with deionized water to remove any residual DMF and unreacted starting materials.
-
Dry the product under vacuum in the presence of a desiccant such as phosphorus pentoxide.
This procedure typically affords 5-iodocytosine as a light tan solid in high yield (often >95%) and purity, suitable for use in subsequent reactions without further purification.[2]
An alternative, environmentally friendly approach involves a solvent-free mechanochemical method using solid iodine and silver nitrate (AgNO₃), which can achieve high yields in a shorter reaction time.[3][4]
The Power of Palladium: 5-Iodocytosine in Cross-Coupling Reactions
The true synthetic utility of 5-iodocytosine lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions.[5][6] These reactions have revolutionized drug discovery by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6] The carbon-iodine bond at the C5-position is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] In the context of 5-iodocytosine, this reaction allows for the introduction of alkyne moieties, which are valuable for further functionalization via "click chemistry" or for their intrinsic biological activities.[8]
Causality in Experimental Choices:
-
Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand) and a copper(I) co-catalyst (typically CuI) is crucial.[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.[9]
-
Solvent: Anhydrous, deoxygenated solvents like DMF or THF are used to prevent side reactions and catalyst deactivation.
Materials:
-
5-Iodo-2'-deoxycytidine (or other protected 5-iodocytosine derivative)
-
Terminal alkyne (e.g., propargylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve the 5-iodo-2'-deoxycytidine (1.0 equiv.) in anhydrous DMF under an inert atmosphere.
-
Add the terminal alkyne (1.5 equiv.), triethylamine (3.0 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.1 equiv.), and CuI (0.1 equiv.).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylcytidine derivative.
Suzuki-Miyaura Coupling: Forging Biaryl and Vinyl Linkages
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the organoboron reagents.[10] This reaction is instrumental in synthesizing C5-aryl or C5-vinyl cytosine derivatives, which are common motifs in antiviral and anticancer agents.[11]
Causality in Experimental Choices:
-
Palladium Catalyst and Ligand: A variety of palladium catalysts can be employed, often with specialized phosphine ligands (e.g., XPhos, SPhos) that enhance catalytic activity and stability.[12]
-
Base: A base is required to activate the boronic acid or ester for transmetalation. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and is often dependent on the specific substrates.[11][13]
-
Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water, which aids in the dissolution of the base and the boronic acid.[11]
Stille Coupling: A Robust and Versatile Method
The Stille coupling involves the reaction of an organostannane with an organic halide.[14][15] While the toxicity of tin reagents is a concern, the Stille reaction is highly reliable and tolerant of a wide range of functional groups, making it a valuable tool in complex molecule synthesis.[14][16]
Causality in Experimental Choices:
-
Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄, are typically used.[16]
-
Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) salts can accelerate the reaction rate.[17]
-
Solvent: Aprotic polar solvents like DMF, NMP, or THF are commonly employed.
Applications in Medicinal Chemistry: From Intermediate to Drug Candidate
The derivatives synthesized from 5-iodocytosine have found applications in various therapeutic areas, particularly as antiviral and anticancer agents.[18][19][20]
-
Antiviral Agents: Many antiviral nucleoside analogues function by inhibiting viral DNA or RNA polymerases.[18][19] Modification at the C5-position of cytosine can enhance the binding affinity of these analogues to viral enzymes or improve their pharmacokinetic properties. For example, 5-substituted 2'-deoxycytidines have shown significant anti-herpes simplex virus (HSV) activity.[21]
-
Anticancer Agents: The introduction of bulky or functional groups at the C5-position can lead to compounds that disrupt DNA replication in rapidly dividing cancer cells or inhibit enzymes crucial for tumor growth.[22][23]
-
Molecular Probes: The ability to introduce fluorescent tags, biotin, or other labels via cross-coupling reactions makes 5-iodocytosine an excellent starting point for the synthesis of molecular probes to study DNA-protein interactions and other cellular processes.
Comparative Data of Catalytic Systems
The choice of cross-coupling reaction and catalyst system depends on the specific substrate and desired product. The following table provides a general comparison of common palladium catalysts used in these transformations.
| Reaction | Catalyst System | Typical Coupling Partner | Advantages | Disadvantages |
| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal Alkyne | Mild conditions, reliable for C(sp)-C(sp²) bonds. | Requires copper co-catalyst, sensitive to oxygen.[24] |
| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(OAc)₂/XPhos | Boronic Acid/Ester | Low toxicity of boron reagents, wide functional group tolerance.[11] | Base sensitivity, potential for deboronation. |
| Stille | Pd(PPh₃)₄ | Organostannane | High functional group tolerance, neutral reaction conditions.[15][16] | Toxicity of tin reagents and byproducts.[14] |
Conclusion: A Keystone Intermediate for Innovation
5-Iodocytosine is more than just a halogenated nucleobase; it is a versatile and powerful synthetic intermediate that has become a cornerstone of modern medicinal chemistry. Its straightforward synthesis and exceptional reactivity in palladium-catalyzed cross-coupling reactions provide a reliable platform for the creation of a vast array of C5-functionalized cytosine derivatives. For researchers and drug development professionals, mastering the chemistry of 5-iodocytosine opens the door to the rapid exploration of structure-activity relationships and the development of novel therapeutic agents with enhanced potency and specificity. As catalytic methodologies continue to evolve, the strategic importance of 5-iodocytosine as a fulcrum for innovation in drug discovery is set to endure.
References
-
ChemBK. (2023, August 10). 5-Iodocytosine. Retrieved from [Link]
-
Al-Masum, M., & El-Sikhry, H. (2019). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 24(21), 3875. [Link]
-
ResearchGate. (n.d.). Optimization of the iodination of cytosine at room temperature. Retrieved from [Link]
-
Kumar, A., Kumar, S., & Garg, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]
-
ResearchGate. (n.d.). Pd/TXPTS-catalyzed Sonogashira coupling of 5-IdU. Retrieved from [Link]
-
Sýkorová, V., Tichý, M., & Hocek, M. (2021). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. ChemBioChem, 22(24), 3423-3432. [Link]
-
Den-Hartog, H., & Thompson, M. P. (2023). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. JACS Au, 3(1), 13-24. [Link]
-
PubMed. (2022). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies. JACS Au. [Link]
-
De Clercq, E., Descamps, J., Balzarini, J., Giziewicz, J., Barr, P. J., & Robins, M. J. (1983). Nucleic acid related compounds. 40. Synthesis and biological activities of 5-alkynyluracil nucleosides. Journal of Medicinal Chemistry, 26(5), 661-666. [Link]
-
University of Manchester. (n.d.). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides and Oligonucleotide Therapies. Retrieved from [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
So, C. M., & Kwong, F. Y. (2010). A highly versatile catalyst system for the cross-coupling of aryl chlorides and amines. Angewandte Chemie International Edition, 49(45), 8422-8426. [Link]
-
Strittmatter, T., Aschenbrenner, J., Hardt, N., & Marx, A. (2013). Synthesis of 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides. ARKIVOC, 2013(2), 46-59. [Link]
-
ResearchGate. (n.d.). Proposed reaction scheme of the Sonogashira coupling on 5IdU. Retrieved from [Link]
-
Sharma, A., & Kumar, V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]
-
Royal Society of Chemistry. (n.d.). Aqueous mediated iodine catalyzed C–N coupling followed by C–C coupling towards 5H-pyrazino[2,3-b]indoles. Chemical Communications. [Link]
-
ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
-
YouTube. (2015, October 29). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. Retrieved from [Link]
-
PubMed. (1976). Iodination of DNA. Studies of the Reaction and Iodination of Papovavirus DNA. Journal of Molecular Biology. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Journal of Chemical Education. (2018). A Greener Approach to Suzuki−Miyaura Cross-Coupling: A Two-Step Synthesis of a Biaryl Compound from Vanillin for the Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]
-
ScienceDirect. (n.d.). Iodine/DMSO catalytic system: a unified tool for the one-pot construction of heterocycles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Retrieved from [Link]
-
National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Future Medicinal Chemistry. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 5-IODOCYTOSINE | 1122-44-7 [chemicalbook.com]
- 3. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleic acid related compounds. 40. Synthesis and biological activities of 5-alkynyluracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.manchester.ac.uk [research.manchester.ac.uk]
- 21. quod.lib.umich.edu [quod.lib.umich.edu]
- 22. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sonogashira Coupling [organic-chemistry.org]
An In-depth Technical Guide to 5-Iodocytosine: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of 5-Iodocytosine (5-IC), a halogenated derivative of the pyrimidine nucleobase cytosine. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical characteristics of 5-IC, its significant applications in molecular biology and medicine, and detailed protocols for its practical use. The content is structured to provide not just data, but also the scientific reasoning behind experimental designs and methodologies.
Introduction: The Significance of 5-Iodocytosine
5-Iodocytosine is a synthetic modified pyrimidine that has garnered considerable interest in various scientific fields.[1] The introduction of an iodine atom at the 5th position of the cytosine ring imparts unique properties that are not present in its canonical counterpart. These altered characteristics, including increased molecular weight, altered base pairing capabilities, and enhanced reactivity, make 5-IC a valuable tool in X-ray crystallography, a probe for DNA-protein interactions, and a precursor for the synthesis of other modified nucleosides. Furthermore, its biological activities as an antiviral and potential anticancer agent are areas of active investigation. This guide will explore these facets in detail, providing a robust resource for leveraging 5-Iodocytosine in research and development.
Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of 5-Iodocytosine is fundamental to its effective application. These characteristics dictate its behavior in various experimental conditions, from its solubility in different solvents to its stability and reactivity.
Physical Properties
The introduction of the bulky, electronegative iodine atom significantly influences the physical properties of the cytosine molecule. A summary of these key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄IN₃O | [2][3][4][5] |
| Molecular Weight | 236.9985 g/mol | [2][3][4] |
| Appearance | White to off-white or light yellow crystalline powder | [6][7] |
| Melting Point | ~285-290°C (with decomposition) | [6][8] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like chloroform and dichloromethane. Soluble in formic acid (50 mg/mL). | [1][6][9] |
| CAS Number | 1122-44-7 | [3][4][5] |
Chemical Structure and Tautomerism
5-Iodocytosine, like cytosine, can exist in different tautomeric forms. The most common are the amino-oxo, amino-hydroxy, and imino-oxo forms. The equilibrium between these tautomers is crucial as it affects the molecule's hydrogen bonding patterns and, consequently, its biological function. Theoretical studies suggest that polar solvents can significantly influence the stability of these tautomers.[10]
Caption: Tautomeric forms of 5-Iodocytosine.
Synthesis and Reactivity
The synthesis of 5-Iodocytosine is typically achieved through the direct iodination of cytosine. A common method involves the reaction of cytosine with an iodinating agent such as iodine monochloride or N-iodosuccinimide in an appropriate solvent.
General Synthesis Protocol
The following is a generalized protocol for the synthesis of 5-Iodocytosine. Causality: The choice of an electrophilic iodinating agent is crucial for the reaction to proceed at the electron-rich C5 position of the pyrimidine ring. The reaction conditions, including solvent and temperature, are optimized to maximize yield and minimize side products.
Step-by-Step Methodology:
-
Dissolution: Dissolve cytosine in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF).
-
Addition of Iodinating Agent: Slowly add the iodinating agent (e.g., N-iodosuccinimide) to the cytosine solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the product is typically precipitated by the addition of a non-solvent or by adjusting the pH.
-
Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent system to obtain pure 5-Iodocytosine.
Caption: General workflow for the synthesis of 5-Iodocytosine.
Applications in Research and Drug Development
The unique properties of 5-Iodocytosine have led to its use in a variety of applications, ranging from fundamental molecular biology research to the development of therapeutic agents.
Antiviral and Anticancer Activities
5-Iodocytosine and its nucleoside derivatives have demonstrated notable biological activities.
-
Antiviral Activity: Derivatives of 5-iodocytosine, such as 1-β-D-arabinofuranosyl-5-iodocytosine (ara-IC), have been shown to inhibit the replication of several DNA viruses, including herpes simplex virus.[11][12] The mechanism of action is believed to involve the inhibition of viral DNA synthesis. The antiherpes activity of ara-IC can be partially blocked by deoxycytidine, deoxyuridine, and thymidine.[11][12] Another derivative, 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC), is a selective anti-human cytomegalovirus agent.[13]
-
Anticancer Potential: Halogenated pyrimidines, including derivatives of 5-iodocytosine, are being investigated for their potential as anticancer agents.[14] Their incorporation into DNA can lead to genomic instability and cell death in rapidly dividing cancer cells. Furthermore, 5-iododeoxyuridine, a related compound, has been shown to increase the efficacy of radioimmunotherapy in human tumors.[14] The development of nanotechnology-based drug delivery systems is also being explored to enhance the tumor-targeting capabilities of such compounds.[15]
DNA Labeling and Structural Biology
The heavy iodine atom in 5-Iodocytosine makes it an excellent tool for X-ray crystallography studies of DNA and DNA-protein complexes.
-
X-ray Crystallography: The incorporation of 5-Iodocytosine into synthetic oligonucleotides provides a heavy atom derivative that can be used to solve the phase problem in X-ray crystallography through techniques like Single or Multi-wavelength Anomalous Dispersion (SAD/MAD). This has been instrumental in determining the three-dimensional structures of various DNA and RNA molecules.
-
DNA Labeling: 5-Iodocytosine can be used as a precursor for the synthesis of other modified nucleotides for DNA labeling.[1] For instance, it can be used in Sonogashira coupling reactions to attach fluorescent probes or other functionalities to the 5-position of cytosine.[9] These labeled oligonucleotides are valuable tools for studying DNA-protein interactions, DNA conformation, and for the development of diagnostic assays.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments involving 5-Iodocytosine.
Protocol: Incorporation of 5-Iodocytosine into Oligonucleotides for Crystallography
Causality: The goal is to synthesize a DNA oligonucleotide containing 5-Iodocytosine at a specific position. The use of phosphoramidite chemistry on an automated DNA synthesizer ensures high coupling efficiency and sequence fidelity. The heavy iodine atom will then serve as an anomalous scatterer for phasing in X-ray crystallography.
Step-by-Step Methodology:
-
Synthesis of 5-Iododeoxycytidine Phosphoramidite: Prepare the 5-Iododeoxycytidine phosphoramidite building block required for automated DNA synthesis. This involves protecting the exocyclic amine and the 5'-hydroxyl group and phosphitylating the 3'-hydroxyl group.
-
Automated DNA Synthesis: Program the DNA synthesizer with the desired oligonucleotide sequence, incorporating the 5-Iododeoxycytidine phosphoramidite at the appropriate cycle.
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups by treating with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
-
Purification: Purify the crude oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain the pure, 5-Iodocytosine-containing DNA.
-
Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Caption: Workflow for synthesizing 5-Iodocytosine-labeled oligonucleotides.
Handling and Safety
5-Iodocytosine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling 5-Iodocytosine.[16] In case of dust formation, use a suitable respirator.[1][9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from sources of ignition and incompatible materials.[16] It is stable at room temperature but may decompose under bright or ultraviolet light.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Conclusion
5-Iodocytosine is a versatile molecule with significant applications in both fundamental research and drug development. Its unique physicochemical properties, stemming from the presence of the iodine atom, make it an invaluable tool for structural biologists and a promising lead compound for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. As research continues, the full potential of 5-Iodocytosine and its derivatives is yet to be completely unveiled, promising exciting future discoveries and applications.
References
- 5-IODOCYTOSINE - CymitQuimica. (n.d.).
- 5-Iodocytosine - ChemBK. (2023, August 10).
- Comparison of Cytotoxicity and Antiviral Activity of l-ß-D-Arabinofuranosyl-5-iodocytosine with Related Compounds - AACR Journals. (n.d.).
- Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - NIH. (n.d.).
- Comparison of Cytotoxicity and Antiviral Activity of 1-β-D-Arabinofuranosyl-5-iodocytosine with Related Compounds - AACR Journals. (1970, January 1).
- 5-Iodocytosine 1122-44-7 - Sigma-Aldrich. (n.d.).
- 5-Iodocytosine - the NIST WebBook. (n.d.).
- Antiviral activity of 5-iodo-2'-deoxyuridine and related drugs in human keratinocytes infected in vitro with herpes simplex virus type 1 - PubMed. (n.d.).
- GHS 11 (Rev.11) SDS Word 下载CAS: 1122-44-7 Name: 5-Iodocytosine - XiXisys. (n.d.).
- 5-Iodocytosine 1122-44-7 - Sigma-Aldrich. (n.d.).
- I 5-Iodocytosine - ElectronicsAndBooks. (n.d.).
- 5-IODOCYTOSINE | 1122-44-7 - ChemicalBook. (2025, August 21).
- 5-Iododeoxyuridine increases the efficacy of the radioimmunotherapy of human tumors growing in nude mice - PubMed. (1992, August).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 1).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 13).
- 6-Amino-5-iodo-2(1H)-pyrimidinone - PubChem. (n.d.).
- DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review* | Asian Journal of Physics. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).
- 5-Iodocytosine - the NIST WebBook. (n.d.).
- 5-IODOCYTOSINE 1122-44-7 wiki - Guidechem. (n.d.).
- 5-Iodocytosine - the NIST WebBook. (n.d.).
- 1147-23-5|5-Iodo-cytidine|BLD Pharm. (n.d.).
- DNA Labeling - NEB. (n.d.).
- Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine - PMC. (n.d.).
- 5-Iodocytosine | Pyrimidines - Ambeed.com. (n.d.).
- 5-Iodocytosine - 4-Amino-2-hydroxy-5-iodopyrimidine - Sigma-Aldrich. (n.d.).
- 1122-44-7 5-Iodocytosine 5-Iodocytosine - CAS Database - ChemNet. (n.d.).
- 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. (n.d.).
- 5-Hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PubMed. (2011, December 15).
- Nanotechnology against cancer: CdO-TR researchers develop a promising new drug. (2020, September 21).
- 5-Iodocytosine 1122-44-7 - Sigma-Aldrich. (n.d.).
- 5-Iodocytosine 1122-44-7 - Sigma-Aldrich. (n.d.).
Sources
- 1. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 2. 5-IODOCYTOSINE | CymitQuimica [cymitquimica.com]
- 3. 5-Iodocytosine [webbook.nist.gov]
- 4. 5-Iodocytosine [webbook.nist.gov]
- 5. 5-Iodocytosine [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. Page loading... [guidechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 10. asianjournalofphysics.com [asianjournalofphysics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Iododeoxyuridine increases the efficacy of the radioimmunotherapy of human tumors growing in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1122-44-7 Name: 5-Iodocytosine [xixisys.com]
5-Iodocytosine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of 5-Iodocytosine, a halogenated derivative of the nucleobase cytosine. We will delve into its fundamental properties, synthesis, and multifaceted applications in contemporary research and pharmaceutical development. This document is intended to serve as a valuable resource for scientists and researchers, offering both foundational knowledge and practical insights.
Core Properties of 5-Iodocytosine
5-Iodocytosine is a modified pyrimidine that has garnered significant interest in various scientific fields. Its unique properties, stemming from the introduction of an iodine atom at the 5th position of the cytosine ring, make it a valuable tool in molecular biology, crystallography, and medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 1122-44-7 | [1][2] |
| Molecular Formula | C₄H₄IN₃O | [1][2] |
| Molecular Weight | 237.00 g/mol | |
| Appearance | White to off-white or light yellow crystalline powder | [3][4] |
| Melting Point | ~285-290°C | [3] |
| Solubility | Soluble in formic acid (50 mg/mL) | |
| Storage Temperature | -20°C |
Synthesis of 5-Iodocytosine
The primary method for synthesizing 5-Iodocytosine involves the direct halogenation of cytosine. This electrophilic substitution reaction targets the electron-rich C5 position of the pyrimidine ring.
A commonly employed method is the reaction of cytosine with an iodinating agent in a suitable solvent system. One such approach involves the use of iodinated sulfoxide.[3] The causality behind this choice of reactants lies in the ability of the iodinating agent to generate an electrophilic iodine species that readily attacks the cytosine ring. The reaction is typically carried out under controlled temperature and pH to ensure specificity and maximize yield.
Caption: Generalized workflow for the synthesis of 5-Iodocytosine.
Applications in Research and Development
The utility of 5-Iodocytosine is broad, with significant applications in structural biology, medicinal chemistry, and as a synthetic intermediate.
Structural Biology and X-ray Crystallography
The presence of the heavy iodine atom makes 5-Iodocytosine a powerful tool in X-ray crystallography for solving the phase problem. When incorporated into nucleic acids, the anomalous scattering from the iodine atom can be used in techniques like Single Anomalous Dispersion (SAD) to determine the three-dimensional structure of DNA and RNA molecules and their complexes with proteins. This has been instrumental in elucidating the architecture of various biological macromolecules.
Medicinal Chemistry and Drug Development
5-Iodocytosine and its derivatives have been investigated for their potential therapeutic properties, particularly as antiviral agents.[4] The rationale behind this is that the modified nucleobase can be incorporated into the viral genome during replication, leading to mutations and inhibition of viral propagation.
For instance, 1-β-D-Arabinofuranosyl-5-iodocytosine (ara-IC) has demonstrated inhibitory effects against several DNA viruses, including herpes viruses.[5][6] Studies have shown that its antiviral activity is comparable to that of other nucleoside analogs like 5-iodo-2′-deoxyuridine (IUDR).[5][6] Furthermore, 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC) has been identified as a selective agent against human cytomegalovirus.[7][8]
Caption: Proposed mechanism of antiviral action for 5-Iodocytosine derivatives.
Synthetic Intermediate
5-Iodocytosine serves as a versatile precursor for the synthesis of other modified nucleobases. The iodine atom can be readily substituted through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the C5 position. This has been utilized in the synthesis of molecules like pyrrolocytosine.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Iodocytosine.
Hazard Identification:
-
GHS Pictogram: GHS07 (Harmful)
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[9]
-
Skin Protection: Handle with gloves and wear appropriate protective clothing.[9]
-
Respiratory Protection: Use a dust mask type N95 (US) or equivalent.
Storage and Handling:
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[3][9]
-
Keep in a dark place, as it can decompose under bright or ultraviolet light.[3]
-
Avoid formation of dust and aerosols.[9]
Experimental Protocol: A Guideline for Use
The following is a generalized protocol for the use of 5-Iodocytosine as a starting material in a synthetic reaction. This should be adapted based on the specific reaction being performed.
Objective: To use 5-Iodocytosine as a precursor in a palladium-catalyzed cross-coupling reaction.
Materials:
-
5-Iodocytosine
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Coupling partner (e.g., a boronic acid)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF or dioxane)
-
Reaction flask, condenser, and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: Dry all glassware in an oven and allow to cool under an inert atmosphere.
-
Reaction Setup: To the reaction flask, add 5-Iodocytosine, the coupling partner, the base, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a syringe.
-
Inert Atmosphere: Purge the reaction flask with an inert gas for several minutes.
-
Reaction: Heat the reaction mixture to the desired temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and any inorganic salts.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired modified nucleobase.
This protocol is a self-validating system in that the progress and outcome are continually monitored (Step 5) and the final product is purified to a high standard (Step 7), ensuring the integrity of the experimental results.
References
-
5-Iodocytosine. (2023, August 10). ChemBK. [Link]
-
Renis, H. E. (1970). Comparison of Cytotoxicity and Antiviral Activity of 1-β-D-Arabinofuranosyl-5-iodocytosine with Related Compounds. Cancer Research, 30(1), 189–194. [Link]
-
Comparison of Cytotoxicity and Antiviral Activity of l-ß-D-Arabinofuranosyl-5-iodocytosine with Related Compounds. (1970). AACR Journals. [Link]
-
Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts. (n.d.). National Institutes of Health. [Link]
-
Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts. (n.d.). ASM Journals. [Link]
-
GHS 11 (Rev.11) SDS Word. (n.d.). XiXisys. [Link]
-
5-Iodocytosine. (n.d.). ElectronicsAndBooks. [Link]
-
Exploring the Properties and Uses of 5-Iodocytosine (CAS 1122-44-7). (n.d.). Ningbo Inno Pharmchem Co., Ltd.. [Link]
-
5-Iodocytosine. (n.d.). NIST WebBook. [Link]
-
5-Iodocytosine. (n.d.). NIST WebBook. [Link]
-
6-Amino-5-iodo-2(1H)-pyrimidinone. (n.d.). PubChem. [Link]
Sources
- 1. 5-Iodocytosine [webbook.nist.gov]
- 2. 6-Amino-5-iodo-2(1H)-pyrimidinone | C4H4IN3O | CID 14281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1122-44-7 Name: 5-Iodocytosine [xixisys.com]
The Genesis of a Halogenated Pyrimidine: An In-depth Technical Guide to the Early Research and Literature of 5-Iodocytosine
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the foundational research surrounding 5-Iodocytosine, a molecule that emerged from the mid-20th century's surge in nucleoside chemistry. We will explore its initial synthesis, physicochemical characterization, and the early investigations into its biological activities that paved the way for its use in various scientific domains. This document is structured to provide not just a historical overview, but also a practical understanding of the scientific reasoning and experimental designs that defined the early exploration of this important cytosine analog.
The Dawn of Halogenated Pyrimidines: Synthesis and Physicochemical Properties
The story of 5-Iodocytosine is intrinsically linked to the broader effort to synthesize and understand halogenated pyrimidines. These efforts were driven by the hypothesis that incorporating a bulky, electronegative halogen atom at the 5-position of the pyrimidine ring could significantly alter the molecule's biological properties.
Early Synthetic Approaches
While a definitive "first" synthesis of 5-Iodocytosine is not prominently documented in readily available literature, early methods for the halogenation of pyrimidines provide a clear pathway to its creation. One of the earliest and most straightforward methods involved the direct iodination of cytosine.
Conceptual Workflow for Early 5-Iodocytosine Synthesis:
Caption: Early synthesis of 5-Iodocytosine.
Detailed Experimental Protocol: Iodination of Cytosine (Hypothetical Reconstruction based on early methods)
-
Preparation of Reagents:
-
Dissolve cytosine in a suitable acidic solvent, such as glacial acetic acid or nitric acid. The acid serves to protonate the cytosine, making the pyrimidine ring more susceptible to electrophilic attack.
-
Prepare a solution of the iodinating agent. A common early choice was iodine monochloride (ICl) in a compatible solvent, or elemental iodine (I₂).
-
-
Reaction:
-
Combine the cytosine solution with the iodinating agent in a sealed reaction vessel.
-
Heat the mixture for a defined period. The temperature and reaction time would have been determined empirically to optimize the yield of the mono-iodinated product while minimizing side reactions.
-
-
Work-up and Isolation:
-
After cooling, the reaction mixture is carefully neutralized with a base, such as ammonium hydroxide or sodium hydroxide, to precipitate the product.
-
The crude 5-Iodocytosine is collected by filtration.
-
Purification is achieved through recrystallization from a suitable solvent, likely water or an alcohol-water mixture.
-
Causality Behind Experimental Choices:
-
Acidic Conditions: The use of an acidic medium was crucial. Protonation of the cytosine ring enhances the electrophilic character of the C-5 position, facilitating the attack by the iodinating agent.
-
Choice of Iodinating Agent: Iodine monochloride was often preferred over elemental iodine due to its greater polarity and reactivity, leading to more efficient iodination.
Physicochemical Characterization
Once synthesized, the identity and purity of 5-Iodocytosine were established using the analytical techniques of the era.
| Property | Early Observations and Significance |
| Molecular Formula | C₄H₄IN₃O[1][2][3] |
| Molecular Weight | Approximately 237.00 g/mol [1] |
| Appearance | A crystalline solid. |
| Solubility | Sparingly soluble in water, with increased solubility in acidic or basic solutions. |
| UV-Visible Spectroscopy | Early UV-Vis spectra would have been critical for confirming the pyrimidine ring structure and observing shifts in the absorption maximum upon iodination. The spectra are pH-dependent due to the protonation and deprotonation of the ring nitrogens and the amino group. |
| Infrared Spectroscopy | IR spectroscopy would have been used to identify characteristic functional groups, such as the N-H stretches of the amino group and the C=O stretch of the pyrimidine ring. |
| Crystal Structure | Later, X-ray crystallography provided definitive proof of the structure, showing the planar nature of the pyrimidine ring and the bond lengths and angles, confirming the position of the iodine atom. |
Early Biological Investigations: A Tool and a Therapeutic Candidate
The synthesis of 5-Iodocytosine and its nucleoside derivatives opened the door to exploring their potential in biological systems. Early research focused on two primary areas: antiviral activity and radiosensitization in cancer therapy.
Antiviral Properties: A New Frontier
The pioneering work of William H. Prusoff with the related compound, 5-iodo-2'-deoxyuridine (IUDR), which was the first licensed antiviral drug, set the stage for investigating other halogenated pyrimidines. While much of the early focus was on IUDR, the antiviral potential of 5-iodocytosine derivatives was also explored.
A key early study demonstrated that 1-β-D-arabinofuranosyl-5-iodocytosine (a nucleoside of 5-iodocytosine) was a potent inhibitor of several DNA viruses.[4] This research highlighted the importance of the nucleoside form for antiviral activity, as the free base would not be as readily incorporated into viral DNA.
Mechanism of Antiviral Action (Hypothesized in early studies):
Caption: In vitro radiosensitization workflow.
Incorporation into Nucleic Acids: The Molecular Basis of Activity
The biological effects of 5-Iodocytosine and its derivatives are predicated on their ability to be metabolized and incorporated into DNA and potentially RNA. Early studies using radiolabeled analogs were instrumental in demonstrating this incorporation.
The prevailing hypothesis was that 5-iodocytosine deoxynucleoside, after being phosphorylated to the triphosphate form, would be recognized by DNA polymerases and incorporated into the growing DNA chain in place of deoxycytidine. This incorporation was the key to its radiosensitizing and antiviral effects.
While direct evidence for the incorporation of the 5-Iodocytosine base into RNA in early studies is less clear, the potential for its ribonucleoside to be incorporated into RNA was a logical extension of the findings with DNA. This would have implications for RNA function and metabolism.
Conclusion
The early research on 5-Iodocytosine laid the groundwork for a deeper understanding of how modifying the fundamental building blocks of life can lead to profound biological effects. From its initial synthesis through early iodination techniques to its characterization and investigation as an antiviral and radiosensitizing agent, the study of 5-Iodocytosine exemplifies the scientific process of hypothesis-driven research. While many of the initial therapeutic hopes for 5-Iodocytosine itself were superseded by its nucleoside derivatives and other analogs, the foundational knowledge gained from these early studies continues to inform the design and development of new therapeutic agents today.
References
-
Babiuk, L. A., Meldrum, B., Gupta, V. S., & Rouse, B. T. (1975). Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside. Antimicrobial Agents and Chemotherapy, 8(6), 643–650. [Link]
-
Djordjevic, B., & Szybalski, W. (1960). Genetics of human cell lines. III. Incorporation of 5-bromo- and 5-iododeoxyuridine into the deoxyribonucleic acid of human cells and its effect on radiation sensitivity. The Journal of Experimental Medicine, 112(3), 509–531. [Link]
-
Renis, H. E. (1970). Comparison of Cytotoxicity and Antiviral Activity of 1-β-D-Arabinofuranosyl-5-iodocytosine with Related Compounds. Cancer Research, 30(1), 189-194. [Link]
-
Teplitskii, A. B., & Yanson, I. K. (1975). Effect of substituents on the heat of sublimation of nucleic acid nitrogenous bases. Biofizika, 20(2), 189-193. [Link]
-
PubChem. (n.d.). 5-Iodocytosine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 5-Iodocytosine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (n.d.). 5-Iodocytosine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Chen, X., et al. (2020). Radiosensitizing effect of 5-aminolevulinic acid-induced protoporphyrin IX in glioma cells in vitro. Oncology Letters, 19(4), 3013-3020. [Link]
-
Kaspersen, F. M., van den Hout, J. J., van der Molen, J. C., & van der Donk, W. A. (1984). The synthesis of 131 I-5-iodo-2-thiouracil with iodo-gen TM. Journal of Labelled Compounds and Radiopharmaceuticals, 21(9), 845-854. [Link]
-
NIST. (n.d.). 5-Iodocytosine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Radiosensitization of a mammalian cell line with 5-bromodeoxyuridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
OSTI.GOV. (n.d.). RADIOSENSITIZING EFFECT OF MECYTOSINE FROM THE TIME OF ITS INTRODUCTION AND FRACTIONATION OF THE IRRADIATION DOSE. Retrieved from [Link]
-
International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (2017). pH Scale Buffer and Solvent Effects on the UV Absorption Spectra of Cefixime Trihydrate. 4(4), 1-6. [Link]
-
PubMed. (1995). Radiosensitizing effect of 5-aminolevulinic acid-induced protoporphyrin IX in glioma cells in vitro. Journal of neuro-oncology, 25(2), 125–133. [Link]
-
ResearchGate. (n.d.). use of i-125-labeled 5-iodo-2'-deoxyuridine for the measurement of dna synthesis in mammalian cells in vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Radiolysis Products of Cytosine Resulting from the Deamination Pathway. Retrieved from [Link]
Sources
- 1. 6-Amino-5-iodo-2(1H)-pyrimidinone | C4H4IN3O | CID 14281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Iodocytosine [webbook.nist.gov]
- 3. 5-Iodocytosine [webbook.nist.gov]
- 4. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Power of the Heavy Atom: 5-Iodocytosine as a Versatile Tool in Modern Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, one appreciates tools that offer not just a solution, but a spectrum of possibilities. 5-Iodocytosine (5-IC) is one such molecule. Far more than a simple modified nucleobase, it is a multifaceted instrument for elucidating biological structure, probing molecular interactions, and advancing therapeutic strategies. The strategic replacement of the hydrogen atom at the 5th position of the pyrimidine ring with a large, electron-rich iodine atom bestows unique physicochemical properties that researchers can exploit with precision.
This guide moves beyond a mere recitation of facts to provide a foundational understanding of why and how 5-Iodocytosine is deployed in the laboratory. We will explore its core properties, the rationale behind its incorporation into nucleic acids, and its pivotal applications in structural biology, molecular diagnostics, and drug discovery, complete with field-tested protocols and mechanistic insights.
Section 1: Core Physicochemical Properties of 5-Iodocytosine
Understanding the fundamental properties of 5-Iodocytosine is critical to appreciating its utility. The iodine atom significantly alters the size, weight, and electronic character of the cytosine base without disrupting its Watson-Crick base-pairing capabilities with guanine.
Table 1: Physicochemical Properties of 5-Iodocytosine
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₄H₄IN₃O | [1][2] |
| Molecular Weight | 237.00 g/mol | [1][3][4] |
| CAS Number | 1122-44-7 | [1][2][3] |
| Appearance | Off-white to light yellow crystalline powder | [5][6] |
| Melting Point | ~285-290°C (decomposes) | [5] |
| Solubility | Soluble in formic acid (50 mg/mL); insoluble in water | [1][3][5] |
| Storage Temperature | -20°C | [1][3] |
| Key Characteristic | Contains a heavy, electron-dense iodine atom |[7] |
These properties, particularly the high molecular weight and the presence of the iodine atom, are the bedrock of its most powerful applications.
Section 2: Synthesis and Site-Specific Incorporation into Nucleic Acids
The true power of 5-Iodocytosine is realized when it is incorporated into a DNA or RNA oligonucleotide. This is almost universally achieved via automated solid-phase phosphoramidite chemistry, a cyclical process that builds an oligonucleotide sequence one nucleotide at a time in the 3' to 5' direction.[8][9]
The process begins with the chemical synthesis of a 5-Iodocytosine phosphoramidite monomer. This involves protecting the exocyclic amine and the 5'-hydroxyl group (typically with a dimethoxytrityl, or DMT, group) of the 5-iododeoxycytidine nucleoside, followed by phosphitylation of the 3'-hydroxyl group.[8] This modified monomer can then be used in a standard DNA synthesizer.
The Phosphoramidite Synthesis Cycle
The incorporation of 5-Iodocytosine, or any nucleotide, follows a four-step cycle. This cycle is repeated for each nucleotide added to the growing chain, which is anchored to a solid support.[9][]
-
Detritylation: The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group.[9]
-
Coupling: The 5-Iodocytosine phosphoramidite monomer is activated by a weak acid, such as tetrazole, and reacts with the free 5'-hydroxyl group of the growing chain.[9][11] This forms a phosphite triester linkage. This step is performed under anhydrous conditions to prevent the reaction from being quenched by water.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in truncated sequences, they are permanently blocked or "capped," typically through acetylation.[]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent like iodine in the presence of water.[9][] This stabilizes the nucleic acid backbone for the next cycle.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed, typically with ammonia.[12] Care must be taken during deprotection, as performing it at elevated temperatures (e.g., 60°C) can lead to the formation of 5-aminocytosine as a side product.[12]
Section 3: Applications in Structural Biology
The heavy iodine atom is the key feature that makes 5-Iodocytosine an indispensable tool for determining the three-dimensional structures of nucleic acids and their complexes.
X-ray Crystallography
In X-ray crystallography, determining the structure of a molecule requires solving the "phase problem." The diffraction pattern provides the intensities of the X-ray waves, but not their phases. The heavy iodine atom in 5-Iodocytosine is a powerful anomalous scatterer.[7][13] Its large number of electrons causes a measurable difference in the scattering of X-rays at specific wavelengths, a phenomenon known as single-wavelength anomalous dispersion (SAD). By measuring these differences, researchers can calculate the initial phases, unlock the electron density map, and ultimately determine the high-resolution structure of the DNA or RNA molecule.[7][14]
Caption: Workflow for using 5-Iodocytosine to solve crystal structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, the large iodine atom serves as a sensitive local probe.[15] While the iodine nucleus (¹²⁷I) itself is generally not observed in high-resolution NMR due to its quadrupolar nature and resulting very broad signals, its presence significantly impacts the local chemical environment.[16] This perturbation can be observed in the signals of neighboring protons and carbons, providing valuable distance and conformational restraints. These are crucial for refining the solution structure of nucleic acids and studying their dynamic properties.[15][17]
Section 4: Applications in Molecular Biology and Drug Development
Beyond structural studies, 5-Iodocytosine provides unique functionality for probing molecular interactions and for therapeutic applications.
Photochemical Cross-Linking
5-Iodocytosine is photolabile, meaning it can be chemically activated by UV light.[7] Upon irradiation, the carbon-iodine bond can break, generating a highly reactive radical. This radical can then form a covalent bond with a closely associated molecule, such as a DNA-binding protein. This "zero-distance" cross-linking is a powerful method for mapping the precise interaction sites between nucleic acids and proteins, providing invaluable information for understanding gene regulation and enzyme mechanisms.[3][7]
Photosensitization and Photodynamic Therapy (PDT)
A photosensitizer is a molecule that, upon absorbing light, can transfer that energy to surrounding molecules, particularly oxygen, to generate reactive oxygen species (ROS) like singlet oxygen.[18][19] These ROS are highly cytotoxic and can be used to kill cells in a targeted manner. 5-Iodocytosine and other halogenated nucleosides can act as photosensitizers.[7][20] When incorporated into the DNA of a target cell (e.g., a cancer cell), subsequent irradiation with light of an appropriate wavelength can trigger localized cell death.[18][21] This approach offers high spatial and temporal control, minimizing damage to surrounding healthy tissue. Improving the cellular uptake of photosensitizers is a key area of research to enhance PDT efficacy.[22][23][24]
Caption: Simplified mechanism of 5-Iodocytosine as a photosensitizer.
Probing Epigenetic Mechanisms
Epigenetic modifications to cytosine, such as 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC), are central to gene regulation.[25][26][27] While 5-Iodocytosine is not a natural modification, it serves as a valuable analogue for studying the enzymes that write, read, and erase these epigenetic marks.[28][29] For example, it can be used to probe the active site of DNA methyltransferases or TET enzymes to understand how they recognize and modify their cytosine substrates.[30]
Section 5: Detailed Experimental Protocols
The following protocols provide a framework for the practical application of 5-Iodocytosine.
Protocol 1: Automated Synthesis of a 5-Iodocytosine-Containing Oligonucleotide
This protocol outlines the general steps for using an automated DNA synthesizer. Specific parameters must be optimized for the instrument in use.
-
Preparation:
-
Obtain high-quality, anhydrous 5-Iodocytosine phosphoramidite monomer and standard A, G, and T phosphoramidites.
-
Ensure all reagents (activator, capping reagents, oxidizer, deblocking agent) are fresh and anhydrous.[11]
-
Install the appropriate solid support column (e.g., CPG) with the first nucleoside of your sequence.
-
Program the desired DNA sequence into the synthesizer, specifying the position for 5-Iodocytosine incorporation.
-
-
Synthesis Cycle (Automated):
-
The synthesizer will automatically execute the four-step phosphoramidite cycle for each nucleotide.[9][]
-
Detritylation: Removal of the 5'-DMT group with trichloroacetic acid.
-
Coupling: Delivery of the activated 5-Iodocytosine phosphoramidite and activator (e.g., ETT) to the column. A slightly longer coupling time may be beneficial for modified bases.
-
Capping: Acetylation of unreacted chains using Cap A (acetic anhydride) and Cap B (N-methylimidazole).
-
Oxidation: Oxidation of the phosphite to a phosphate triester using an iodine/water/pyridine solution.
-
The cycle repeats until the full-length sequence is synthesized.
-
-
Cleavage and Deprotection:
-
Remove the column from the synthesizer.
-
Pass concentrated ammonium hydroxide through the column to cleave the oligonucleotide from the solid support.
-
Collect the solution in a sealed vial.
-
Heat the vial at room temperature for 12-16 hours (or as recommended by the phosphoramidite supplier) to remove the base-protecting groups.[12] Note: Avoid high temperatures to prevent side reactions.[12]
-
-
Purification and Verification:
-
Dry the ammoniacal solution using a vacuum concentrator.
-
Resuspend the crude oligonucleotide pellet in sterile water.
-
Purify the full-length product using HPLC or polyacrylamide gel electrophoresis (PAGE).
-
Verify the identity and purity of the final product using mass spectrometry (e.g., ESI-MS).
-
Protocol 2: UV Cross-Linking of a 5-Iodocytosine DNA Probe to a Binding Protein
This protocol provides a general workflow for identifying direct protein-DNA interactions.
-
Binding Reaction:
-
Synthesize and purify a DNA probe containing 5-Iodocytosine at a suspected interaction site. The probe can be end-labeled with ³²P for detection.
-
In a microcentrifuge tube, combine the labeled DNA probe (e.g., 1-5 nM) with the purified protein or cell extract of interest in a suitable binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT).
-
Incubate the reaction on ice for 20-30 minutes to allow the DNA-protein complex to form.
-
-
UV Irradiation:
-
Place the open tubes on ice directly under a UV light source (e.g., a Stratalinker).
-
Irradiate the samples with UV light (typically 254 nm) for 5-30 minutes. The optimal time and energy must be determined empirically.
-
-
Analysis:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes to denature the proteins.
-
Separate the reaction products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Dry the gel and visualize the radiolabeled, cross-linked complexes by autoradiography. A band corresponding to the molecular weight of the protein plus the DNA probe indicates a successful cross-link.
-
Section 6: Conclusion and Future Perspectives
5-Iodocytosine is a testament to how a subtle atomic substitution can create a powerful and versatile research tool. Its utility spans the foundational work of structural biology to the applied science of drug development. From solving crystal structures to mapping protein binding sites and enabling targeted therapies, its applications are both broad and impactful.
Future developments will likely focus on expanding the repertoire of chemical reactions that can be performed on the iodine atom, further enhancing its utility as a molecular handle. As our understanding of the intricate dance between proteins and nucleic acids deepens, tools like 5-Iodocytosine will remain at the forefront, enabling researchers to see, probe, and manipulate the very machinery of life.
References
-
5-Iodocytosine - ChemBK. (2023, August 10). ChemBK. [Link]
-
X-ray Crystallography. Glen Research. [Link]
-
5-Iodocytosine. NIST WebBook. [Link]
-
Chemical Synthesis of Oligonucelotide Sequences: Phosphoramidite Chemistry. (2023). Methods in Molecular Biology, 2633, 185-193. [Link]
-
Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]
-
Narra, V. R., et al. (1994). Effect of 5-[(125)I]iodo-2'-deoxyuridine uptake on the proliferation and pluripotency of human embryonic stem cells. International Journal of Radiation Biology, 65(4), 459-465. [Link]
-
Beaucage, S. L. (2001). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Biophysical Studies of Nucleic Acid - Small Molecule Recognition. Clemson University OPEN. [Link]
-
Ferrer, E., et al. (1997). Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine. Bioconjugate Chemistry, 8(5), 757-761. [Link]
-
Lioi, M. B., et al. (2023). Using NMR to Monitor TET-Dependent Methylcytosine Dioxygenase Activity and Regulation. Journal of Molecular Biology, 435(10), 167995. [Link]
-
In vitro and in vivo biophysical properties of oligonucleotides containing 5'-thio nucleosides. (2016). Drug Discoveries & Therapeutics, 10(5), 263-270. [Link]
-
Lee, J. U., & Lee, J. H. (2022). Biophysical Study of the Structure, Dynamics, and Function of Nucleic Acids. International Journal of Molecular Sciences, 23(10), 5735. [Link]
-
Wajs, E., et al. (2022). Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy. Molecules, 27(4), 1192. [Link]
-
5-Iodocytosine (NIST Data). NIST. [Link]
-
Scientists have demonstrated a new technique that will transform epigenetics research. (2012, April 26). myScience UK. [Link]
-
Hampton, E. G., Rich, M. A., & Eidinoff, M. L. (1960). Introduction of the 5-ioduracil moiety into deoxyribonucleic acid of mammalian cells. Journal of Biological Chemistry, 235, 3562-3566. [Link]
-
6-Amino-5-iodo-2(1H)-pyrimidinone. PubChem. [Link]
-
Li, W., et al. (2014). 5-hydroxymethylcytosine: A new insight into epigenetics in cancer. Cancer Biology & Therapy, 15(11), 1469-1476. [Link]
-
Pfeiffer, A., et al. (2017). X-ray crystallography and NMR show that 5-formylcytosine does not change the global structure of DNA. Nature Structural & Molecular Biology, 24(1), 8-11. [Link]
-
(127I) Iodine NMR. University of Ottawa. [Link]
-
Czajkowska-Szczykowska, D., et al. (2024). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Molecules, 29(3), 598. [Link]
-
Kumar, S., et al. (2018). Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond. Frontiers in Genetics, 9, 640. [Link]
-
Cellular Uptake Assay Data Collection. Dojindo Laboratories. [Link]
-
Jo, W. K., et al. (2021). Natural Photosensitizers in Antimicrobial Photodynamic Therapy. International Journal of Molecular Sciences, 22(10), 5341. [Link]
-
Grin, M. A., et al. (2024). Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation. International Journal of Molecular Sciences, 25(1), 1. [Link]
-
Kumar, S., et al. (2018). Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond. Frontiers in Genetics, 9, 640. [Link]
-
de Oliveira, C. A., et al. (2022). Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice. Pharmaceutics, 14(10), 2182. [Link]
-
Choi, Y., et al. (2006). Conjugation of a Photosensitizer to an Oligoarginine-Based Cell-Penetrating Peptide Increases the Efficacy of Photodynamic Therapy. ChemMedChem, 1(4), 458-463. [Link]
-
Review: Cellular Metabolism in Disease (Cancer, Diabetes, Senescence, and NASH). Dojindo Laboratories. [Link]
-
Nicola, J. P., et al. (2009). The Na+/I- symporter mediates active iodide uptake in the intestine. American Journal of Physiology-Cell Physiology, 296(3), C654-C662. [Link]
-
Al-Hashimi, H. M., et al. (2021). Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin. ACS Omega, 6(4), 2843-2853. [Link]
-
NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. [Link]
Sources
- 1. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 2. 5-Iodocytosine [webbook.nist.gov]
- 3. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 4. 6-Amino-5-iodo-2(1H)-pyrimidinone | C4H4IN3O | CID 14281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Page loading... [wap.guidechem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. atdbio.com [atdbio.com]
- 9. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mybiosource.com [mybiosource.com]
- 14. X-ray crystallography and NMR show that 5-formylcytosine does not change the global structure of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biophysical Study of the Structure, Dynamics, and Function of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (127I) Iodine NMR [chem.ch.huji.ac.il]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural Photosensitizers in Antimicrobial Photodynamic Therapy | MDPI [mdpi.com]
- 20. Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation | MDPI [mdpi.com]
- 22. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]
- 23. Conjugation of a photosensitizer to an oligoarginine-based cell-penetrating peptide increases the efficacy of photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Na+/I- symporter mediates active iodide uptake in the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Scientists have demonstrated a new technique that will transform epigenetics research | news.myScience / news / news 2012 [myscience.uk]
- 26. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 29. Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Using NMR to Monitor TET-Dependent Methylcytosine Dioxygenase Activity and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Elucidation of 5-Iodocytosine: A Guide to Stability, Reactivity, and Therapeutic Potential
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Iodocytosine (5-IC), a halogenated derivative of the DNA base cytosine, stands as a molecule of significant interest in medicinal chemistry, primarily for its role as a potential radiosensitizer in cancer therapy. Its efficacy is intrinsically linked to its molecular stability, electronic structure, and reactivity, particularly its decomposition pathways upon interaction with ionizing radiation. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate 5-Iodocytosine. We delve into the quantum mechanical underpinnings of its tautomeric stability, the dynamics of its reactivity driven by electron attachment, and the computational workflows that enable the rational design of next-generation therapeutic agents. This document serves as a resource for researchers and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for the computational analysis of 5-IC and its analogs.
The Rationale for Theoretical Investigation of 5-Iodocytosine
Halogenated pyrimidines, including 5-Iodocytosine and the more extensively studied 5-iododeoxyuridine (IUdR), have been investigated for decades as nonhypoxic cell radiosensitizers.[1] The central premise of their therapeutic action is their structural similarity to natural DNA bases, allowing for their incorporation into the DNA of rapidly proliferating cancer cells. Once integrated, these modified bases act as focal points for radiation-induced damage, enhancing the cell-killing effect of radiotherapy. The mechanism of this radiosensitization is not merely structural; it is a complex electronic and chemical process that begins with the interaction of radiation with cellular matter.[2]
High-energy radiation generates a cascade of secondary low-energy electrons.[3][4] The halogenated base, specifically the carbon-iodine bond in 5-IC, possesses a large cross-section for capturing these electrons.[5][6] This event, known as dissociative electron attachment (DEA), is the critical initiating step in the radiosensitization cascade.[7] Theoretical studies are paramount in this field because they allow us to probe these ultrafast electronic events and chemical reactions at an atomic level of detail—a scale often inaccessible to direct experimental measurement. By employing quantum mechanical calculations, we can predict the most stable forms of the molecule, map its reaction pathways, and understand the electronic properties that govern its sensitizing capabilities. This knowledge is crucial for optimizing therapeutic strategies and for the rational design of more potent and selective radiosensitizing drugs.[8]
Fundamental Molecular Properties of 5-Iodocytosine
A thorough understanding of 5-IC's intrinsic properties is the foundation upon which all reactivity studies are built. Computational chemistry provides powerful tools to dissect these characteristics.
Molecular Structure and Tautomeric Stability
Like cytosine, 5-Iodocytosine can exist in several tautomeric forms, which differ in the location of hydrogen atoms.[9] The equilibrium between these tautomers is highly sensitive to the environment (gas phase vs. solvent) and has profound implications for its base-pairing fidelity and reactivity. The primary tautomers include the canonical amino-oxo form and various amino-hydroxy (enol) and imino-oxo (imino) forms.[10]
Density Functional Theory (DFT) calculations are a cornerstone for evaluating the relative stabilities of these tautomers.[11] Studies on cytosine and its 5-halo-derivatives have shown that while different forms can coexist, their relative energies dictate their population at equilibrium.[9] For instance, in the gas phase, certain enol forms may be energetically competitive, but in an aqueous solution, the canonical amino-oxo form is typically dominant due to favorable interactions with water molecules.[12] Understanding this equilibrium is critical, as the different tautomers exhibit distinct electronic properties and reactivity profiles.
Table 1: Calculated Relative Stabilities of 5-Halocytosine Tautomers
This table summarizes representative relative energy data for the primary tautomers of 5-halocytosines, illustrating the influence of the halogen substituent. Energies are typically calculated using DFT methods.
| Tautomer Form | Relative Energy (kJ/mol) vs. C1 (Cytosine) | Relative Energy (kJ/mol) vs. C1 (5-Chlorocytosine) | Relative Energy (kJ/mol) vs. C1 (5-Bromocytosine) |
| C1 (amino-oxo) | 0.00 | 0.00 | 0.00 |
| C2a (amino-hydroxy, trans) | 2.51 | 1.84 | 1.92 |
| C2b (amino-hydroxy, cis) | 10.46 | 10.08 | 10.13 |
| C3b (imino-oxo, trans) | 49.37 | 51.59 | 52.09 |
Data adapted from theoretical studies on cytosine and its 5-haloderivatives.[9] The specific values can vary based on the level of theory and solvation model used.
Electronic Landscape: Frontier Orbitals and Reactivity
The reactivity of 5-IC, particularly its susceptibility to electron attachment, is governed by its electronic structure. Key to this are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
LUMO: The energy and location of the LUMO are critical for understanding electron attachment. In halogenated pyrimidines, the LUMO often has significant σ* character localized along the carbon-halogen bond. An incoming electron can populate this anti-bonding orbital, leading to the rapid cleavage of the C-I bond.[4]
-
HOMO: The HOMO energy relates to the molecule's ability to donate electrons and is relevant in oxidative processes.
DFT calculations are routinely used to compute and visualize these orbitals, providing direct insight into the sites most susceptible to nucleophilic or electrophilic attack and predicting the molecule's behavior in redox reactions.[13]
Core Theoretical Methodologies
The theoretical investigation of 5-IC relies on a suite of computational tools. The choice of method is dictated by the desired balance of accuracy and computational cost.
Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for systems of this size. It offers a robust framework for calculating the electronic structure and properties of molecules.
-
Causality of Choice: DFT is chosen over simpler methods for its explicit inclusion of electron correlation effects at a manageable computational cost. This is essential for accurately describing bond energies, reaction barriers, and the subtle electronic effects of the iodine substituent. Functionals like B3LYP are widely used because they provide a reliable balance of accuracy for a broad range of chemical systems.[11]
-
Basis Sets: The choice of basis set, such as the Pople-style 6-311++G, is critical. The inclusion of polarization ( ) and diffuse (++) functions is non-negotiable for this work. Diffuse functions are vital for accurately describing the loosely bound electron in the anionic state formed during electron attachment, while polarization functions are necessary to correctly model the geometry and bonding environment, especially around the electronegative iodine and nitrogen atoms.
Modeling the Biological Milieu: Solvation Models
Reactions in the cellular environment do not occur in a vacuum. The surrounding water molecules profoundly influence stability and reactivity.
-
Implicit Solvation (PCM): The Polarizable Continuum Model (PCM) is a highly efficient method where the solvent is treated as a continuous dielectric medium.[9] This approach is excellent for capturing the bulk electrostatic effects of the solvent and is often the first choice for calculating relative tautomer stabilities in solution.
-
Explicit Solvation (QM/MM): For processes where specific hydrogen bonds are critical, a Quantum Mechanics/Molecular Mechanics (QM/MM) approach is superior.[14] Here, 5-IC and a few surrounding water molecules are treated with high-level QM, while the rest of the solvent is modeled using classical molecular mechanics. This provides a more realistic picture of specific solute-solvent interactions at the cost of increased computational time.
The Core of Reactivity: Radiosensitization via Dissociative Electron Attachment (DEA)
The central mechanism for the radiosensitizing effect of 5-IC and related compounds is Dissociative Electron Attachment (DEA).[7] This process transforms a relatively stable molecule into a highly reactive species capable of inducing lethal DNA damage.
Upon irradiation of tissue, a large number of low-energy electrons (LEEs) with kinetic energies near 0 eV are produced.[3] When a LEE is captured by a 5-IC molecule incorporated into DNA, a transient negative ion (TNI) is formed.[4] This TNI is highly unstable. The excess electron populates the σ* antibonding orbital of the C5-I bond, leading to its immediate and barrierless dissociation.[6]
The products of this dissociation are a stable iodide anion (I⁻) and a highly reactive uracil-5-yl radical (U•).[4][5] This carbon-centered radical is the ultimate damage-inducing species. It can readily abstract a hydrogen atom from a nearby deoxyribose sugar on the DNA backbone, leading to a single-strand break, which can be converted into a more lethal double-strand break.[3][7]
Application in Rational Drug Design
Theoretical studies are not merely academic; they are integral to modern drug discovery.[8] By understanding the structure-activity relationships of 5-IC, we can computationally design and screen new analogs with enhanced therapeutic properties.[15]
-
Enhancing Reactivity: Computational screening can identify modifications to the 5-IC scaffold that lower the energy of the LUMO or increase the electron affinity, potentially increasing the cross-section for DEA and making the molecule a more efficient radiosensitizer.[16]
-
Improving Selectivity: Molecular docking simulations can be used to study how 5-IC-containing nucleosides (e.g., 5-iodo-2'-deoxycytidine) are recognized and processed by human DNA polymerases versus viral or bacterial enzymes. This can guide the design of analogs with better incorporation into target cancer cells while minimizing effects on healthy tissue.[17]
-
Predicting ADME Properties: DFT and other computational tools can predict properties like solubility, stability, and metabolic pathways (Absorption, Distribution, Metabolism, and Excretion), helping to prioritize candidate molecules for synthesis and experimental testing, thereby saving significant time and resources.[13]
Protocols for Theoretical Investigations
To ensure trustworthiness and reproducibility, computational protocols must be robust and self-validating.
Protocol 1: Geometry Optimization and Tautomer Stability Analysis
Objective: To determine the lowest energy structure of a 5-IC tautomer and calculate its relative stability in an aqueous environment.
Methodology:
-
Structure Generation: Build the 3D structure of the desired 5-IC tautomer (e.g., the canonical amino-oxo form) in a molecular editor (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian).
-
Route Section: Specify the level of theory, basis set, and type of calculation.
-
# B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)
-
-
Causality: B3LYP/6-311++G(d,p) provides a reliable level of theory. Opt requests a geometry optimization to find the minimum energy structure. Freq is the critical self-validation step; it calculates vibrational frequencies. The absence of imaginary frequencies confirms the structure is a true minimum. SCRF=(PCM,Solvent=Water) applies the implicit water solvation model.
-
-
Execution: Run the calculation on a high-performance computing cluster.
-
Analysis:
-
Verification: Open the output file and confirm the optimization converged. Check the frequency calculation results to ensure there are no imaginary frequencies.
-
Energy Extraction: Extract the final electronic energy, including the zero-point vibrational energy (ZPVE) correction.
-
Comparison: Repeat steps 1-4 for all relevant tautomers. The relative stability (ΔE) is the difference in energy between a given tautomer and the most stable tautomer.
-
Protocol 2: Simulating the Initial Step of DEA
Objective: To characterize the C-I bond cleavage upon electron attachment.
Methodology:
-
Neutral Optimization: First, perform a geometry optimization of the neutral 5-IC molecule using the protocol above (Protocol 6.1).
-
Anion Calculation: Using the optimized neutral geometry, perform a single-point energy calculation for the anion (charge = -1, multiplicity = 2). This provides the vertical attachment energy.
-
Potential Energy Surface (PES) Scan: To model the bond breaking, perform a relaxed PES scan.
-
Input Setup: In the input file, define the C5-I bond distance as the reaction coordinate. Request a series of constrained optimizations where this bond is systematically stretched in small increments (e.g., from its equilibrium distance to ~4.0 Å in 0.1 Å steps). The calculation should be performed on the anion.
-
Route Section Example: # B3LYP/6-311++G(d,p) Opt=(ModRedundant)
-
-
Execution & Analysis:
-
Run the scan calculation.
-
Plot the calculated energy at each step versus the C5-I bond distance.
-
Interpretation: For 5-IC, this plot is expected to show a purely dissociative curve, where the energy continuously decreases as the bond is stretched, confirming that upon electron attachment, the C-I bond breaks without an energy barrier. This provides direct theoretical validation for the DEA mechanism.[6]
-
Conclusion and Future Directions
Theoretical and computational studies provide indispensable insights into the stability and reactivity of 5-Iodocytosine. They have been instrumental in confirming the dissociative electron attachment mechanism as the primary driver of its radiosensitizing properties. The methodologies detailed in this guide—from DFT calculations of tautomer stability to the simulation of reaction pathways—equip researchers with the tools to not only understand but also to innovate.
Future research will likely focus on more complex, dynamic simulations. QM/MM studies of 5-IC embedded within a full DNA duplex will allow for the investigation of how the local DNA environment influences the DEA process and the subsequent radical reactions. Furthermore, as computational power increases, these theoretical frameworks will be applied to screen vast virtual libraries of 5-IC analogs, accelerating the discovery of next-generation radiosensitizers with enhanced efficacy and reduced toxicity, ultimately contributing to more effective cancer therapies.
References
Sources
- 1. The clinical rationale for S-phase radiosensitization in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of radiosensitization in iododeoxyuridine-substituted cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissociative Electron Attachment to 5-Iodo-4-thio-2′-deoxyuridine: A Potential Radiosensitizer of Hypoxic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Dissociative Electron Attachment to 5-Iodo-4-thio-2'-deoxyuridine: A Potential Radiosensitizer of Hypoxic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational Chemistry Highlights: All Five Forms of Cytosine Revealed in the Gas Phase [compchemhighlights.org]
- 11. Homodimers of cytosine and 1-methylcytosine. A DFT study of geometry, relative stability and H-NMR shifts in gas-phase and selected solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
- 14. Vertical Excitation Energies and Lifetimes of the Two Lowest Singlet Excited States of Cytosine, 5-Aza-cytosine, and the Triazine Family: Quantum Mechanics–Molecular Mechanics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational Methods in the Design of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor [mdpi.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A-to-Z Protocol for Incorporating 5-Iodocytosine into DNA Oligonucleotides
Introduction: The Strategic Value of 5-Iodocytosine in Oligonucleotide Design
In the landscape of molecular biology and drug development, the site-specific introduction of modifications into DNA oligonucleotides is a cornerstone of innovation. Among these, 5-Iodocytosine (5-IC) stands out as a versatile synthetic analogue of cytosine. Its iodine atom at the 5th position of the pyrimidine ring introduces unique chemical properties without significantly distorting the canonical Watson-Crick base pairing. This modification is a powerful tool for researchers, enabling advancements in X-ray crystallography for phasing, facilitating cross-linking studies to investigate DNA-protein interactions, and serving as a reactive handle for post-synthesis modifications.[1][2] This guide provides a comprehensive, field-proven protocol for the incorporation of 5-Iodocytosine into DNA oligonucleotides using standard phosphoramidite chemistry on an automated solid-phase synthesizer.
Core Principles & Mechanistic Rationale
The successful incorporation of 5-Iodocytosine hinges on the principles of phosphoramidite-based solid-phase DNA synthesis.[3][4][5] This method, celebrated for its efficiency and simplicity, involves the sequential addition of nucleotide phosphoramidites to a growing DNA chain anchored to a solid support, typically controlled pore glass (CPG).[4][6] The synthesis cycle is a four-step process: deblocking, coupling, capping, and oxidation. Each step is critical for achieving high-yield, full-length oligonucleotides with the desired modification.
The Synthesis Cycle: A Mechanistic Overview
-
Deblocking (Detritylation): The cycle initiates with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside. This is typically achieved with trichloroacetic acid (TCA) in dichloromethane (DCM).[4][7] The resulting free 5'-hydroxyl is then available for the next coupling reaction.
-
Coupling: The 5-Iodocytosine phosphoramidite, activated by a tetrazole-type activator, is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[7][8] This step forms a phosphite triester linkage. The efficiency of this step is paramount and is generally in the range of 98-99%.[7]
-
Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are "capped" by acetylation. This is typically done using a mixture of acetic anhydride and N-methylimidazole.[3][4][8] This renders the unreacted chains inert to further elongation.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester using an iodine solution in the presence of water and pyridine.[3][4][7] This completes the addition of one nucleotide, and the cycle is repeated until the desired sequence is synthesized.
Visualizing the Workflow: Oligonucleotide Synthesis
Caption: Automated solid-phase synthesis workflow for incorporating 5-Iodocytosine.
Detailed Protocol: From Synthesis to Purified Oligonucleotide
This protocol is designed for a standard automated DNA synthesizer. All reagents should be of synthesis grade.
I. Materials and Reagents
| Reagent | Supplier Recommendation | Purpose |
| 5-Iodo-2'-deoxycytidine phosphoramidite | Reputable Supplier | Modified nucleotide building block |
| Standard DNA phosphoramidites (A, G, C, T) | Standard Supplier | Standard nucleotide building blocks |
| Controlled Pore Glass (CPG) solid support | Standard Supplier | Solid-phase synthesis matrix |
| Deblocking Solution (3% TCA in DCM) | Standard Supplier | Removes 5'-DMT protecting group |
| Activator Solution (e.g., 0.25 M ETT in ACN) | Standard Supplier | Activates phosphoramidites for coupling |
| Capping Reagents (Cap A: Acetic Anhydride; Cap B: N-Methylimidazole) | Standard Supplier | Blocks unreacted 5'-hydroxyl groups |
| Oxidizer Solution (0.02 M Iodine in THF/Pyridine/Water) | Standard Supplier | Oxidizes phosphite to phosphate triester |
| Cleavage and Deprotection Solution (e.g., AMA) | Standard Supplier | Cleaves oligo from support and removes protecting groups |
| Acetonitrile (ACN), Anhydrous | Standard Supplier | Main solvent for synthesis |
| Triethylammonium Acetate (TEAA) Buffer | Lab Prepared | HPLC mobile phase |
| Nuclease-free Water | Standard Supplier | For oligo resuspension and dilutions |
| TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) | Lab Prepared | For long-term storage of oligonucleotides |
II. Step-by-Step Synthesis Procedure
-
Synthesizer Preparation:
-
Install the 5-Iodocytosine phosphoramidite vial on the synthesizer.
-
Ensure all other reagent bottles are sufficiently filled and properly connected.
-
Prime all lines to ensure no air bubbles are present.
-
-
Sequence Programming:
-
Enter the desired oligonucleotide sequence into the synthesizer's software, specifying the position for 5-Iodocytosine incorporation.
-
Use the standard synthesis cycle parameters. A slightly extended coupling time (e.g., 60-90 seconds) for the 5-Iodocytosine phosphoramidite can be beneficial to ensure high coupling efficiency, though often not strictly necessary.
-
-
Automated Synthesis:
-
Initiate the synthesis run. The synthesizer will automatically perform the repeated cycles of deblocking, coupling, capping, and oxidation.
-
Monitor the trityl cation release during the deblocking steps. The intensity of the orange color is a qualitative indicator of the coupling efficiency of the previous cycle.
-
III. Post-Synthesis Cleavage and Deprotection
Causality Note: The choice of deprotection conditions is critical to remove all protecting groups from the bases and the phosphate backbone without degrading the oligonucleotide.
-
Cleavage from Support:
-
Once the synthesis is complete, transfer the CPG support to a 2 mL screw-cap tube.
-
Add 1 mL of AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).
-
Incubate at 65°C for 15 minutes. This cleaves the oligonucleotide from the CPG support and removes the cyanoethyl phosphate protecting groups and the base protecting groups.[9] Note: If your sequence contains other sensitive modifications, a milder deprotection scheme may be required.[10][11][12]
-
-
Sample Recovery:
-
Carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Dry the sample completely using a vacuum concentrator.
-
IV. Purification of the 5-Iodocytosine Oligonucleotide
Rationale: Purification is essential to remove truncated sequences (failure sequences) and byproducts from the deprotection step, ensuring the final product is of high purity for downstream applications.[13]
Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation:
-
Resuspend the dried oligonucleotide pellet in 200 µL of nuclease-free water.
-
Vortex and centrifuge briefly to collect the sample.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection:
-
The full-length product will be the major peak with the longest retention time. Collect the corresponding fraction.
-
-
Desalting:
-
After HPLC purification, it is necessary to desalt the oligonucleotide to remove the TEAA buffer salts. This can be achieved using a C18 Sep-Pak cartridge or by ethanol precipitation.[14]
-
V. Quality Control and Storage
-
Mass Spectrometry:
-
UV-Vis Spectrophotometry:
-
Quantify the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm (A260).
-
-
Storage:
-
For short-term storage, oligonucleotides can be stored at 4°C in TE buffer.[17]
-
For long-term storage, it is recommended to store the oligonucleotide at -20°C or below, either lyophilized or in TE buffer.[17] TE buffer is preferred over nuclease-free water as it maintains a stable pH and chelates divalent cations that can be cofactors for nucleases.[18]
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Synthesis Yield | Inefficient coupling of 5-Iodocytosine phosphoramidite | Extend the coupling time for the modified base. Ensure the phosphoramidite and activator are fresh and anhydrous. |
| Presence of n-1 Peak in Mass Spec | Incomplete capping or inefficient coupling | Check the efficiency of the capping step. Ensure fresh capping reagents are used. Optimize coupling conditions as mentioned above. |
| Degradation during Deprotection | Harsh deprotection conditions for a sensitive oligo | If the oligonucleotide contains other sensitive modifications, switch to a milder deprotection reagent (e.g., gaseous ammonia or organic amine solutions).[11] |
| Poor HPLC Resolution | Inappropriate gradient or column chemistry | Optimize the HPLC gradient to better separate the full-length product from failure sequences. Consider using a different column if necessary.[14] |
Conclusion
The incorporation of 5-Iodocytosine into DNA oligonucleotides is a straightforward process using standard phosphoramidite chemistry. By following this detailed protocol and understanding the rationale behind each step, researchers can reliably synthesize high-quality modified oligonucleotides. The unique properties of 5-Iodocytosine open up a wide range of applications, from structural biology to the development of novel therapeutic agents. Adherence to rigorous purification and quality control measures is essential to ensure the success of subsequent experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 3. atdbio.com [atdbio.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. twistbioscience.com [twistbioscience.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of 5′-O-(1-Thiotriphosphate)-Modified Oligonucleotides Using Polymerase-Endonuclease Amplification Reaction (PEAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How To Store Oligonucleotides For Greatest Stability? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 18. Protocols for Oligonucleotides | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Using 5-Iodocytosine in Suzuki and Sonogashira Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 5-Iodocytosine in Modern Synthetic Chemistry
In the landscape of medicinal chemistry and drug discovery, the development of novel molecular entities with enhanced biological activity and specificity is paramount.[1][2][3] The modification of nucleosides, the fundamental building blocks of DNA and RNA, offers a fertile ground for generating new therapeutic agents.[4] Among the various strategies, the introduction of carbon-carbon bonds at the C5 position of pyrimidines has proven to be a highly effective approach for creating structurally diverse and biologically active molecules.[5] 5-Iodocytosine, a readily available and highly reactive derivative, serves as a key precursor for these transformations.[6][7]
This application note provides a comprehensive guide for the utilization of 5-iodocytosine in two of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.[8] These reactions are indispensable tools for forging C(sp²)–C(sp²) and C(sp²)–C(sp) bonds, respectively, and are celebrated for their functional group tolerance and mild reaction conditions.[9][10] We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.
The Power of Palladium: Understanding the Catalytic Cycles
The success of both Suzuki and Sonogashira reactions hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11] Understanding these catalytic cycles is crucial for rational experimental design and optimization.
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction creates a carbon-carbon single bond between an organohalide and an organoboron compound.[10] In the context of 5-iodocytosine, this allows for the introduction of a wide array of aryl and vinyl substituents at the C5 position. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 5-iodocytosine, forming a Pd(II) intermediate.[10][11] This is often the rate-determining step.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, replacing the iodide.[10][11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[10][11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides.[9] This reaction is instrumental in synthesizing alkynyl-substituted cytosine derivatives, which are valuable precursors for fluorescent probes and other biologically active molecules.[12][13] The reaction is typically co-catalyzed by palladium and copper, and the mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki reaction, this involves oxidative addition of the Pd(0) catalyst to 5-iodocytosine, followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate is more reactive and facilitates the transfer of the acetylide group to the palladium center during the transmetalation step.[14]
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of 5-Iodocytosine with an Arylboronic Acid
This protocol outlines a general procedure for the synthesis of 5-aryl-cytosine derivatives.
Materials:
-
5-Iodocytosine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask, add 5-iodocytosine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the water to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 5-Iodocytosine with a Terminal Alkyne
This protocol details a standard procedure for the synthesis of 5-alkynyl-cytosine derivatives.
Materials:
-
5-Iodocytosine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (10 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 5-iodocytosine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and triethylamine to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Reaction Conditions and Expected Outcomes
The success of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions and expected yields for the coupling of 5-iodopyrimidines, which can serve as a guide for optimizing reactions with 5-iodocytosine.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Suzuki | Pd(OAc)₂ (2-5) | PPh₃ (4-10) or SPhos (4-10) | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, or DMF | 80-110 | 4-24 | 60-95 |
| Sonogashira | PdCl₂(PPh₃)₂ (1-3) | PPh₃ (as part of catalyst) | TEA, DIPEA | DMF, THF, or Acetonitrile | 25-60 | 2-18 | 70-98 |
Note: Yields are highly substrate-dependent and these values represent a general range.
Troubleshooting and Field-Proven Insights
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Consider using a freshly opened bottle or a different palladium source. For Suzuki reactions, the use of pre-catalysts can be beneficial.
-
Insufficient Base: The base is crucial for the transmetalation step in the Suzuki reaction and for deprotonating the alkyne in the Sonogashira reaction. Ensure the base is anhydrous and of high purity.
-
Oxygen Contamination: Both Pd(0) catalysts and some reagents are sensitive to oxygen. Ensure all steps are performed under a strictly inert atmosphere.
-
Ligand Choice: For challenging Suzuki couplings, consider more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition and reductive elimination.
Formation of Side Products:
-
Homo-coupling (Glaser Coupling) in Sonogashira: This side reaction, the dimerization of the terminal alkyne, can be minimized by ensuring an oxygen-free environment and by the slow addition of the alkyne.
-
Dehalogenation: The reduction of 5-iodocytosine back to cytosine can occur, particularly at elevated temperatures or with prolonged reaction times. Running the reaction at the lowest effective temperature can mitigate this.
-
Protodeborylation in Suzuki: The boronic acid can be cleaved by water before transmetalation. Using a less aqueous solvent system or a different base may help.
Conclusion
The Suzuki-Miyaura and Sonogashira cross-coupling reactions are robust and versatile methods for the functionalization of 5-iodocytosine. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can efficiently synthesize a vast library of novel cytosine derivatives. These compounds hold significant promise for the development of new therapeutic agents, molecular probes, and advanced materials. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of these powerful synthetic transformations.
References
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Properties and Uses of 5-Iodocytosine (CAS 1122-44-7).
- ResearchGate. Pd/TXPTS-catalyzed Sonogashira coupling of 5-IdU.
- RSC Publishing. Mechanistic features of the copper-free Sonogashira reaction from ESI-MS.
- Hilton, S. T. et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). National Institutes of Health.
- BenchChem. Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- ResearchGate. General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU....
- PubMed. Synthesis of Cy5-Labelled C5-Alkynyl-modified cytidine triphosphates via Sonogashira coupling for DNA labelling.
- PubMed. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine.
- Flow Chemistry: Sonogashira Coupling.
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010).
- Wikipedia. Sonogashira coupling.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- ResearchGate. Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine....
- Chemistry LibreTexts. Sonogashira Coupling. (2024).
- Gomez-Bombarelli, R., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- DSpace@MIT. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016).
- The Doyle Group - Princeton University. Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. (2012).
- PubMed. Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020).
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Sigma-Aldrich. 5-Iodocytosine 1122-44-7.
- Princeton University. Mechanistic investigation of the nickel-catalyzed Suzuki reaction of N, O-acetals: Evidence for boronic acid assisted oxidative addition and an iminium activation pathway. (2012).
- New method of molecular coupling to expedite drug discovery process. (2018).
- ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025).
- MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020).
- Rose-Hulman. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- Organic Chemistry Portal. Sonogashira Coupling.
- PMC. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. (2021).
- Sci-Hub BOX. Mechanistic studies of AFM probe-driven Suzuki and Heck molecular coupling. (2015).
- ResearchGate. Synthesis of Cy5-Labelled C5-Alkynyl-modified Cytidine Triphosphates via Sonogashira Coupling for DNA Labelling. (2025).
- BenchChem. Step-by-Step Guide to Performing a Sonogashira Reaction with Long-Chain Iodoalkynes.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Chemical Science (RSC Publishing). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry.
- FIU Digital Commons. Novel Approaches for the Synthesis of C-5 Modified Pyrimidine Nucleosides. (2014).
- PubMed. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review. (2025).
- CymitQuimica. 5-IODOCYTOSINE.
- PubMed. Aminative Suzuki-Miyaura coupling. (2024).
- PubMed. Enantiospecific and Iterative Suzuki-Miyaura Cross-Couplings.
- 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives.
- PMC. Synthesis and properties of 6-alkynyl-5-aryluracils.
- J&K Scientific. 5-Iodocytosine, 98% | 1122-44-7.
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 6. nbinno.com [nbinno.com]
- 7. 5-IODOCYTOSINE | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. nobelprize.org [nobelprize.org]
- 12. Synthesis of Cy5-Labelled C5-Alkynyl-modified cytidine triphosphates via Sonogashira coupling for DNA labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Iodocytosine as a Versatile Probe for Elucidating DNA-Protein Interactions
<
Introduction: The Imperative of Understanding DNA-Protein Interactions
The intricate dance between proteins and nucleic acids governs the very essence of cellular life, from the faithful replication and transcription of the genetic code to the intricate regulation of gene expression. A comprehensive understanding of these interactions is paramount for deciphering fundamental biological processes and for the rational design of therapeutic interventions.[1][2][3] While classic techniques like electrophoretic mobility shift assays (EMSA) and DNA footprinting have provided invaluable insights, they often fall short in providing high-resolution structural details or capturing transient interactions.[3][4] This necessitates the development and application of sophisticated molecular probes that can be seamlessly integrated into nucleic acid structures to report on their interactions with proteins. 5-Iodocytosine, a halogenated analog of the natural nucleobase cytosine, has emerged as a powerful and versatile tool in this endeavor. Its unique photochemical and physical properties offer a multi-faceted approach to investigating the nuanced world of DNA-protein recognition.
The Multifaceted Utility of 5-Iodocytosine: A Trio of Capabilities
The strategic substitution of a hydrogen atom with a bulky, electron-rich iodine atom at the C5 position of cytosine confers upon it a unique set of properties that can be exploited for studying DNA-protein interactions. This modification is minimally disruptive to the overall DNA structure, allowing it to serve as a reliable proxy for its natural counterpart.[5]
A Photoreactive Handle for Covalent Cross-Linking
Upon exposure to UV light, particularly at wavelengths around 325 nm, 5-iodocytosine can form a covalent cross-link with nearby amino acid residues of a binding protein.[6][7] This photo-cross-linking is a zero-distance snapshot of the interaction, capturing even transient associations that might be missed by other methods. The resulting covalent bond provides a stable linkage that allows for the identification of the specific protein and the precise site of interaction. This technique is particularly effective for identifying aromatic amino acid residues, such as tyrosine, that are in close proximity to the modified cytosine in the DNA-protein complex.[6]
A Heavy Atom for X-ray Crystallography Phasing
The presence of the heavy iodine atom makes 5-iodocytosine an excellent tool for solving the "phase problem" in X-ray crystallography.[8][9][10] The anomalous scattering signal from the iodine atom can be used in techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) to determine the phases of the diffraction pattern, which is a critical step in elucidating the three-dimensional structure of the DNA-protein complex at atomic resolution.[10][11]
A Spectroscopic Reporter for Biophysical Studies
The introduction of the iodine atom can also serve as a sensitive spectroscopic probe. For instance, it can quench the fluorescence of nearby fluorophores, providing a means to monitor binding events in real-time.[12][13] Furthermore, in Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of 5-iodocytosine can induce chemical shift perturbations in both the DNA and the protein upon binding, offering insights into the dynamics and interfaces of the complex.[14][15][16]
Data Presentation: Comparative Properties
To underscore the utility of 5-Iodocytosine, a comparison of its key properties with the natural cytosine base is presented below.
| Property | Cytosine | 5-Iodocytosine | Implication for DNA-Protein Interaction Studies |
| Molecular Weight | 111.10 g/mol | 237.00 g/mol [17] | The significant increase in mass due to the iodine atom is the basis for its use as a heavy atom in X-ray crystallography. |
| Photoreactivity (UV) | Low | High (forms covalent cross-links)[6][7] | Enables covalent capture of interacting proteins for identification and mapping of binding sites. |
| Anomalous Scattering | Negligible | Strong | Facilitates phase determination in X-ray crystallography for high-resolution structural studies.[8][11] |
| Fluorescence Quenching | Minimal | Can act as a quencher[12][13] | Useful for developing fluorescence-based binding assays. |
| Steric Hindrance | Minimal | Moderate | The larger size of iodine can probe steric constraints within the protein's binding pocket.[18][19] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the key applications of 5-Iodocytosine in studying DNA-protein interactions.
Protocol 1: Synthesis and Purification of 5-Iodocytosine-Modified Oligonucleotides
The incorporation of 5-Iodocytosine into a DNA oligonucleotide is achieved through standard solid-phase phosphoramidite chemistry.[]
Materials:
-
5-Iodo-2'-deoxycytidine phosphoramidite
-
Standard DNA synthesis reagents and columns
-
Automated DNA synthesizer
-
Ammonium hydroxide or other deprotection solution
-
HPLC system with a reverse-phase column
-
Mass spectrometer
Procedure:
-
Automated Synthesis: Program the DNA synthesizer with the desired oligonucleotide sequence, substituting the standard dC phosphoramidite with the 5-Iodo-dC phosphoramidite at the desired position(s).[]
-
Deprotection and Cleavage: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating with ammonium hydroxide according to the manufacturer's protocol.
-
Purification: Purify the crude oligonucleotide using reverse-phase HPLC. This is crucial to separate the full-length, modified oligonucleotide from shorter, failed sequences.
-
Quality Control: Confirm the identity and purity of the synthesized oligonucleotide by mass spectrometry to ensure the correct incorporation of the 5-Iodocytosine.
Caption: Workflow for Synthesis and Purification.
Protocol 2: Photochemical Cross-Linking of DNA-Protein Complexes
This protocol outlines the procedure for covalently linking a 5-Iodocytosine-containing DNA probe to its binding protein.
Materials:
-
Purified 5-Iodocytosine-modified oligonucleotide probe
-
Purified target protein or cell extract
-
Binding buffer (optimized for the specific DNA-protein interaction)
-
UV transilluminator or a laser emitting at 325 nm[6]
-
SDS-PAGE gels and reagents
-
Autoradiography or Western blotting equipment (if using a labeled probe or antibody)
Procedure:
-
Binding Reaction: Incubate the 5-Iodocytosine-modified DNA probe with the target protein in the optimized binding buffer to allow complex formation. A typical reaction volume is 20-50 µL.
-
UV Irradiation: Place the reaction mixture on ice or a cold block and expose it to UV light. For a 312 nm transilluminator, irradiation times may range from 5 to 30 minutes. For a 325 nm laser, shorter exposure times are typically sufficient.[6]
-
Analysis of Cross-Linked Products: Denature the samples by adding SDS-PAGE loading buffer and boiling. Separate the proteins by SDS-PAGE.
-
Detection: Visualize the cross-linked DNA-protein complex. If the DNA probe was radiolabeled, this can be done by autoradiography. Alternatively, the protein can be detected by Western blotting using a specific antibody. The cross-linked complex will appear as a band with a higher molecular weight than the free protein.
Caption: Photochemical Cross-Linking Workflow.
Protocol 3: Utilizing 5-Iodocytosine for X-ray Crystallography Phasing
This protocol describes the general steps for using a 5-Iodocytosine-modified oligonucleotide to obtain phase information for crystal structure determination.
Materials:
-
Purified 5-Iodocytosine-modified oligonucleotide
-
Purified target protein
-
Crystallization screens and reagents
-
Synchrotron X-ray source
-
Crystallography software for data processing and structure solution
Procedure:
-
Complex Formation and Crystallization: Form the complex between the protein and the 5-Iodocytosine-containing DNA. Screen for crystallization conditions using standard vapor diffusion or other crystallization methods.
-
Data Collection: Once suitable crystals are obtained, collect X-ray diffraction data at a synchrotron source. For MAD or SAD phasing, data should be collected at one or more wavelengths around the absorption edge of iodine.[8][10]
-
Phase Determination: Use the anomalous signal from the iodine atom to calculate the initial phases.[9]
-
Structure Solution and Refinement: Build an initial model of the DNA-protein complex into the electron density map and refine the structure to high resolution.
Applications in Drug Development
The ability of 5-Iodocytosine to probe the intricate details of DNA-protein interactions has significant implications for drug development.
-
Target Validation: By precisely mapping the binding site of a protein on DNA, 5-Iodocytosine can help validate that protein as a viable drug target.
-
Structure-Based Drug Design: High-resolution crystal structures of DNA-protein complexes obtained using 5-Iodocytosine as a phasing tool can guide the design of small molecules that disrupt or modulate these interactions.
-
Screening for Inhibitors: Photo-cross-linking assays can be adapted for high-throughput screening to identify compounds that inhibit the formation of specific DNA-protein complexes.[21]
Conclusion: A Powerful Tool for Molecular Exploration
5-Iodocytosine stands out as a remarkably versatile probe for the in-depth study of DNA-protein interactions. Its unique combination of photochemical reactivity, heavy-atom properties, and spectroscopic sensitivity provides researchers with a powerful toolkit to unravel the complexities of gene regulation and to accelerate the discovery of novel therapeutics. The protocols and insights provided in these application notes are intended to empower researchers, scientists, and drug development professionals to harness the full potential of this invaluable molecular tool.
References
-
Meisenheimer, P. L., & Koch, T. H. (1997). High Yield Photocrosslinking of a 5-Iodocytidine (IC) Substituted RNA to Its Associated Protein. Nucleic Acids Research, 25(14), 2873–2879. [Link]
-
Szybalski, W. (1974). 5-Halogenated Pyrimidines: Probes for DNA Structure and Function. In Progress in Nucleic Acid Research and Molecular Biology (Vol. 14, pp. 23–45). Academic Press. [Link]
-
Fronza, M., et al. (2021). A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine. Molecules, 26(11), 3123. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Properties and Uses of 5-Iodocytosine (CAS 1122-44-7). Retrieved from [Link]
-
Klimasauskas, S., & Weinhold, E. (2007). Impact of Cytosine 5-Halogens on the Interaction of DNA with Restriction Endonucleases and Methyltransferase. Nucleic Acids Research, 35(2), 586–595. [Link]
-
Glen Research. (2019). 5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers (Part 1). Glen Report, 31(1). [Link]
-
NIST. (n.d.). 5-Iodocytosine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Dauter, Z., & Dauter, M. (2002). SAD phasing using iodide ions in a high-throughput structural genomics environment. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 5), 804–807. [Link]
-
ATDBio. (n.d.). Synthesis and applications of chemically modified oligonucleotides. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Oligonucleotide Modifications, Modified Oligo Synthesis. Retrieved from [Link]
-
Condirston, S., & Tarsio, J. (2011). An Iodine Fluorescence Quenching Clock Reaction. Journal of Chemical Education, 88(5), 634–636. [Link]
-
Science.gov. (n.d.). Spectroscopic properties dna. Retrieved from [Link]
-
L. M. G. (2023). Using NMR to Monitor TET-Dependent Methylcytosine Dioxygenase Activity and Regulation. bioRxiv. [Link]
-
Chen, Y., et al. (2012). Advances in the study of protein–DNA interaction. Molecular BioSystems, 8(9), 2315–2324. [Link]
-
Iacovelli, F., et al. (2018). Protein–DNA/RNA Interactions: An Overview of Investigation Methods in the -Omics Era. Journal of Proteome Research, 17(9), 2967–2982. [Link]
-
S. M., et al. (2022). 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives. ACS Omega, 7(4), 3698–3708. [Link]
-
Okamoto, A., et al. (2014). Cytosine-bulge-dependent fluorescence quenching for the real-time hairpin primer PCR. Chemical Communications, 50(96), 15195–15198. [Link]
-
Dauter, Z., & Dauter, M. (2001). Phasing with iodine and an X-ray home source. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 2), 241–248. [Link]
-
Liu, Y., et al. (2018). Assessing protein-DNA interactions: Pros and cons of classic and emerging techniques. The Crop Journal, 6(4), 333–341. [Link]
-
J. S., et al. (2021). Intrastrand Photo-Crosslinking of 5-Fluoro-2'-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences. International Journal of Molecular Sciences, 22(23), 12920. [Link]
-
S. R., et al. (2015). X-ray crystallography and NMR show that 5-formylcytosine does not change the global structure of DNA. Nature Communications, 6, 6954. [Link]
-
Rupp, B. (n.d.). Phasing Techniques. Retrieved from [Link]
-
Read, R. J., & McCoy, A. J. (2011). Introduction to phasing. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 338–345. [Link]
-
The Francis Crick Institute. (2017, August 7). New way of screening compounds may help speed up drug development. ScienceDaily. [Link]
-
Santos, S. S., et al. (2021). DNA–protein interaction studies: a historical and comparative analysis. Essays in Biochemistry, 65(2), 237–249. [Link]
-
G. S., et al. (2014). Towards phasing using high X-ray intensity. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1647), 20130331. [Link]
-
Maksimov, E. G., et al. (2023). Intrinsic tryptophan fluorescence quenching by iodine in non-canonical amino acid reveals alteration of the hydrogen bond network in the photoactive orange carotenoid protein. Biochemical and Biophysical Research Communications, 683, 149119. [Link]
-
Wetmore, S. D., et al. (2013). Significant strength of charged DNA-protein π-π interactions: a preliminary study of cytosine. Physical Chemistry Chemical Physics, 15(34), 14227–14238. [Link]
-
M. S., et al. (2020). A Step toward NRF2‐DNA Interaction Inhibitors by Fragment‐Based NMR Methods. ChemMedChem, 15(18), 1747–1755. [Link]
-
Spruijt, C. G., et al. (2013). Protein interactions at oxidized 5-methylcytosine bases. Trends in Genetics, 29(3), 155–164. [Link]
-
PubChem. (n.d.). 6-Amino-5-iodo-2(1H)-pyrimidinone. Retrieved from [Link]
-
European Patent Office. (2022). NOVEL COMPOUND TO BE PHOTO-CROSSLINKED BY VISIBLE LIGHT, AND USE THEREOF (EP Patent No. 4102227 A1). [Link]
Sources
- 1. Advances in the study of protein–DNA interaction [ouci.dntb.gov.ua]
- 2. Protein–DNA/RNA Interactions: An Overview of Investigation Methods in the -Omics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA–protein interaction studies: a historical and comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. SAD phasing using iodide ions in a high-throughput structural genomics environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ruppweb.org [ruppweb.org]
- 10. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-I dU Oligo Modifications from Gene Link [genelink.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Intrinsic tryptophan fluorescence quenching by iodine in non-canonical amino acid reveals alteration of the hydrogen bond network in the photoactive orange carotenoid protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using NMR to Monitor TET-Dependent Methylcytosine Dioxygenase Activity and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1H NMR Chemical Exchange Techniques Reveal Local and Global Effects of Oxidized Cytosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography and NMR show that 5-formylcytosine does not change the global structure of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 6-Amino-5-iodo-2(1H)-pyrimidinone | C4H4IN3O | CID 14281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Impact of cytosine 5-halogens on the interaction of DNA with restriction endonucleases and methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
Applications of 5-Iodocytosine in Antiviral Drug Discovery: A Detailed Guide for Researchers
This document provides a comprehensive overview of the applications of 5-Iodocytosine and its derivatives in the field of antiviral drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this potent nucleoside analog in their work. This guide delves into the mechanistic underpinnings of its antiviral activity, provides detailed protocols for its experimental use, and discusses its potential and limitations.
Introduction: The Promise of Halogenated Nucleosides
The quest for effective antiviral therapeutics is a cornerstone of modern medicine. Nucleoside analogs, molecules that mimic the natural building blocks of DNA and RNA, have emerged as a highly successful class of antiviral agents. By interfering with the viral replication machinery, these compounds can selectively inhibit viral proliferation with minimal impact on the host cells. Among these, 5-Iodocytosine, a halogenated pyrimidine analog, has demonstrated significant potential, particularly against DNA viruses. Its structural similarity to deoxycytidine allows it to be recognized and metabolized by viral enzymes, leading to the disruption of viral DNA synthesis.
Mechanism of Antiviral Action: A Multi-pronged Attack
The antiviral efficacy of 5-Iodocytosine and its derivatives, such as 1-β-D-Arabinofuranosyl-5-iodocytosine (ara-IC) and 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC), stems from a sophisticated, multi-step mechanism that ultimately sabotages viral replication. This process is critically dependent on the enzymatic machinery present in the virus-infected cell.
Anabolic Activation: The Prerequisite Phosphorylation Cascade
For 5-Iodocytosine to exert its antiviral effect, it must first be converted into its active triphosphate form. This anabolic activation is a cascade of phosphorylation events, often initiated by viral-encoded kinases, which is a key factor in its selective toxicity towards virus-infected cells.
-
Initial Phosphorylation: The first and often rate-limiting step is the addition of a phosphate group to the 5'-hydroxyl of the deoxyribose sugar. In many herpesvirus-infected cells, this is efficiently catalyzed by a virus-specific thymidine kinase (TK) or a similar viral kinase.[1] These viral enzymes frequently exhibit a broader substrate specificity than their cellular counterparts, allowing them to phosphorylate nucleoside analogs like 5-Iodocytosine more readily.
-
Subsequent Phosphorylations: The resulting monophosphate is then sequentially converted to the diphosphate and finally the active triphosphate form by host cellular kinases.[2]
This preferential activation in infected cells leads to a higher concentration of the active triphosphate metabolite in the very cells where the virus is replicating, thereby enhancing its antiviral potency and selectivity.
Caption: Anabolic activation of 5-Iodocytosine.
Inhibition of Viral DNA Polymerase and Chain Termination
Once formed, 5-Iodocytosine triphosphate acts as a potent and selective inhibitor of viral DNA polymerase.[3]
-
Competitive Inhibition: The triphosphate analog competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of the viral DNA polymerase. The affinity of the viral polymerase for the analog triphosphate is often significantly higher than that of the host cellular DNA polymerases, further contributing to the compound's selectivity.[3]
-
Incorporation and Chain Termination: Upon incorporation into the growing viral DNA strand, the presence of the iodine atom at the 5-position of the cytosine base can disrupt the normal DNA structure and interfere with subsequent replication.[4] Depending on the specific analog (e.g., arabinose sugar in ara-IC), it can lead to premature chain termination due to the incorrect stereochemistry of the sugar moiety, which prevents the formation of the next phosphodiester bond.
Caption: Inhibition of viral DNA synthesis by 5-Iodocytosine.
Spectrum of Antiviral Activity
5-Iodocytosine and its derivatives have demonstrated in vitro activity against a range of DNA viruses. The following table summarizes some of the reported antiviral activities. It is important to note that specific EC50 values can vary depending on the cell line, viral strain, and assay conditions used.
| Virus Family | Virus | Compound | EC50 | Reference |
| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | 1-β-D-Arabinofuranosyl-5-iodocytosine (ara-IC) | Comparable to Idoxuridine | [5] |
| Herpes Simplex Virus Type 2 (HSV-2) | 1-β-D-Arabinofuranosyl-5-iodocytosine (ara-IC) | Active | [5] | |
| Human Cytomegalovirus (HCMV) | 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC) | 0.6 µM | [5] | |
| Varicella-Zoster Virus (VZV) | 5-iodo-5′-amino-2′,5′-dideoxyuridine (AIU - an analog) | 10-800 µM (plaque reduction) | [4] | |
| Poxviridae | Vaccinia Virus | 1-β-D-Arabinofuranosyl-5-iodocytosine (ara-IC) | Active | [5] |
Mechanisms of Antiviral Resistance
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy.[6] For 5-Iodocytosine and its analogs, resistance typically arises from mutations in the viral genes that encode the enzymes responsible for its activation or its target.
-
Altered Viral Kinases: The most common mechanism of resistance is the selection of viruses with mutations in the gene encoding the viral thymidine kinase (TK).[1] These mutations can lead to a complete loss of TK activity or a change in its substrate specificity, resulting in reduced or no phosphorylation of 5-Iodocytosine. Consequently, the drug is not activated to its antiviral form.
-
Mutations in Viral DNA Polymerase: Less frequently, resistance can develop through mutations in the viral DNA polymerase gene. These mutations can alter the enzyme's active site, reducing its affinity for the triphosphate form of 5-Iodocytosine and thereby diminishing its inhibitory effect.
Experimental Protocols
The following protocols provide a framework for evaluating the antiviral activity and cytotoxicity of 5-Iodocytosine in a laboratory setting. These should be adapted based on the specific virus, cell line, and experimental objectives.
Protocol for Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of infectious virus production.
Materials:
-
Confluent monolayers of a suitable host cell line in 6-well or 12-well plates.
-
Virus stock of known titer.
-
5-Iodocytosine stock solution (e.g., in DMSO or cell culture medium).
-
Cell culture medium (e.g., DMEM or MEM) with reduced serum (e.g., 2% FBS).
-
Overlay medium (e.g., 0.5% methylcellulose or agarose in culture medium).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed the plates with host cells to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of 5-Iodocytosine in culture medium. Include a no-drug control.
-
Virus Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
Compound Addition: After adsorption, remove the viral inoculum and overlay the cells with the overlay medium containing the different concentrations of 5-Iodocytosine.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution for at least 30 minutes. After fixation, remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The 50% effective concentration (EC50) can be determined by regression analysis.
Caption: Workflow for a Plaque Reduction Assay.
Protocol for Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Host cells seeded in a 96-well plate.
-
5-Iodocytosine stock solution.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the 96-well plate with host cells and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of 5-Iodocytosine to the wells. Include a no-drug control (cells only) and a vehicle control (cells with the same concentration of the drug solvent).
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the no-drug control. The 50% cytotoxic concentration (CC50) can be determined by regression analysis.
Synthesis of 5-Iodocytosine
For research purposes, 5-Iodocytosine can be synthesized from cytosine. The following is a general procedure.
Materials:
-
Cytosine
-
Iodine (I2)
-
Nitric acid (HNO3) or another suitable oxidizing agent
-
Appropriate solvent (e.g., acetic acid)
-
Base for neutralization (e.g., sodium hydroxide)
Procedure:
-
Dissolution: Dissolve cytosine in a suitable solvent such as glacial acetic acid.
-
Iodination: Add iodine and a suitable oxidizing agent (e.g., nitric acid) to the solution. The reaction is typically carried out at an elevated temperature with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable method such as Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and neutralize it with a base. The product, 5-Iodocytosine, will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash it with water and a suitable organic solvent, and then dry it. Further purification can be achieved by recrystallization.
Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized for the best yield and purity. Always follow appropriate laboratory safety procedures when handling these chemicals.
Conclusion and Future Perspectives
5-Iodocytosine and its derivatives represent a valuable class of compounds for antiviral drug discovery, particularly for combating DNA viruses. Their mechanism of action, which relies on viral-specific activation and targeting of viral DNA polymerase, provides a basis for their selective antiviral activity. Understanding the mechanisms of resistance is crucial for the development of strategies to overcome this challenge, such as combination therapies. The protocols provided in this guide offer a starting point for researchers to explore the potential of 5-Iodocytosine in their antiviral research programs. Further research into the synthesis of novel derivatives, elucidation of their precise interactions with viral enzymes, and in vivo efficacy studies will be essential to fully realize the therapeutic potential of this promising class of antiviral agents.
References
-
Human cytomegalovirus-induced DNA polymerase and its interaction with the triphosphates of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil, -5-iodocytosine, and -5-methylcytosine. National Center for Biotechnology Information. [Link]
-
Comparison of Cytotoxicity and Antiviral Activity of 1-β-D-Arabinofuranosyl-5-iodocytosine with Related Compounds. AACR Journals. [Link]
-
Human cytomegalovirus-induced DNA polymerase and its interaction with the triphosphates of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil, -5-iodocytosine, and -5-methylcytosine. PubMed. [Link]
-
Resistance Mechanisms in Chronic Viral Infections and Devising Strategies to Overcome Antiviral Resistance. Longdom Publishing. [Link]
-
General Mechanisms of Antiviral Resistance. PMC - PubMed Central. [Link]
-
Antiviral drug resistance: mechanisms and clinical implications. PubMed. [Link]
-
Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside. PubMed. [Link]
-
Mechanism and mode of action of 5-iodo-2-pyrimidinone 2'-deoxyribonucleoside, a potent anti-herpes simplex virus compound, in herpes simplex virus-infected cells. PubMed. [Link]
-
Summary of EC 50 , CC 50 , and SI for the four hit compounds for RVFV, CHIKV, VEEV, and LASV. ResearchGate. [Link]
-
Antiviral Drug Resistance: Mechanisms and Clinical Implications. PMC - PubMed Central. [Link]
-
What is the mechanism of Idoxuridine? Patsnap Synapse. [Link]
-
5-Iodocytosine. NIST WebBook. [Link]
-
Phosphorylation events during viral infections provide potential therapeutic targets. PubMed. [Link]
-
Antiviral Drugs Mechanisms of Action, Animation. YouTube. [Link]
-
5-Iodocytosine. ChemBK. [Link]
-
Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine. PubMed. [Link]
-
[Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Organic Syntheses. [Link]
-
CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]
-
5-Iodotubercidin inhibits SARS-CoV-2 RNA synthesis. PMC - PubMed Central. [Link]
-
A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. PubMed. [Link]
-
Average 50% inhibitory-concentration (IC50) values for antiviral activities of quercetin and isoquercitrin against VZV and HCMV. ResearchGate. [Link]
-
Research Article Antiviral Effect of Polyphenolic Substances inGeranium wilfordii Maxim against HSV-2 Infection Using in vitro a. Semantic Scholar. [Link]
-
Antivirals, Antimicrobial Resistance, HIV. Cleveland Clinic. [Link]
-
Antiviral drug resistance. PMC - PubMed Central. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Iodotubercidin inhibits SARS-CoV-2 RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Labeling of DNA with 5-Iodocytosine for Cell Proliferation Studies: An Application Note and Comprehensive Protocol
Introduction: A New Perspective on DNA Synthesis
The study of cell proliferation is a cornerstone of biological research, with profound implications for developmental biology, oncology, and regenerative medicine. For decades, researchers have relied on the incorporation of thymidine analogs, such as Bromodeoxyuridine (BrdU) and Ethynyldeoxyuridine (EdU), to mark cells undergoing DNA synthesis (S-phase). While these methods are powerful, they exclusively probe the thymidine salvage pathway. Here, we present a detailed guide to an alternative approach: the metabolic labeling of DNA using 5-Iodo-2'-deoxycytosine (5-IdC), a halogenated analog of deoxycytidine.
The use of 5-IdC offers a unique window into cellular proliferation by tracking the deoxycytidine salvage and synthesis pathway. This provides a complementary method to thymidine-based assays and opens new avenues for investigating nucleotide metabolism in proliferating cells. This guide provides the scientific rationale, in-depth protocols, and critical considerations for employing 5-IdC in cell proliferation studies, with a primary focus on detection via mass spectrometry, a highly sensitive and specific quantification method.
The Principle of 5-Iodocytosine Incorporation
5-Iodo-2'-deoxycytosine is a structural analog of the natural nucleoside 2'-deoxycytidine. When introduced to cells in culture, it is transported into the cell and subsequently phosphorylated by cellular kinases to its triphosphate form, 5-Iodo-2'-deoxycytidine-5'-triphosphate (5-IdCTP)[1]. During the S-phase of the cell cycle, DNA polymerases can recognize and incorporate 5-IdCTP into newly synthesized DNA strands opposite guanine bases[2][3]. The efficiency of this incorporation can be slightly lower than that of the natural dCTP, a factor that necessitates careful optimization of labeling conditions[2]. Once incorporated, the iodine atom serves as a unique mass signature, enabling the detection and quantification of newly replicated DNA.
Caption: Figure 1: Cellular uptake and metabolic pathway of 5-Iodocytosine.
Comparative Analysis: 5-IdC vs. Thymidine Analogs
The choice of a nucleoside analog for proliferation studies should be guided by the specific experimental question. 5-IdC provides a distinct advantage by allowing researchers to specifically investigate the dynamics of the deoxycytidine synthesis pathway.
| Feature | 5-Bromodeoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Iodo-2'-deoxycytosine (5-IdC) |
| Nucleoside Analog | Thymidine | Thymidine | Deoxycytidine |
| Detection Method | Antibody-based (requires DNA denaturation) | Click Chemistry (mild conditions) | Mass Spectrometry (highly specific) |
| Primary Advantage | Well-established, widely used | Rapid, simple protocol, preserves cell morphology | Probes cytosine pathway, absolute quantification with MS |
| Primary Limitation | Harsh DNA denaturation can affect co-staining | Can be more expensive | No specific antibody available, requires MS expertise |
Table 1: Comparison of common nucleoside analogs for cell proliferation assays.
Experimental Protocols
Part 1: Cell Culture and 5-IdC Labeling
This protocol is a general guideline and must be optimized for your specific cell line and experimental conditions.
Materials:
-
5-Iodo-2'-deoxycytidine (5-IdC) (e.g., Sigma-Aldrich, BroadPharm)[4][5]
-
Complete cell culture medium appropriate for your cell line
-
Sterile DMSO
-
Cultured cells in logarithmic growth phase
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Prepare 5-IdC Stock Solution:
-
Prepare a 10 mM stock solution of 5-IdC in sterile DMSO.
-
Store the stock solution in aliquots at -20°C, protected from light. 5-Iodocytosine can be sensitive to light[6].
-
-
Cell Seeding:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase during the labeling period. Avoid confluence, as this can affect proliferation rates.
-
-
Labeling Cells with 5-IdC:
-
Dilute the 10 mM 5-IdC stock solution in pre-warmed complete culture medium to the desired final concentration.
-
Crucial Optimization Step: The optimal concentration of 5-IdC must be determined empirically. Start with a concentration range of 1-20 µM.
-
Remove the existing medium from the cells and replace it with the 5-IdC-containing medium.
-
Incubate the cells for a desired period. The labeling time will depend on the cell cycle length of your cell line. For continuous labeling, this can range from a few hours to the entire length of the S-phase (typically 6-8 hours). For pulse-chase experiments, a short pulse of 30-60 minutes is recommended.
-
-
Harvesting Cells:
-
After the labeling period, wash the cells twice with ice-cold PBS to remove any unincorporated 5-IdC.
-
Harvest the cells using your standard method (e.g., trypsinization for adherent cells, centrifugation for suspension cells).
-
The cell pellet can be stored at -80°C for subsequent DNA extraction.
-
Part 2: Cytotoxicity Assessment (Mandatory Preliminary Experiment)
Before proceeding with proliferation assays, it is essential to determine the non-toxic concentration range of 5-IdC for your specific cell line.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of 5-IdC concentrations (e.g., 0.1 µM to 100 µM) for a period equivalent to your intended labeling time (e.g., 24 hours).
-
Perform a standard cytotoxicity assay, such as an MTT, XTT, or a live/dead cell staining assay[7][8].
-
Determine the highest concentration of 5-IdC that does not significantly impact cell viability. This concentration should be used as the upper limit for your labeling experiments. Note that some deoxycytidine analogs can induce cell cycle arrest and apoptosis at higher concentrations[7][9].
Part 3: DNA Extraction and Hydrolysis for Mass Spectrometry
Materials:
-
Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease P1
-
Alkaline Phosphatase
-
Ammonium acetate buffer
Protocol:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the harvested cell pellets using a commercial kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity (A260/A280 ratio).
-
-
Enzymatic Hydrolysis to Nucleosides:
-
This protocol is adapted from established methods for preparing DNA for mass spectrometry analysis[10][11].
-
In a microcentrifuge tube, combine 1-5 µg of genomic DNA with nuclease P1 in an appropriate buffer (e.g., 20 mM sodium acetate, pH 5.3).
-
Incubate at 37°C for 2-4 hours.
-
Add alkaline phosphatase and an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Incubate at 37°C for an additional 1-2 hours.
-
The resulting mixture will contain a digest of individual deoxyribonucleosides.
-
-
Sample Cleanup:
-
Centrifuge the digest to pellet any undigested material and enzymes.
-
The supernatant containing the deoxyribonucleosides is now ready for LC-MS/MS analysis.
-
Part 4: LC-MS/MS Analysis for 5-IdC Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity to quantify the amount of 5-IdC incorporated into the genomic DNA[12][13].
Caption: Figure 2: Workflow for Mass Spectrometry-based detection of 5-IdC.
Instrumentation and Parameters:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is recommended.
-
LC Separation: Use a C18 reversed-phase column suitable for nucleoside analysis. A gradient elution with a mobile phase consisting of water with 0.1% formic acid and methanol or acetonitrile is typically used.
-
MS Detection: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific mass transitions for 5-iodo-2'-deoxycytidine need to be determined. Based on its molecular weight of 353.11 g/mol , the precursor ion ([M+H]+) would be m/z 354.1. The major product ion would result from the cleavage of the glycosidic bond, leaving the protonated base, 5-iodocytosine (m/z 238.0).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Iodo-2'-deoxycytidine | 354.1 | 238.0 |
| 2'-Deoxycytidine (Internal Control) | 228.1 | 112.1 |
Table 2: Theoretical mass transitions for targeted LC-MS/MS analysis.
Quantification:
-
The amount of incorporated 5-IdC is determined by comparing its peak area to that of the natural deoxycytidine (dC) in the same sample.
-
The percentage of newly synthesized DNA can be calculated as: % New DNA = (Peak Area of 5-IdC) / (Peak Area of 5-IdC + Peak Area of dC) * 100
Discussion and Scientific Context
Trustworthiness and Self-Validation: The protocol described is designed to be self-validating. The mandatory initial cytotoxicity assay ensures that the observed effects are due to proliferation and not cellular toxicity. Furthermore, the use of mass spectrometry provides an unambiguous and quantifiable readout, minimizing the potential for artifacts associated with antibody-based detection methods. The inclusion of natural deoxycytidine as an internal standard in the MS analysis allows for robust normalization of the data.
Causality Behind Experimental Choices:
-
Choice of a Cytosine Analog: Using 5-IdC allows for the specific interrogation of the deoxycytidine salvage pathway, providing a more complete picture of nucleotide metabolism during DNA replication, which is often dysregulated in cancer.
-
Mass Spectrometry over Antibody Detection: The lack of a specific antibody for 5-iodocytosine in DNA makes mass spectrometry the most reliable detection method[14]. This approach offers absolute quantification and is not susceptible to the epitope masking issues that can affect BrdU staining.
-
Enzymatic Hydrolysis: Complete hydrolysis of DNA to individual nucleosides is critical for accurate LC-MS/MS analysis. A two-step enzymatic digestion ensures efficient and gentle breakdown of the DNA backbone without degrading the nucleosides themselves[10].
Limitations and Future Directions: The primary limitation of the 5-IdC method is the requirement for specialized mass spectrometry equipment and expertise. Additionally, the incorporation efficiency of 5-IdC may be lower than that of thymidine analogs in some cell types, necessitating careful optimization.
The development of a high-affinity monoclonal antibody specific for 5-Iodocytosine incorporated into single-stranded DNA would be a significant advancement. Such a reagent would enable the use of more accessible techniques like flow cytometry and immunofluorescence, broadening the applicability of this method for high-throughput screening and in situ analysis.
Conclusion
Metabolic labeling of DNA with 5-Iodocytosine offers a valuable and complementary approach to traditional proliferation assays. By focusing on the deoxycytidine pathway and leveraging the specificity of mass spectrometry, researchers can gain new insights into the biology of DNA synthesis. While the current protocol requires specialized instrumentation, it provides a robust and quantitative method for studying cell proliferation with a novel perspective.
References
-
Porat, J., et al. (2012). Synthesis of 5-substituted 2'-deoxycytidine 5'-(alpha-P-borano)triphosphates, their incorporation into DNA and effects on exonuclease. Nucleic Acids Research, 40(1), 396-406. Available at: [Link]
-
Medveczky, P., et al. (1984). Human cytomegalovirus-induced DNA polymerase and its interaction with the triphosphates of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil, -5-iodocytosine, and -5-methylcytosine. Antimicrobial Agents and Chemotherapy, 25(1), 1-6. Available at: [Link]
-
Song, C. X., et al. (2011). Sensitive and specific single-molecule sequencing of 5-hydroxymethylcytosine. Nature Biotechnology, 29(1), 68-72. Available at: [Link]
-
Trajkovski, M., et al. (2021). Liquid Chromatography–Mass Spectrometry Analysis of Cytosine Modifications. Methods in Molecular Biology, 2198, 67-78. Available at: [Link]
-
Kielkowski, P., et al. (2016). Flexible double-headed cytosine-linked 2'-deoxycytidine nucleotides. Synthesis, polymerase incorporation to DNA and interaction with DNA methyltransferases. Bioorganic & Medicinal Chemistry, 24(6), 1268-1276. Available at: [Link]
-
Gratzner, H. G., & Leif, R. C. (1981). An immunofluorescence method for monitoring DNA synthesis by flow cytometry. Cytometry, 1(5), 385-389. Available at: [Link]
-
Sanaei, M., & Kavoosi, F. (2019). Effect of 5-aza-2'-deoxycytidine on p27Kip1, p21Cip1/Waf1/Sdi1, p57Kip2, and DNA methyltransferase 1 Genes Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer SW 480 and SW 948 Cell Lines. International Journal of Hematology-Oncology and Stem Cell Research, 13(4), 227–236. Available at: [Link]
-
Trajkovski, M., et al. (2018). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols, 14(1), 1-20. Available at: [Link]
-
ChemBK. (2023). 5-Iodocytosine. Available at: [Link]
Sources
- 1. IdU Antibody (200-301-H51) | Rockland [rockland.com]
- 2. Synthesis of 5-substituted 2'-deoxycytidine 5'-(alpha-P-borano)triphosphates, their incorporationinto DNA and effects on exonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of factors driving incorporation of unnatural dNTPS into DNA by Klenow fragment (DNA polymerase I) and DNA polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Iodo-2'-deoxycytidine, 611-53-0 | BroadPharm [broadpharm.com]
- 5. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Effect of 5-aza-2ˈ-deoxycytidine on p27Kip1, p21Cip1/Waf1/Sdi1, p57Kip2, and DNA methyltransferase 1 Genes Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer SW 480 and SW 948 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-aza-2’-deoxycytidine induces apoptosis and inhibits tumour growth in vivo of FaDu cells, a specific HPVnegative HNSCC cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid Chromatography–Mass Spectrometry Analysis of Cytosine Modifications | Springer Nature Experiments [experiments.springernature.com]
- 13. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 14. Monoclonal antibody to 5-bromo- and 5-iododeoxyuridine: A new reagent for detection of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Introduction of 5-Iodocytosine in DNA
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The site-specific incorporation of 5-Iodocytosine (5-IC) into DNA oligonucleotides is a powerful tool in molecular biology, structural biology, and drug development. The iodine atom at the C5 position of cytosine offers unique properties, including the ability to act as a photo-crosslinking agent to study DNA-protein interactions, and as a heavy atom for phasing in X-ray crystallography. This document provides a comprehensive guide to the primary techniques for introducing 5-IC into DNA at specific positions: solid-phase phosphoramidite synthesis, enzymatic incorporation, and post-synthetic modification. Detailed protocols, the rationale behind experimental choices, and methods for characterization are presented to enable researchers to effectively utilize this modified nucleobase in their work.
Introduction to 5-Iodocytosine and Its Applications
5-Iodocytosine is a halogenated derivative of the natural DNA base cytosine. The substitution of a hydrogen atom with a larger iodine atom at the C5 position of the pyrimidine ring introduces minimal steric hindrance within the DNA double helix, thus preserving its overall structure. This modification, however, imparts significant new functionalities.
Key Applications:
-
X-ray Crystallography: The heavy iodine atom is invaluable for solving the phase problem in X-ray crystallography of DNA and DNA-protein complexes through multi-wavelength anomalous dispersion (MAD) phasing.
-
Photo-crosslinking Studies: 5-Iodocytosine is a photo-labile nucleobase that can be used in UV-crosslinking experiments to investigate the intricate network of interactions between DNA and proteins, such as transcription factors, polymerases, and repair enzymes.
-
Structural and Dynamic Studies: The introduction of 5-IC can influence DNA flexibility and the stability of non-canonical structures like i-motifs, providing insights into DNA dynamics and recognition.[1][2]
-
Therapeutic and Diagnostic Development: Oligonucleotides containing 5-IC are explored for therapeutic applications, and its unique properties can be harnessed for the development of novel diagnostic probes.
This guide will delve into the practical aspects of three distinct methodologies for the site-specific incorporation of 5-Iodocytosine.
Technique 1: Solid-Phase Phosphoramidite Synthesis
Solid-phase synthesis using phosphoramidite chemistry is the most common and reliable method for producing oligonucleotides with site-specific modifications.[3][4][5][6] This technique involves the sequential addition of nucleotide monomers to a growing DNA chain that is covalently attached to a solid support.
The Synthesis Cycle
The incorporation of a 5-Iodocytosine phosphoramidite follows the standard automated DNA synthesis cycle, which consists of four main steps: detritylation, coupling, capping, and oxidation.[4][5]
// Nodes Detritylation [label="1. Detritylation\n(Removal of 5'-DMT group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="2. Coupling\n(Addition of 5-IC Phosphoramidite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capping [label="3. Capping\n(Acetylation of unreacted 5'-OH)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="4. Oxidation\n(Phosphite to Phosphate)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Detritylation -> Coupling [label="Exposes 5'-OH"]; Coupling -> Capping [label="Forms phosphite triester"]; Capping -> Oxidation [label="Blocks failure sequences"]; Oxidation -> Detritylation [label="Stabilizes backbone\nfor next cycle", constraint=false]; } . Figure 1: The phosphoramidite synthesis cycle for incorporating 5-Iodocytosine.
Causality Behind the Steps:
-
Detritylation: The removal of the acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl of the growing chain is essential to expose the reactive site for the next nucleotide addition.[4]
-
Coupling: The 5-Iodocytosine phosphoramidite, activated by a catalyst like tetrazole, couples with the free 5'-hydroxyl group. This is the step where the modified base is incorporated.
-
Capping: To prevent the elongation of sequences that failed to couple in the previous step (which would result in deletion mutations), any unreacted 5'-hydroxyl groups are irreversibly blocked by acetylation.[3]
-
Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a more stable phosphate triester, providing a robust backbone for the subsequent cycles.[4]
Protocol: Automated Synthesis of a 5-Iodocytosine Containing Oligonucleotide
Materials:
-
DNA synthesizer
-
5-Iodocytosine phosphoramidite (5'-Dimethoxytrityl-N-benzoyl-5-iodo-2'-deoxycytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite)
-
Standard DNA phosphoramidites (dA, dG, dT, dC)
-
Synthesis reagents: Activator (e.g., 5-(Ethylthio)-1H-tetrazole), Capping solutions (A and B), Oxidizer (Iodine solution), Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Preparation: Install the 5-Iodocytosine phosphoramidite vial on the synthesizer in a designated port. Ensure all other reagent bottles are sufficiently filled.
-
Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer's software, specifying the position for the 5-Iodocytosine incorporation.
-
Synthesis Initiation: Start the synthesis program. The instrument will automatically perform the repeated cycles of detritylation, coupling, capping, and oxidation until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the solid support is transferred to a vial.
-
Add concentrated ammonium hydroxide to cleave the oligonucleotide from the CPG support and remove the cyanoethyl protecting groups from the phosphate backbone.[7][8]
-
Incubate at room temperature to minimize the formation of 5-aminocytosine as a side product, which can occur at elevated temperatures with 5-iodocytosine.[9]
-
The exocyclic amine protecting groups on the bases are also removed during this step.
-
-
Purification: The crude oligonucleotide solution is purified to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is the recommended method for high-purity applications.
Table 1: Comparison of Deprotection Conditions for 5-Iodocytosine Oligonucleotides
| Deprotection Reagent | Temperature | Time | Considerations |
| Concentrated Ammonium Hydroxide | Room Temperature | 12-16 hours | Minimizes side product formation.[9] |
| Concentrated Ammonium Hydroxide | 55-60 °C | 2-4 hours | Faster, but may lead to some formation of 5-aminocytosine.[9] |
Technique 2: Enzymatic Incorporation
The enzymatic incorporation of 5-Iodocytosine offers a powerful alternative to chemical synthesis, particularly for the generation of longer DNA fragments or for use in techniques like PCR. This method relies on the ability of DNA polymerases to accept the triphosphate form of 5-Iodocytosine (5-iodo-dCTP) as a substrate.
Polymerase Selection
The efficiency of 5-iodo-dCTP incorporation is highly dependent on the chosen DNA polymerase. While many polymerases can accommodate this modified nucleotide, some exhibit higher fidelity and processivity. Studies have shown that certain viral DNA polymerases can utilize analog triphosphates like 5-iodo-dCTP more readily than cellular polymerases.[7][10] For PCR applications, thermostable polymerases with proofreading activity (3'->5' exonuclease) should be carefully selected, as some may be more prone to excise the modified nucleotide. Vent (exo-) DNA polymerase has been shown to be effective in incorporating various modified nucleotides.[11]
// Nodes Template [label="DNA Template\nwith Guanine at desired position", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Primer [label="Primer annealed to template", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerase [label="DNA Polymerase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dNTPs [label="dATP, dGTP, dTTP\n5-iodo-dCTP", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Extended DNA Strand\nwith 5-Iodocytosine", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Template -> Polymerase; Primer -> Polymerase; dNTPs -> Polymerase; Polymerase -> Product [label="Incorporation opposite Guanine"]; } . Figure 2: Workflow for the enzymatic incorporation of 5-Iodocytosine.
Protocol: Primer Extension with 5-Iodo-dCTP
Materials:
-
DNA template containing a guanine at the position opposite to the desired 5-IC incorporation site.
-
Primer complementary to the 3' end of the template.
-
High-fidelity DNA polymerase (e.g., Vent (exo-) or a similar polymerase known to accept modified nucleotides).
-
5-iodo-dCTP.
-
Standard dNTPs (dATP, dGTP, dTTP).
-
Reaction buffer appropriate for the chosen polymerase.
-
Nuclease-free water.
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the following reaction mixture on ice:
-
10X Polymerase Buffer: 2 µL
-
dNTP mix (10 mM each of dATP, dGTP, dTTP): 0.5 µL
-
5-iodo-dCTP (10 mM): 0.5 µL
-
DNA Template (10 µM): 1 µL
-
Primer (10 µM): 1 µL
-
DNA Polymerase: 1 unit
-
Nuclease-free water: to a final volume of 20 µL
-
-
Annealing: Heat the mixture to 95°C for 2 minutes to denature the template, then cool slowly to the annealing temperature of the primer (typically 55-65°C) and hold for 30 seconds.
-
Extension: Increase the temperature to the optimal extension temperature for the polymerase (e.g., 72°C) and incubate for 5-15 minutes, depending on the desired product length.
-
Reaction Termination: Stop the reaction by adding an equal volume of a stop solution (e.g., 95% formamide, 20 mM EDTA).
-
Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the incorporation of 5-Iodocytosine.
Technique 3: Post-Synthetic Modification
Post-synthetic modification involves the introduction of the iodine atom after the oligonucleotide has been synthesized. This approach is less common for 5-Iodocytosine due to the availability of the phosphoramidite, but it can be a useful strategy in specific contexts. The direct iodination of cytosine residues within a DNA strand is the primary method.
Principles of Direct Iodination
Direct iodination of cytosine typically occurs at the C5 position via an electrophilic substitution reaction. Reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) can be used.[12][13] This reaction is highly sensitive to the secondary structure of the DNA; cytosines in single-stranded or denatured regions are much more reactive than those in a stable double helix.[10] This property can be exploited to selectively label accessible cytosines.
Table 2: Comparison of Iodinating Reagents for Post-Synthetic Modification
| Reagent | Advantages | Disadvantages |
| Iodine Monochloride (ICl) | Effective for iodinating single-stranded DNA.[12] | Can be harsh and may lead to side reactions. Requires careful pH control.[10] |
| N-Iodosuccinimide (NIS) | Milder iodinating agent.[3][13] | May require a catalyst for efficient reaction with deactivated systems. |
Protocol: Iodination of a Cytosine-Containing Oligonucleotide
Materials:
-
Purified single-stranded DNA oligonucleotide containing the target cytosine.
-
Iodine monochloride (ICl) or N-iodosuccinimide (NIS).
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
Quenching solution (e.g., sodium thiosulfate).
-
Purification supplies (e.g., HPLC or gel filtration columns).
Procedure:
-
Oligonucleotide Preparation: Dissolve the purified single-stranded oligonucleotide in the reaction buffer. If the DNA is double-stranded, it must be denatured by heating prior to the reaction.
-
Iodination Reaction:
-
Add the iodinating reagent (e.g., a freshly prepared solution of ICl in an appropriate solvent) to the oligonucleotide solution.
-
The reaction conditions (temperature, time, and reagent concentration) must be optimized for the specific oligonucleotide and desired level of iodination.[10]
-
Incubate the reaction mixture in the dark.
-
-
Quenching: Stop the reaction by adding a quenching solution to consume any excess iodinating reagent.
-
Purification: Purify the iodinated oligonucleotide from the reaction mixture using HPLC or gel filtration to remove salts and unreacted reagents.
-
Characterization: Confirm the successful iodination and the integrity of the oligonucleotide using mass spectrometry and HPLC.
Characterization of 5-Iodocytosine-Containing DNA
Regardless of the incorporation method, it is crucial to verify the presence and position of 5-Iodocytosine in the final DNA product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the oligonucleotide. A mass increase of 125.9 Da (the mass of iodine minus the mass of hydrogen) per incorporation of 5-IC compared to the unmodified strand is expected.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to purify the modified oligonucleotide and can also serve as an analytical tool. The retention time of the 5-IC-containing strand will typically differ from the unmodified strand.
-
Enzymatic Digestion and Nucleoside Analysis: The oligonucleotide can be digested into its constituent nucleosides using enzymes like nuclease P1 and alkaline phosphatase. The resulting nucleoside mixture can then be analyzed by HPLC or LC-MS to quantify the amount of 5-iodo-2'-deoxycytidine.
-
Sequencing: For longer DNA fragments, Sanger sequencing or next-generation sequencing can be employed to confirm the position of the modification, although specialized protocols may be required.
Conclusion
The site-specific introduction of 5-Iodocytosine into DNA is a versatile and valuable technique for a wide range of research and development applications. The choice of method—phosphoramidite synthesis, enzymatic incorporation, or post-synthetic modification—will depend on the specific experimental requirements, such as the desired length of the DNA, the required yield, and the available resources. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently generate 5-IC-modified DNA for their studies in structural biology, DNA-protein interactions, and beyond.
References
-
Anderson, D. M., & Folk, W. R. (1976). Iodination of DNA. Studies of the reaction and iodination of papovavirus DNA. Biochemistry, 15(5), 1022–1030. [Link]
-
Scherberg, N. H., & Refetoff, S. (1974). Iodination of Nucleic Acids in Organic Solvents with Iodine Monochloride. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 340(3), 311-323. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
-
Jensen, K. F., Nes, I. F., & Wells, R. D. (1976). Iodination as a probe for small regions of disrupted secondary structure in double-stranded DNAs. Nucleic Acids Research, 3(11), 3143–3155. [Link]
-
Glen Research. (2012). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. [Link]
-
Wojtczak, A. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(21), 5037. [Link]
-
Taylor & Francis. Iodine monochloride – Knowledge and References. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
Ferrer, E., Wiersma, M., Kazimierczak, B., Müller, C. W., & Eritja, R. (1997). Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine. Bioconjugate chemistry, 8(5), 757–761. [Link]
-
Laikhter, A., & Linse, K. D. (2014). The Chemical Synthesis of Oligonucleotides. [Link]
-
Vapourtec Ltd. (2025). Enhancing the cleavage of Oligonucleotides. [Link]
-
biomers.net. (n.d.). Synthesis of Oligonucleotides. [Link]
-
Ngo, T. T. M., Yoo, J., Dai, Q., Zhang, Q., He, C., Aksimentiev, A., & Ha, T. (2016). Effects of cytosine modifications on DNA flexibility and nucleosome mechanical stability. Nature communications, 7, 10813. [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. [Link]
-
Takanashi, K., & Kato, T. (2014). Sequence-selective modification of DNA cytosine by using junction-forming DNA probes and its application to the detection of single cytosine methylation. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 30(3), 371–376. [Link]
- U.S. Patent No. 6,664,388 B2. (2003). Reagents for oligonucleotide cleavage and deprotection.
-
Wang, Y., et al. (2020). Current and Emerging Methods for the Synthesis of Single-Stranded DNA. International Journal of Molecular Sciences, 21(2), 621. [Link]
-
Brown, T. C., et al. (2019). Epigenetic modification of cytosines fine tunes the stability of i-motif DNA. Nucleic Acids Research, 47(21), 11135–11143. [Link]
-
Wikipedia. (n.d.). Cytosine. [Link]
-
Chemie Brunschwig AG. (2015). Guidebook for the Synthesis of Oligonucleotides. [Link]
-
MDPI. (2021). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. [Link]
-
ResearchGate. (2003). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. [Link]
-
ResearchGate. (2017). Post-Synthetic Chemical Functionalization of Oligonucleotides. [Link]
-
PubMed. (1985). Human cytomegalovirus-induced DNA polymerase and its interaction with the triphosphates of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil, -5-iodocytosine, and -5-methylcytosine. [Link]
-
Brown, T. S., et al. (2011). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 16(5), 3844–3860. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cytosine - Wikipedia [en.wikipedia.org]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 6. Sequence-selective modification of DNA cytosine by using junction-forming DNA probes and its application to the detection of single cytosine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 9. glenresearch.com [glenresearch.com]
- 10. Iodination of DNA. Studies of the reaction and iodination of papovavirus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 13. Iodination as a probe for small regions of disrupted secondary structure in double-stranded DNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling DNA with Iodine Isotopes using 5-Iodocytosine Precursors
Abstract
This comprehensive guide provides detailed application notes and step-by-step protocols for the radiolabeling of DNA with iodine isotopes utilizing 5-iodocytosine precursors. It is intended for researchers, scientists, and drug development professionals engaged in molecular biology, nuclear medicine, and targeted radionuclide therapy. This document elucidates the scientific principles, experimental methodologies, and critical considerations for the successful synthesis, purification, and application of iodine-radiolabeled DNA. The protocols are designed to be self-validating, with explanations for each step to ensure both technical accuracy and practical success.
Introduction: The Significance of Radiolabeled DNA
The ability to label DNA with radioactive isotopes is a cornerstone of molecular biology, enabling the detection, visualization, and quantification of nucleic acids with high sensitivity.[1] Radiolabeled DNA probes are indispensable for a multitude of applications, including Southern blotting, in situ hybridization, and studies of DNA-protein interactions.[1] The choice of radionuclide is critical and depends on the specific application. Iodine isotopes, particularly Iodine-125 (¹²⁵I), offer unique advantages. With a half-life of 59.4 days, ¹²⁵I provides a practical timeframe for experimentation.[2] More importantly, its decay via electron capture results in the emission of a cascade of low-energy Auger electrons.[3][4] When ¹²⁵I is incorporated into the DNA backbone, these Auger electrons deposit their energy in close proximity to the DNA, leading to highly localized and potent DNA damage, including double-strand breaks.[3][5] This property makes ¹²⁵I-labeled DNA a powerful tool for investigating DNA structure and a promising agent for targeted radionuclide therapy, specifically Auger electron therapy, for diseases like cancer.[6][7][8]
5-Iodocytosine, a halogenated analog of cytosine, serves as an excellent precursor for introducing iodine isotopes into DNA.[9][10] It can be incorporated into oligonucleotides during chemical synthesis or enzymatically as a deoxynucleoside triphosphate (dCTP) analog. This guide will focus on the enzymatic incorporation of 5-iodo-2'-deoxycytidine triphosphate ([¹²⁵I]dCTP) for radiolabeling DNA.
The Underlying Chemistry and Rationale
The fundamental principle of this radiolabeling strategy is the enzymatic incorporation of a radiolabeled precursor, 5-iodo-2'-deoxycytidine triphosphate ([¹²⁵I]dCTP), into a DNA molecule. This is typically achieved using a DNA polymerase enzyme. The polymerase recognizes [¹²⁵I]dCTP as an analog of dCTP and incorporates it into the growing DNA strand opposite a guanine base in the template strand.
Properties of Key Iodine Isotopes
Different iodine isotopes are available for radiolabeling, each with distinct properties that make them suitable for specific applications.
| Isotope | Half-life | Decay Mode | Primary Emissions | Primary Applications |
| ¹²³I | 13.22 hours | Electron Capture | Gamma (159 keV), Auger electrons | SPECT Imaging |
| ¹²⁴I | 4.18 days | Positron Emission, Electron Capture | Positrons, Gamma, Auger electrons | PET Imaging |
| ¹²⁵I | 59.4 days | Electron Capture | Gamma (35.5 keV), X-rays, Auger electrons | Radioimmunoassays, In vitro assays, Brachytherapy, Auger electron therapy |
| ¹³¹I | 8.02 days | Beta Minus | Beta particles, Gamma (364 keV) | Radiotherapy, SPECT Imaging |
This table summarizes key properties of medically relevant iodine isotopes. Data compiled from various sources.[11][12][13]
For the applications discussed herein, Iodine-125 is the isotope of choice due to its optimal half-life and the high linear energy transfer of its Auger electrons, which are highly effective at inducing localized DNA damage.[4][5]
Synthesis of the Precursor: 5-Iodo-2'-deoxycytidine
While commercially available, understanding the synthesis of the non-radioactive precursor, 5-iodo-2'-deoxycytidine, provides valuable context. A common method involves the direct iodination of 2'-deoxycytidine (dC) using iodine and an oxidizing agent like 3-chloroperoxybenzoic acid (mCPBA) in a solvent such as N,N-dimethylformamide (DMF).[14] The reaction proceeds via electrophilic substitution at the C5 position of the pyrimidine ring.
Diagram: Synthesis of 5-Iodo-2'-deoxycytidine
Caption: Synthesis of 5-Iodo-2'-deoxycytidine.
Experimental Protocols
This section provides detailed, step-by-step protocols for the radiolabeling of DNA with ¹²⁵I using a 5-iodocytosine precursor.
Enzymatic Radiolabeling of DNA using [¹²⁵I]dCTP
This protocol describes a general method for incorporating [¹²⁵I]dCTP into a DNA fragment using the Klenow fragment of E. coli DNA Polymerase I, which lacks 5'→3' exonuclease activity.[15] This method is suitable for labeling DNA probes for various applications.
Materials:
-
DNA template (e.g., linearized plasmid, PCR product)
-
Primer (if applicable, for primer extension labeling)
-
[α-¹²⁵I]dCTP (commercially available)
-
dATP, dGTP, dTTP (10 mM stocks)
-
Klenow Fragment of DNA Polymerase I
-
10x Klenow Reaction Buffer
-
Nuclease-free water
-
EDTA (0.5 M, pH 8.0)
-
Spin column for purification (e.g., G-25)[3]
-
Scintillation counter and vials
-
Appropriate radiation shielding
Protocol:
-
Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following reagents:
-
DNA template (100-250 ng)
-
10x Klenow Reaction Buffer (2 µL)
-
dATP, dGTP, dTTP (1 µL of 10 mM stock each)
-
[α-¹²⁵I]dCTP (5-10 µCi)
-
Nuclease-free water to a final volume of 18 µL.
-
Rationale: The reaction is assembled on ice to minimize non-specific enzyme activity before the reaction is initiated. The concentrations of unlabeled dNTPs can be adjusted to control the specific activity of the final product.
-
-
Enzyme Addition: Add 1-2 units of Klenow Fragment to the reaction mixture. Gently mix by pipetting.
-
Rationale: The Klenow fragment will synthesize a new DNA strand complementary to the template, incorporating the radiolabeled [¹²⁵I]dCTP.[15]
-
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Rationale: This is the optimal temperature for the Klenow enzyme's activity. The incubation time can be optimized based on the desired level of incorporation.
-
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Rationale: EDTA chelates Mg²⁺ ions, which are essential cofactors for DNA polymerase, thereby inactivating the enzyme.
-
Diagram: Experimental Workflow for Radiolabeling
Caption: Overall workflow for DNA radiolabeling.
Purification of Radiolabeled DNA
It is crucial to remove unincorporated [¹²⁵I]dCTP from the labeled DNA probe.[16] Spin column chromatography based on gel filtration is a rapid and effective method for this purpose.[3][16]
Protocol:
-
Column Preparation: Prepare a G-25 spin column according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer.
-
Sample Loading: Carefully load the entire terminated radiolabeling reaction mixture onto the center of the gel bed of the spin column.
-
Centrifugation: Place the spin column into a clean collection tube and centrifuge according to the manufacturer's protocol (e.g., 1,000 x g for 2 minutes).
-
Rationale: During centrifugation, the larger radiolabeled DNA fragments will pass through the column quickly and be collected in the eluate. The smaller, unincorporated [¹²⁵I]dCTP molecules will be retained in the gel matrix.
-
-
Eluate Collection: The purified radiolabeled DNA is now in the collection tube. Store appropriately behind radiation shielding.
For applications requiring higher purity, traditional methods like phenol/chloroform extraction followed by ethanol precipitation can be employed.[16][17]
Quality Control and Measurement of Incorporation
1. Determination of Specific Activity:
-
Use a scintillation counter to measure the radioactivity of an aliquot of the purified probe.
-
Quantify the DNA concentration using UV spectrophotometry (A₂₆₀).
-
Calculate the specific activity (e.g., in cpm/µg of DNA).
2. Analysis of Probe Integrity:
-
Run an aliquot of the radiolabeled DNA on an agarose or polyacrylamide gel.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen for autoradiography.[18]
-
This will confirm the size and integrity of the labeled DNA fragment.
Applications in Research and Drug Development
Probing DNA Structure and Conformation
The short-range action of Auger electrons emitted from ¹²⁵I makes it a powerful tool for probing DNA structure.[3] By incorporating ¹²⁵I-dC at a specific site, the resulting pattern of DNA strand breaks can provide high-resolution information about the local DNA conformation, such as in the study of quadruplex structures.[3]
Targeted Radionuclide Therapy (Auger Electron Therapy)
The high cytotoxicity of DNA-incorporated ¹²⁵I is being explored for cancer therapy.[6][7] The principle is to selectively deliver ¹²⁵I to cancer cells, where its decay will induce lethal DNA damage. Oligonucleotides containing 5-iodocytosine can be designed to target specific genes or sequences within cancer cells, offering a highly targeted approach to radiotherapy.[5] Studies have shown that ¹²⁵I-labeled oligonucleotides can be significantly more cytotoxic than those labeled with beta-emitters like ³²P.[5]
Safety Considerations
Working with radioiodine requires strict adherence to radiation safety protocols.
-
Always work in a designated area for handling radioactive materials.
-
Use appropriate shielding (e.g., lead) to minimize exposure.
-
Wear personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Monitor for contamination regularly using a survey meter.
-
Dispose of radioactive waste according to institutional guidelines.
-
To prevent the uptake of volatile radioiodine by the thyroid, it is advisable to work in a fume hood and consider the use of stable iodine as a blocking agent if necessary.[2]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Incorporation Efficiency | Inactive enzyme | Use fresh enzyme and store it correctly. |
| Poor quality DNA template | Purify the DNA template to remove inhibitors. | |
| Suboptimal reaction conditions | Optimize incubation time and temperature. | |
| Degraded DNA Probe | Nuclease contamination | Use nuclease-free water and reagents. |
| Excessive iodination | Reduce the concentration of [¹²⁵I]dCTP or reaction time.[19] | |
| High Background in Autoradiography | Incomplete removal of unincorporated nucleotides | Repeat the purification step or use a more stringent method. |
Conclusion
The use of 5-iodocytosine as a precursor for radiolabeling DNA with iodine isotopes, particularly ¹²⁵I, provides a versatile and powerful platform for a wide range of applications in molecular biology and medicine. The high sensitivity and the unique properties of Auger electron emission make this technique particularly valuable for probing DNA structure and for the development of novel targeted radiotherapies. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and successfully employ this technology in their work.
References
-
Bio-Rad. Nucleic Acid Extraction and Purification. [Link]
-
O'Connor, T. E., & Ruddle, F. H. (1975). Iodination of DNA. Studies of the Reaction and Iodination of Papovavirus DNA. PubMed. [Link]
-
Moravek. Understanding DNA and RNA Radiolabeling. [Link]
-
Chang, P. K., & Welch, A. D. (1961). Preparation of 5-iodo-2'-deoxycytidine. PubMed. [Link]
-
Wikipedia. DNA sequencing. [Link]
-
Goodman, M. F., & Bessman, M. J. (1973). Instantaneous preparation of radiolabeled 5-iodo-2'-deoxyuridine. PubMed. [Link]
-
Henner, W. D., Grunberg, S. M., & Haseltine, W. A. (1983). Chemical and biological consequences of the radioactive decay of iodine-125 in plasmid DNA. PubMed. [Link]
-
ACS Publications. In vitro iodination of DNA. Maximizing iodination while minimizing degradation. Use of buoyant density shifts for DNA-DNA hybrid isolation. [Link]
- Panyutin, I. G., & Neumann, R. D. (1997). The stability of DNA triplexes inside cells as studied by iodine-125 radioprinting. Nucleic Acids Research, 25(4), 883–887.
-
Leis, S., Scheubeck, M., & Reiners, C. (2012). Influence of iodine supply on the radiation-induced DNA-fragmentation. PubMed. [Link]
- Panyutin, I. G., & Neumann, R. D. (2004). Assessing DNA structures with 125I radioprobing. Methods in Molecular Biology, 288, 253–263.
-
ResearchGate. Iodination of Nucleic Acids in Organic Solvents with Iodine Monochloride. [Link]
-
MDPI. Iodinated Copper-Cysteamine Nanoparticles as Radiosensitizers for Tumor Radiotherapy. [Link]
-
YouTube. the how & why of radiolabeling DNA & RNA w/emphasis on 5' end labeling. [Link]
-
ResearchGate. Iodination and radiolabeling of α-allocryptopine with iodine-125. [Link]
-
National Center for Biotechnology Information. Iodinated Copper–Cysteamine Nanoparticles as Radiosensitizers for Tumor Radiotherapy. [Link]
-
Wikipedia. Iodine-125. [Link]
-
National Center for Biotechnology Information. Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging. [Link]
-
ACS Publications. Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction. [Link]
-
Morgenroth, A., et al. (2011). Auger electron emitter against multiple myeloma--targeted endo-radio-therapy with 125I-labeled thymidine analogue 5-iodo-4'-thio-2'-deoxyuridine. PubMed. [Link]
-
Paillas, S., et al. (2016). Iodine-125-labeled DNA-Triplex-forming oligonucleotides reveal increased cyto- and genotoxic effectiveness compared to Phosphorus-32. PubMed. [Link]
-
ResearchGate. Auger electron therapy of glioblastoma using [125I]5-Iodo-2'-deoxyuridine and concomitant chemotherapy – evaluation of a potential treatment strategy. [Link]
-
Kassis, A. I., et al. (1999). Toxicity of DNA-incorporated iodine-125: quantifying the direct and indirect effects. PubMed. [Link]
-
Kumar, K., & Adelstein, S. J. (2000). Synthesis of Auger electron-emitting radiopharmaceuticals. PubMed. [Link]
-
Ferrer, E., et al. (1997). Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine. PubMed. [Link]
-
Hung, J. C., & Herold, T. J. (1994). Modified radioiodination and quality control methods for [125I]sodium iothalamate. PubMed. [Link]
-
ResearchGate. Iodine isotopes used in nuclear medicine. [Link]
-
Tamura, M., Ito, H., & Matsui, H. (2017). Radiotherapy for cancer using X-ray fluorescence emitted from iodine. PubMed. [Link]
-
Wikipedia. Isotopes of iodine. [Link]
-
MDPI. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. [Link]
-
Avantor. Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. [Link]
-
National Center for Biotechnology Information. Iodine Isotopes - MeSH. [Link]
-
Radboudumc. Selected Auger Electron-Emitting Radionuclides for Therapeutic Nuclear Medicine. [Link]
-
ResearchGate. The four isotopes of iodine currently in use in radiochemistry and their applications. [Link]
-
Coderre, J. A., & Halle, D. A. (1989). Direct electrophilic iodination of 2-thiouracil using Iodo-Gen. PubMed. [Link]
-
National Center for Biotechnology Information. Combined Effect of Iodine Contrast Media, Cisplatin and External Beam Radiotherapy on Anaplastic Thyroid Cancer Cells. [Link]
-
National Center for Biotechnology Information. Preparation of 5′-O-(1-Thiotriphosphate)-Modified Oligonucleotides Using Polymerase-Endonuclease Amplification Reaction (PEAR). [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. Iodine-125 - Wikipedia [en.wikipedia.org]
- 3. Assessing DNA structures with 125I radioprobing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openmedscience.com [openmedscience.com]
- 5. Iodine-125-labeled DNA-Triplex-forming oligonucleotides reveal increased cyto- and genotoxic effectiveness compared to Phosphorus-32 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Auger electron emitter against multiple myeloma--targeted endo-radio-therapy with 125I-labeled thymidine analogue 5-iodo-4'-thio-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Auger electron-emitting radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-Iodo-2'-deoxycytidine synthesis - chemicalbook [chemicalbook.com]
- 15. revvity.com [revvity.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Protocols for Oligonucleotides | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. DNA sequencing - Wikipedia [en.wikipedia.org]
- 19. Iodination of DNA. Studies of the reaction and iodination of papovavirus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Incorporation of 5-Iodocytosine Triphosphate into DNA
For: Researchers, scientists, and drug development professionals.
Abstract
The site-specific or random incorporation of modified nucleotides into DNA is a cornerstone of modern molecular biology, enabling a vast array of applications in diagnostics, therapeutics, and fundamental research. 5-Iodocytosine, a halogenated analog of cytosine, is a particularly valuable modification. When incorporated into DNA, the iodine atom provides a versatile chemical handle for post-synthetic modifications and a heavy atom for crystallographic phasing. This guide provides a comprehensive overview and detailed protocols for the efficient enzymatic incorporation of 5-Iodo-2'-deoxycytidine 5'-triphosphate (5-Iodo-dCTP) into DNA using various DNA polymerases. We will explore the underlying principles of enzyme selection, reaction optimization, and downstream applications, equipping researchers with the knowledge to successfully generate and utilize iodinated DNA.
Introduction: The Significance of 5-Iodocytosine in DNA
5-Iodocytosine (5-IC) is a synthetic analog of the natural nucleobase cytosine, distinguished by the presence of an iodine atom at the C5 position of the pyrimidine ring.[1][2][3][4] This modification is sterically well-tolerated within the DNA double helix and does not significantly disrupt Watson-Crick base pairing with guanine. The true power of 5-IC lies in the unique properties conferred by the iodine atom:
-
A Versatile Chemical Handle: The carbon-iodine bond is amenable to a variety of cross-coupling reactions, most notably the Sonogashira coupling.[5][6] This allows for the post-synthetic attachment of a wide range of functionalities, including fluorophores, biotin, cross-linking agents, or complex organic molecules, to specific sites in the DNA.
-
Heavy Atom for X-ray Crystallography: Iodine's high electron density makes it an excellent heavy atom for phasing in X-ray crystallography, aiding in the determination of three-dimensional structures of DNA and DNA-protein complexes.
-
Probing DNA-Protein Interactions: The bulky iodine atom can be used to probe steric and electronic interactions within the major groove of DNA, providing insights into the binding mechanisms of proteins and small molecules.
-
Enhanced Genotoxic Effects in Radiobiology: In the presence of X-rays, iodinated compounds can amplify DNA damage, a phenomenon of interest in radiation oncology research.[7][8]
The enzymatic incorporation of its triphosphate form, 5-Iodo-dCTP, offers a robust and adaptable method for introducing these capabilities into DNA sequences.[9]
The Core Principle: Enzymatic Recognition and Incorporation
The central challenge in incorporating any modified nucleotide is ensuring its acceptance by a DNA polymerase. DNA polymerases have evolved to be highly specific for their natural substrates (dATP, dGTP, dCTP, dTTP). The active site of a polymerase must accommodate the modified base without compromising catalytic efficiency.
The Causality of Polymerase Selection
Not all DNA polymerases are created equal when it comes to incorporating modified nucleotides. The choice of enzyme is the single most critical factor for success. Here's the rationale:
-
Exonuclease Activity: For efficient incorporation, it is crucial to use a polymerase lacking a 3'→5' proofreading (exonuclease) activity. Proofreading domains are designed to excise mismatched or abnormal bases. A polymerase with this activity would likely identify 5-Iodocytosine as "foreign" and remove it, drastically reducing incorporation efficiency. Therefore, exonuclease-deficient (exo-) variants are strongly preferred.[10]
-
Steric Tolerance in the Active Site: The polymerase's active site must be spacious enough to accommodate the bulky iodine atom at the C5 position of the pyrimidine ring. Polymerases from Family B, such as Vent, DeepVent, Pfu, and KOD, are often more tolerant of modifications in this position compared to Family A polymerases like Taq.[11][12] These thermostable polymerases are particularly well-suited for PCR-based incorporation methods.[10][12]
-
Processivity: For generating long strands of modified DNA, a polymerase with high processivity (the ability to add multiple nucleotides without dissociating from the template) is advantageous.
Based on empirical evidence, the following polymerases are recommended starting points for 5-Iodo-dCTP incorporation:
| Polymerase Family | Recommended Enzyme (Exo- Variant) | Key Characteristics |
| Family B (Archaea) | KOD XL, Vent (exo-), Pfu (exo-), DeepVent (exo-) | High fidelity (in their native form), high thermostability, and generally good tolerance for C5-substituted pyrimidines.[6][10][11][12] |
| Family A (Bacteria) | Klenow Fragment (3´ → 5´ exo-), Taq | Taq is less tolerant of bulky adducts but can be used. Klenow is suitable for non-PCR methods like primer extension.[5][13] |
Experimental Workflows and Protocols
The incorporation of 5-Iodo-dCTP can be achieved through several standard molecular biology techniques. The two most common are Polymerase Chain Reaction (PCR) for exponential amplification and Primer Extension (PEX) for linear synthesis of a single strand.
Workflow Overview: Enzymatic Incorporation of 5-Iodo-dCTP
The following diagram outlines the general process from experimental design to the final, purified product.
Caption: General workflow for enzymatic incorporation of 5-Iodo-dCTP.
Protocol 3.1: PCR-Based Incorporation of 5-Iodo-dCTP
This protocol is designed for generating double-stranded DNA where every cytosine in both strands is replaced by 5-Iodocytosine.
Materials:
-
5-Iodo-dCTP solution (10 mM)[14]
-
Standard dNTPs (dATP, dGTP, dTTP at 10 mM each)
-
High-fidelity, thermostable, exo-deficient DNA polymerase (e.g., KOD XL, Vent (exo-))
-
10x Polymerase Reaction Buffer
-
Forward and Reverse Primers (10 µM each)
-
DNA Template (1-10 ng/µL)
-
Nuclease-free water
Reaction Setup:
The key to successful incorporation is the ratio of modified to natural nucleotide. For full substitution, natural dCTP is completely omitted.
| Component | Volume (for 50 µL reaction) | Final Concentration | Causality and Notes |
| 10x Polymerase Buffer | 5 µL | 1x | Provides optimal pH, salt, and Mg²⁺ concentration for the enzyme.[15] |
| dATP (10 mM) | 1 µL | 200 µM | Standard concentration for PCR.[16] |
| dGTP (10 mM) | 1 µL | 200 µM | |
| dTTP (10 mM) | 1 µL | 200 µM | |
| 5-Iodo-dCTP (10 mM) | 1 µL | 200 µM | Completely replaces dCTP for full incorporation. |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM | |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM | |
| DNA Template | 1 µL | 1-10 ng | Low template amount is recommended to avoid inhibition. |
| DNA Polymerase | 1 µL | 1-2.5 units | Refer to manufacturer's recommendation. |
| Nuclease-free H₂O | To 50 µL | - |
PCR Cycling Protocol (Example for a ~500 bp amplicon):
Caption: A typical three-step PCR cycling protocol for amplification.
-
Initial Denaturation: 95°C for 2 minutes.
-
Cycling (30-35 cycles):
-
Denaturation: 95°C for 20 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ).
-
Extension: 68-72°C for 30-60 seconds per kb of product length (use polymerase-specific recommendation).
-
-
Final Extension: 68-72°C for 5 minutes.
-
Hold: 4°C.
Self-Validation: Run a small aliquot (5 µL) of the PCR product on a 1-2% agarose gel. A single, sharp band at the expected molecular weight indicates successful amplification. The presence of smears or multiple bands may require optimization (see Troubleshooting section).
Protocol 3.2: Primer Extension (PEX) for Single-Strand Synthesis
This method is used to generate a single, modified DNA strand complementary to a template.
Materials:
-
Same as PCR protocol, but only one primer is used (the one to be extended).
-
ssDNA or denatured dsDNA template.
Reaction Setup:
| Component | Volume (for 25 µL reaction) | Final Concentration | Causality and Notes |
| 10x Polymerase Buffer | 2.5 µL | 1x | |
| dATP (10 mM) | 0.5 µL | 200 µM | |
| dGTP (10 mM) | 0.5 µL | 200 µM | |
| dTTP (10 mM) | 0.5 µL | 200 µM | |
| 5-Iodo-dCTP (10 mM) | 0.5 µL | 200 µM | Replaces dCTP. |
| Primer (10 µM) | 1 µL | 0.4 µM | The primer that will be extended. |
| DNA Template | 20-50 nM | 20-50 nM | Higher template concentration than in PCR. |
| DNA Polymerase | 0.5 µL | 1-2 units | |
| Nuclease-free H₂O | To 25 µL | - |
PEX Cycling Protocol:
The cycling for PEX is similar to PCR but with fewer cycles, as the amplification is linear, not exponential.
-
Initial Denaturation: 95°C for 2 minutes (if using a dsDNA template).
-
Cycling (20-30 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds.
-
Extension: 68-72°C for 30-60 seconds per kb.
-
-
Hold: 4°C.
Self-Validation: The product can be analyzed on a denaturing polyacrylamide gel alongside the unextended primer and template to confirm the size shift corresponding to the full-length product.
Purification of Iodinated DNA
After successful incorporation, the modified DNA must be purified from residual enzymes, primers, and unincorporated dNTPs.[17] The choice of method depends on the scale and downstream application.
-
Silica-Based Spin Columns (Recommended for most applications): This is the most common and convenient method.[18] Kits (e.g., QIAquick PCR Purification) efficiently bind DNA while allowing salts and small molecules to be washed away. Elution is typically done with a low-salt buffer or nuclease-free water.[17][19]
-
Ethanol/Isopropanol Precipitation: A classic method suitable for concentrating DNA.[20] It involves precipitating the DNA with salt (e.g., sodium acetate) and alcohol. This method is effective but may co-precipitate some salts.
-
Gel Extraction: If the PCR yields multiple products, the desired band can be excised from an agarose gel and purified. This ensures the highest purity in terms of product length.
Troubleshooting Common Issues
Enzymatic reactions with modified nucleotides can sometimes be less robust than with their natural counterparts.[15][21][22][23]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low PCR Product | 1. Polymerase intolerance to 5-Iodo-dCTP. 2. Suboptimal annealing temperature. 3. Degraded template or dNTPs. | 1. Switch to a recommended exo- polymerase (KOD XL, Vent).[10][12] 2. Perform a temperature gradient PCR to find the optimal annealing temperature. 3. Use fresh, high-quality template and dNTP stocks. |
| Smearing on Gel | 1. Too many PCR cycles. 2. Template concentration too high. 3. Non-specific primer annealing. | 1. Reduce the number of cycles by 3-5.[23] 2. Reduce the amount of template DNA. 3. Increase the annealing temperature in 2°C increments. |
| Product of Incorrect Size | 1. Non-specific primer binding. 2. Primer-dimer formation. | 1. Verify primer specificity using tools like BLAST. Increase annealing stringency. 2. Redesign primers to avoid 3' complementarity.[21] |
Conclusion
The enzymatic incorporation of 5-Iodocytosine triphosphate is a powerful technique for generating functionally enhanced DNA molecules. By selecting an appropriate exonuclease-deficient, high-fidelity DNA polymerase and carefully optimizing reaction conditions, researchers can efficiently produce iodinated DNA for a wide range of applications, from structural biology to the development of novel diagnostics and aptamers. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this versatile technology.
References
- Study of the multiple incorporation of modified nucleotides into the growing DNA strand. (2021). Russian Journal of Bioorganic Chemistry.
- Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. (n.d.). National Center for Biotechnology Information.
- 5-Iodo-dCTP (5-Iodo-2′-deoxycytidine 5′-triphosphate). (n.d.). AdooQ BioScience.
- Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties. (2023). MDPI.
- Enzymatic incorporation of chemically-modified nucleotides into DNAs. (2002). Oxford Academic.
- 5-Iodocytosine. (n.d.). Sigma-Aldrich.
- Enzymatic Strategies for Next-Generation DNA Synthesis: Boosting Efficiency and Overcoming Secondary Structures. (2025). ACS Publications.
- 2'-Deoxy-5-iodocytidine 5'-(tetrahydrogen triphosphate). (n.d.). PubChem.
- Application Notes and Protocols for Flow Cytometry Analysis of 5-Iodouridine Labeled Cells. (n.d.). BenchChem.
- Enzymatic Synthesis of Deoxyribonucleic Acid. (n.d.). Journal of Biological Chemistry.
- Enzymatic method of incorporation of 125I into DNA. (1983). PubMed.
- Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine. (2012). National Center for Biotechnology Information.
- DNA Labeling Protocol. (n.d.). Stanford University.
- Enzymatic synthesis of hypermodified DNA bearing four different anionic substituents at all four nucleobases. (2023). National Center for Biotechnology Information.
- Human cytomegalovirus-induced DNA polymerase and its interaction with the triphosphates of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil, -5-iodocytosine, and -5-methylcytosine. (n.d.). National Center for Biotechnology Information.
- 5-Iodo-dCTP, Modified dCTPs. (n.d.). Jena Bioscience.
- DNA Labeling. (n.d.). New England Biolabs.
- PCR Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
- Automated parallel synthesis of 5'-triphosphate oligonucleotides and preparation of chemically modified 5'-triphosphate small interfering RNA. (2013). PubMed.
- Modified nucleoside triphosphates in bacterial research for in vitro and live-cell applications. (2020). Royal Society of Chemistry.
- 5-Iodocytosine. (2023). ChemBK.
- 5-Iodocytosine. (n.d.). NIST WebBook.
- dCTP: Role, Applications, and Importance in DNA Synthesis. (n.d.). baseclick GmbH.
- Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription. (n.d.). Royal Society of Chemistry.
- DNA Purification | DNA Extraction Methods. (n.d.). Promega.
- Oligonucleotide Purification. (n.d.). Sigma-Aldrich.
- Wizard® Genomic DNA Purification Kit Protocol. (n.d.). Promega.
- DNA extraction and purification - an overview. (n.d.). Abcam.
- Wizard® Genomic DNA Purification Kit. (n.d.). Promega.
- 5-Iodocytosine. (n.d.). NIST WebBook.
- 5-IODOCYTOSINE. (n.d.). Guidechem.
- PCR Troubleshooting: Common Problems and Solutions. (n.d.). MyBioSource Learning Center.
- The Presence of Iodinated Contrast Agents Amplifies DNA Radiation Damage in Computed Tomography. (2011). PubMed.
- PCR Troubleshooting Tips. (n.d.). Sigma-Aldrich.
- Influence of different iodinated contrast media on the induction of DNA double-strand breaks after in vitro X-ray irradiation. (n.d.). PubMed.
- Intravenous iodinated contrast agents amplify DNA radiation Damage at CT. (n.d.). Cloudfront.net.
- Impact of iodinated contrast media on X-ray-induced DNA damage: a comprehensive review. (2024). Springer.
- What Is dCTP? Definition & Use Cases. (2022). Excedr.
- 5-methylcytosine-sensitive variants of Thermococcus kodakaraensis DNA polymerase. (2016). Oxford Academic.
- Troubleshooting your PCR. (n.d.). Takara Bio.
- Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies. (2012). National Center for Biotechnology Information.
- The 5 Triphosphate Cap. (2013). Bio-Synthesis Inc.
- Does iodinated contrast medium amplify DNA damage during exposure to radiation? (n.d.). National Center for Biotechnology Information.
- Methods for Labeling Nucleic Acids. (n.d.). Thermo Fisher Scientific.
- Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase. (n.d.). PubMed.
- Inhibition of DNA polymerase alpha by 2',3'-dideoxyribonucleoside 5'-triphosphates: effect of manganese ion. (n.d.). PubMed.
Sources
- 1. 5-ヨードシトシン | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Iodocytosine [webbook.nist.gov]
- 3. 5-Iodocytosine [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superanionic DNA: enzymatic synthesis of hypermodified DNA bearing four different anionic substituents at all four nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. Does iodinated contrast medium amplify DNA damage during exposure to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the multiple incorporation of modified nucleotides into the growing DNA strand | Volkova | Fine Chemical Technologies [finechem-mirea.ru]
- 12. academic.oup.com [academic.oup.com]
- 13. neb.com [neb.com]
- 14. 5-Iodo-dCTP, Modified dCTPs - Jena Bioscience [jenabioscience.com]
- 15. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA Purification | DNA Extraction Methods [worldwide.promega.com]
- 18. ccr.cancer.gov [ccr.cancer.gov]
- 19. DNA extraction and purification - an overview | Abcam [abcam.com]
- 20. Wizard® Genomic DNA Purification Kit Protocol [worldwide.promega.com]
- 21. mybiosource.com [mybiosource.com]
- 22. PCR Troubleshooting Tips [sigmaaldrich.com]
- 23. Troubleshooting your PCR [takarabio.com]
Application Notes & Protocols: Phasing in Nucleic Acid X-ray Crystallography using 5-Iodocytosine
Abstract
The determination of macromolecular structures by X-ray crystallography is fundamentally constrained by the "phase problem," where the phase information of the diffracted X-rays is lost during measurement.[1][2] Experimental phasing methods, which utilize the anomalous scattering of heavy atoms, provide a direct path to solving this problem. For nucleic acid crystallography, the site-specific incorporation of a heavy atom offers a robust and precise method for de novo structure determination. This guide provides a comprehensive overview and detailed protocols for using 5-Iodocytosine, a halogenated nucleobase, for phasing DNA and RNA crystal structures. We will explore the underlying principles of anomalous dispersion, detail the strategic advantages of covalent halogenation, and provide step-by-step workflows for oligonucleotide synthesis, crystallization, data collection, and structure solution using both Single-wavelength and Multi-wavelength Anomalous Dispersion (SAD and MAD) techniques.
The Challenge: Overcoming the Phase Problem in Nucleic Acid Crystallography
In an X-ray diffraction experiment, a crystal scatters an incident X-ray beam, producing a pattern of diffraction spots. While the intensities of these spots are easily recorded, the corresponding phase angles—which describe the timing of the X-ray waves—are lost.[1] This missing information constitutes the crystallographic phase problem, a critical bottleneck in determining the electron density and, consequently, the atomic structure of the molecule.
To solve this, we must find ways to estimate these missing phases. One of the most powerful approaches is to introduce atoms that scatter X-rays anomalously. These "heavy atoms" interact with X-rays near their elemental absorption edges, causing a small but measurable phase shift in the scattered waves.[2] By precisely measuring the intensity differences resulting from this effect, we can locate the heavy atoms and use their positions to calculate initial phases for the entire macromolecule.
Iodine is an excellent candidate for this purpose. Its significant anomalous scattering at wavelengths commonly available on both in-house and synchrotron X-ray sources makes it a powerful phasing tool.[3][4] By chemically synthesizing a DNA or RNA oligonucleotide with 5-Iodocytosine, we can place this potent anomalous scatterer at a specific, predetermined location within the molecule. This covalent, site-specific approach is often superior to traditional heavy-atom soaking methods, which can suffer from low occupancy, non-specificity, and disruption of the crystal lattice (non-isomorphism).[5][6][7]
The "Why": Mechanistic Principles of Iodine Phasing
The ability of iodine to facilitate phasing stems from the phenomenon of anomalous scattering. When the energy of an incident X-ray is close to the absorption edge of an atom, the atom's electrons resonate, altering the scattering. This effect modifies the atomic scattering factor (f) with two energy-dependent terms, f' (the dispersive component) and f'' (the absorptive component).
ftotal = f0 + f' + i*f''
The imaginary component, f'', is responsible for breaking Friedel's Law, which states that the diffraction intensity of a reflection (h,k,l) is equal to its inverse (-h,-k,-l). The presence of an anomalous scatterer makes I(h,k,l) ≠ I(-h,-k,-l). These intensity differences, known as Bijvoet pairs, are the key to the entire method.[8]
Key Advantages of 5-Iodocytosine:
-
Strong Anomalous Signal: Iodine provides a powerful anomalous signal at convenient X-ray wavelengths.[3][4]
-
Site-Specific Incorporation: Chemical synthesis allows for precise placement of the iodine atom, ensuring high occupancy at the target site.[5]
-
Minimized Non-Isomorphism: Because the heavy atom is an integral part of the molecule, the risk of lattice disruption seen in crystal soaking is greatly reduced.[7]
-
Versatility: The method is applicable to both SAD and MAD phasing experiments.
Data Presentation: Anomalous Scattering of Iodine
The choice of X-ray wavelength is critical for maximizing the anomalous signal. The table below summarizes the theoretical scattering factors for iodine at key energies.
| X-ray Source / Energy | Wavelength (Å) | f' (electrons) | f'' (electrons) | Phasing Strategy & Rationale |
| Copper Anode (Cu Kα) | 1.5418 | -0.69 | 6.82 | SAD: Excellent f'' signal far from the absorption edge. Ideal for in-house sources.[3][9] |
| Iodine LIII Edge (Peak) | ~2.720 (4.557 keV) | -8.51 | 9.01 | MAD: Maximizes the absorptive component (f'') for the strongest Bijvoet differences.[10][11] |
| Iodine LIII Edge (Inflection) | ~2.723 (4.552 keV) | -11.66 | 5.56 | MAD: Maximizes the change in the dispersive component (f') relative to the remote wavelength.[12] |
| High-Energy Remote | ~2.695 (4.600 keV) | -6.56 | 8.65 | MAD: A reference measurement on the high-energy side of the absorption edge. |
Note: Exact energy values should be determined experimentally via an X-ray fluorescence scan at a synchrotron.
Experimental Workflow & Protocols
The overall process involves four main stages: synthesis of the labeled oligonucleotide, crystallization, data collection, and structure solution.
Protocol 1: Synthesis and Purification of 5-Iodocytosine-Labeled Oligonucleotides
-
Synthesis:
-
Utilize standard automated solid-phase phosphoramidite chemistry.
-
Incorporate the 5-Iodo-2'-deoxycytosine phosphoramidite at the desired position(s) in the sequence.[13] This is typically performed by a commercial synthesis facility.
-
Expert Insight: Strategically place the label in a region expected to be structurally ordered. Avoid highly flexible termini if possible, as mobility can weaken the anomalous signal.
-
-
Deprotection:
-
CRITICAL STEP: Standard high-temperature deprotection with concentrated ammonia can lead to the conversion of 5-iodocytosine to 5-aminocytosine, a significant side reaction.[14]
-
Instruct the synthesis facility to perform deprotection using concentrated ammonium hydroxide at room temperature for an extended period (e.g., 24-48 hours) to minimize the formation of this side product.[14]
-
-
Purification:
-
Purify the full-length, labeled oligonucleotide from synthesis failure products using High-Performance Liquid Chromatography (HPLC), typically with a reverse-phase or ion-exchange column.
-
Verify the mass and purity of the final product using mass spectrometry (e.g., ESI-MS). Purity should be >95% for crystallization trials.
-
Protocol 2: Crystallization
-
Sample Preparation: Dissolve the lyophilized, purified oligonucleotide in RNase/DNase-free water or a low-salt buffer (e.g., 10 mM Tris, pH 7.5) to a high concentration (e.g., 1-5 mM).
-
Screening:
-
Use the hanging-drop or sitting-drop vapor diffusion method to screen a wide range of crystallization conditions.[15] Commercially available sparse-matrix screens for nucleic acids are an excellent starting point.
-
Set up crystallization plates at different temperatures (e.g., 4°C and 20°C).
-
Causality: The incorporation of iodine can slightly alter the molecule's solubility and packing properties. Therefore, crystallization conditions may differ from those of the unlabeled native sequence. Re-screening is essential.
-
Protocol 3: X-ray Data Collection
The data collection strategy depends on the available X-ray source.
A. SAD Strategy (In-house or Synchrotron Cu Kα Source) This is the simplest approach, leveraging the strong f'' of iodine at ~1.54 Å.
-
Mount and Cryo-cool: Mount the crystal in a cryo-loop and flash-cool it in liquid nitrogen using an appropriate cryoprotectant to prevent ice formation.
-
Set Wavelength: Use a wavelength of 1.5418 Å (Cu Kα).
-
Maximize Redundancy: The anomalous differences are small, so high data redundancy is critical for accurate measurement.[3]
-
Collect a full 360° of data.
-
If possible, use an inverse-beam strategy to measure Friedel pairs on the same image.[16]
-
Consider collecting multiple datasets from the same crystal at different orientations if the crystal can withstand the dose.
-
-
Exposure Time: Optimize the exposure time to ensure diffraction spots are well-defined without overloading the detector.
B. MAD Strategy (Synchrotron Source) This method provides more powerful phase information but requires a tunable X-ray source.
-
Fluorescence Scan: After mounting the crystal, perform an X-ray fluorescence scan across the expected iodine LIII absorption edge (~4.557 keV) to experimentally determine the precise energies for the peak f'' and the inflection point.
-
Data Collection: Collect complete datasets at a minimum of three wavelengths:
-
Peak: At the energy corresponding to the maximum f''.
-
Inflection Point: At the energy corresponding to the minimum f'.
-
High-Energy Remote: At an energy ~50-100 eV above the edge.
-
-
Minimize Radiation Damage: Radiation damage can alter the anomalous signal.[12]
-
Use a low X-ray dose for each dataset.
-
Collect the inflection point data last, as its signal is most sensitive to damage.[12]
-
If necessary, use multiple isomorphous crystals, one for each wavelength.
-
Protocol 4: Phasing and Structure Solution
This computational workflow is largely automated in modern software suites like Phenix, CCP4, or SHELX.
-
Data Processing: Integrate and scale the raw diffraction images using software like XDS, MOSFLM/SCALA, or HKL-2000. For MAD data, it is crucial to scale all datasets together to place them on a common reference frame.
-
Substructure Determination: Locate the iodine atom positions from the anomalous differences.
-
Software: Phenix.AutoSol, the CRANK2 pipeline in CCP4, or SHELXD.
-
Causality: The program calculates an anomalous difference Patterson map or uses dual-space methods to find the positions of the heavy atoms that best explain the measured Bijvoet differences. The strong signal from iodine usually makes this a straightforward step.
-
-
Phase Calculation and Density Modification:
-
Calculate initial protein phases based on the refined iodine positions.
-
Improve these initial phases dramatically using density modification techniques like solvent flattening and histogram matching.
-
Software: SHELXE, SOLVE/RESOLVE, PARROT/BUCCANEER.
-
-
Model Building and Refinement:
-
Use the improved electron density map to build an atomic model of the nucleic acid.
-
Software: Coot is the standard tool for manual model building.
-
Refine the model against the experimental data to improve its fit and geometry.
-
Software: Phenix.refine or REFMAC5.
-
Troubleshooting and Expert Insights
-
Weak Anomalous Signal: If the signal is weaker than expected, it may be due to low occupancy (synthesis or deprotection issues) or high thermal motion (high B-factors) of the iodine atom.[10][11] Collecting data with higher redundancy or at longer wavelengths (if at a synchrotron) can help improve signal-to-noise.[11]
-
Radiation Damage: Iodine is a strong X-ray absorber and can increase the rate of radiation damage. Always use cryogenic cooling (100 K), limit exposure per unit volume of the crystal, and consider merging low-dose datasets from multiple crystals if necessary.
-
Software Choices: For processing iodine anomalous data, software suites like CCP4 and Phenix are highly recommended. They contain automated pipelines (e.g., AutoSol) that integrate all steps from data scaling to final phasing and produce high-quality electron density maps.
Conclusion
The use of 5-Iodocytosine for site-specific labeling represents a powerful, reliable, and highly effective strategy for solving the phase problem in nucleic acid crystallography. By providing a strong and localized anomalous signal, it enables de novo structure determination by both SAD and MAD methods. The covalent nature of the label bypasses many of the uncertainties associated with traditional heavy-atom soaking. With careful execution of the synthesis, crystallization, and data collection protocols outlined here, researchers can confidently tackle novel DNA and RNA structures, accelerating discoveries in molecular biology and drug development.
References
-
Dauter, Z., Dauter, M., & Rajashankar, K. R. (2002). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 3), 494–506. [Link]
-
Ferrer, E., Wiersma, M., Kazimierczak, B., Müller, C. W., & Eritja, R. (1997). Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine. Bioconjugate Chemistry, 8(5), 757–761. [Link]
-
Hendrickson, W. A. (1991). Determination of macromolecular structures from anomalous diffraction of synchrotron radiation. Science, 254(5028), 51–58. [Link]
-
Horowitz, S., Rocchio, R. D., et al. (2019). Identifying dynamic, partially occupied residues using anomalous scattering. Acta Crystallographica Section D: Structural Biology, 75(Pt 12), 1084–1095. [Link]
-
Kabsch, W. (2010). XDS. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 2), 125–132. [Link]
-
Manickam, Y., Gill, J., Mishra, P. C., & Sharma, A. (2007). SAD phasing of a structure based on cocrystallized iodides using an in-house Cu Kalpha X-ray source: effects of data redundancy and completeness on structure solution. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 8), 931–934. [Link]
-
PDB-101. (n.d.). The Phase Problem. RCSB Protein Data Bank. Retrieved from [Link]
-
Schiltz, M., & Bricogne, G. (2012). Experimental Phasing. In E. Arnold, D. M. Himmel, & M. G. Rossmann (Eds.), International Tables for Crystallography Volume F: Crystallography of biological macromolecules (pp. 381-411). Wiley. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112–122. [Link]
-
Thompson, A., et al. (2019). Rapid experimental SAD phasing and hot-spot identification with halogenated fragments. Acta Crystallographica Section D: Structural Biology, 75(Pt 1), 16-27. [Link]
-
Wang, B. C. (1985). Resolution of phase ambiguity in macromolecular crystallography. Methods in Enzymology, 115, 90–112. [Link]
Sources
- 1. people.bu.edu [people.bu.edu]
- 2. Phase problem - Wikipedia [en.wikipedia.org]
- 3. SAD phasing using iodide ions in a high-throughput structural genomics environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selenium Derivatization of Nucleic Acids for Phase and Structure Determination in Nucleic Acid X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. ruppweb.org [ruppweb.org]
- 9. SAD phasing of a structure based on cocrystallized iodides using an in-house Cu Kalpha X-ray source: effects of data redundancy and completeness on structure solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. xtal.iqfr.csic.es [xtal.iqfr.csic.es]
- 13. isotope.com [isotope.com]
- 14. Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystallization of oligonucleotides containing A-rich repeats suggests a structural contribution to the autoregulation mechanism of PABP translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure Determination using MAD - Example #1 [mol-xray.princeton.edu]
Troubleshooting & Optimization
Challenges in the chemical synthesis of 5-Iodocytosine derivatives
Welcome to the technical support center for the synthesis of 5-iodocytosine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important compounds. 5-Iodocytosine derivatives are crucial intermediates in medicinal chemistry and molecular biology, serving as building blocks for antiviral and anticancer nucleoside analogs, as well as probes for studying nucleic acid structure and function.[1][2]
However, the synthesis of these molecules is not without its challenges. From managing the reactivity of the reagents to ensuring the stability of the final product, there are several hurdles that researchers may encounter. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges successfully.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Low Iodination Reaction Yield
Q: My iodination reaction of cytosine (or a cytosine derivative) is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the iodination of cytosine are a common issue, often stemming from the relatively low reactivity of iodine as an electrophile.[1][3] Here's a breakdown of potential causes and solutions:
-
Insufficiently Activated Iodine: Molecular iodine (I₂) itself is a weak electrophile and requires an activating agent or harsh conditions to effectively iodinate the electron-rich C5 position of the cytosine ring.[1][3][4]
-
Solution: Employ a more potent iodinating system. Traditional methods often use strong acids like nitric acid or sulfuric acid, but these can lead to side reactions and are not environmentally friendly.[3][4][5] A better approach is to use an electrophilic iodinating reagent. Some effective systems include:
-
Iodine with an Oxidizing Agent: Combining I₂ with an oxidizing agent like nitric acid, or hydrogen peroxide can generate a more reactive iodine species.
-
N-Iodosuccinimide (NIS): NIS is a popular and effective reagent for the iodination of arenes and heterocycles.[6]
-
Iodine with a Lewis Acid: Lewis acids like silver salts (e.g., AgNO₃, Ag₂SO₄) can activate iodine, leading to higher yields and milder reaction conditions.[1][7] Recent green chemistry approaches have shown high yields using solid iodine and AgNO₃ under solvent-free mechanochemical conditions.[1][3][5][7]
-
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time all play a crucial role.
-
Solution:
-
Temperature: While some reactions are performed at room temperature, gentle heating might be necessary to drive the reaction to completion. However, excessive heat can lead to degradation.
-
Solvent: The choice of solvent can influence the solubility of the starting materials and the stability of the intermediates. Protic solvents like water or acetic acid are often used, but aprotic solvents like DMF or acetonitrile can also be effective depending on the specific reagents.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Starting Material Quality: Impurities in the starting cytosine derivative can interfere with the reaction.
-
Solution: Ensure the purity of your starting material by recrystallization or chromatography before starting the iodination reaction.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low iodination yield.
Product Instability and Degradation
Q: My purified 5-iodocytosine derivative appears to be unstable and degrades over time. What causes this and how can I store it properly?
A: 5-Iodocytosine and its derivatives can be sensitive to light, pH, and temperature.
-
Light Sensitivity: The carbon-iodine bond can be susceptible to photolytic cleavage.
-
Solution: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[8]
-
-
pH Stability: While stable under acidic conditions, 5-iodocytosine can be prone to hydrolysis under alkaline conditions.[8]
-
Solution: Store the compound in a neutral or slightly acidic environment. Avoid exposure to strong bases.
-
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can cause decomposition.
-
Solution: For long-term storage, it is recommended to keep the compound at -20°C.[9]
-
Purification Challenges
Q: I'm having difficulty purifying my 5-iodocytosine derivative. What are the best methods?
A: Purification can be challenging due to the polar nature of the molecule and the presence of inorganic salts from the reaction.
-
Removal of Unreacted Iodine: A common impurity is unreacted I₂.
-
Solution: After the reaction is complete, quench the reaction mixture with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove any remaining iodine.[1]
-
-
Chromatography:
-
Solution: Reversed-phase High-Performance Liquid Chromatography (HPLC) is often effective for purifying polar compounds like cytosine derivatives. For column chromatography, a polar stationary phase like silica gel can be used with a gradient of a polar organic solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate).
-
-
Recrystallization:
-
Solution: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification. The choice of solvent will depend on the specific derivative, but mixtures of water and alcohols are often a good starting point.
-
Protecting Group Strategy for Nucleosides
Q: I am synthesizing a 5-iodocytosine nucleoside and encountering issues with side reactions on the sugar moiety and the exocyclic amine. What is the best protecting group strategy?
A: A robust protecting group strategy is essential for the synthesis of 5-iodocytosine nucleosides to prevent unwanted reactions.[10][11][12][13]
-
Hydroxyl Groups on the Sugar: The hydroxyl groups of the sugar are nucleophilic and can react with the iodinating agent or other electrophiles.
-
Solution: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are commonly used to protect hydroxyl groups.[11] They are stable to many reaction conditions and can be removed with a fluoride source like tetrabutylammonium fluoride (TBAF).
-
-
Exocyclic Amino Group: The amino group of cytosine is also nucleophilic.
-
Solution: Acyl groups like benzoyl (Bz) or acetyl (Ac) are frequently used to protect the exocyclic amine of cytosine.[11] These can be removed under basic conditions, for example, with ammonia in methanol.
-
-
Orthogonal Protection: When multiple protecting groups are used, it is crucial to employ an orthogonal strategy, where each group can be removed under specific conditions without affecting the others.[11][13]
Decision Tree for Protecting Group Selection
Caption: Decision tree for choosing a protecting group strategy.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with iodinating reagents? A1: Iodine and many iodinating agents can be corrosive and toxic.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.[8]
Q2: How can I confirm the successful synthesis and purity of my 5-iodocytosine derivative? A2: A combination of analytical techniques should be used:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and the position of the iodine atom. In the ¹H NMR of 5-iodocytosine, the characteristic C6-H proton signal will be a singlet, shifted downfield compared to cytosine.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Q3: Are there any "green" synthesis methods available for 5-iodocytosine? A3: Yes, recent research has focused on developing more environmentally friendly methods. One promising approach is the use of mechanochemistry, where solid reactants are ground together, often without the need for a solvent.[1][3][5][7] This method has been shown to produce high yields of 5-iodocytosine in a short amount of time with minimal waste.[1][3][5]
Part 3: Experimental Protocols
Protocol 1: Green Synthesis of 5-Iodocytosine via Mechanochemistry
This protocol is adapted from a solvent-free method described by Balasubramaniyam et al. (2022).[1][3][5][7]
Materials:
-
Cytosine (1 equivalent)
-
Iodine (I₂) (1.2 equivalents)
-
Silver Nitrate (AgNO₃) (2.0 equivalents)
-
Mortar and pestle
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Deionized water
Procedure:
-
In a clean, dry mortar, combine cytosine, iodine, and silver nitrate.
-
Grind the mixture with the pestle for 20-30 minutes. The mixture will become a tacky, violet-colored solid, and the reaction is exothermic.
-
Monitor the reaction progress by taking a small sample, dissolving it in a suitable solvent, and running a TLC.
-
Once the reaction is complete (as indicated by the disappearance of the cytosine spot on the TLC), add a saturated solution of sodium thiosulfate to quench the unreacted iodine. The violet color should disappear.
-
Add deionized water to the mortar and triturate the solid.
-
Collect the solid product by vacuum filtration and wash it with deionized water.
-
Dry the product under vacuum to obtain 5-iodocytosine.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 5-iodocytosine
-
Deionized water
-
Ethanol
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
Procedure:
-
Place the crude 5-iodocytosine in an Erlenmeyer flask.
-
Add a minimal amount of a mixture of water and ethanol (e.g., 1:1 v/v) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Part 4: Data Summary
Table 1: Comparison of Different Iodination Methods for Cytosine
| Method | Reagents | Conditions | Yield (%) | Advantages | Disadvantages | Reference |
| Traditional | I₂ / Nitric Acid | Acidic, heating | Variable | Inexpensive | Harsh conditions, side reactions, not eco-friendly | [1],[3] |
| NIS | N-Iodosuccinimide | Organic solvent, RT | Good to high | Milder conditions | Reagent cost | [6] |
| Mechanochemical | I₂ / AgNO₃ | Solvent-free, grinding, RT | 70-98% | High yield, fast, eco-friendly | Requires grinding equipment | [1],[5],[3] |
References
-
Balasubramaniyam, T., Kim, B.-S., Pallavi, B., Jin, H.-S., Kim, S. K., & Lee, J.-H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]
-
MDPI. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]
-
Semantic Scholar. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
-
PubMed. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
-
ChemBK. (2023). 5-Iodocytosine. [Link]
-
ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
-
NIST. (n.d.). 5-Iodocytosine. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
NIST. (n.d.). 5-Iodocytosine phase change data. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (1976). Iodination of DNA. Studies of the Reaction and Iodination of Papovavirus DNA. [Link]
-
University of Leeds. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. [Link]
-
Institute of Organic Chemistry and Biochemistry of the CAS. (2017). Novel straightforward synthesis of nucleosides. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthetic methods Part (v) Protecting groups. Retrieved from [Link]
-
Exactmer. (2023). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. [Link]
-
MOST Wiedzy. (n.d.). Modifications at the C(5) position of pyrimidine nucleosides. Retrieved from [Link]
Sources
- 1. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. jk-sci.com [jk-sci.com]
- 10. jocpr.com [jocpr.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. 5-Iodocytosine [webbook.nist.gov]
- 15. 5-Iodocytosine [webbook.nist.gov]
Technical Support Center: Optimizing 5-Iodocytosine Incorporation in Solid-Phase DNA Synthesis
Welcome to the technical support center for the successful incorporation of 5-Iodocytosine into synthetic oligonucleotides. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this modified nucleoside in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the nuances of working with 5-Iodocytosine and maximize your synthesis yields.
Introduction: The Role and Challenges of 5-Iodocytosine
5-Iodocytosine is a valuable modified nucleoside used in various applications, including crystallographic studies of DNA structure and photo-cross-linking experiments to investigate DNA-protein interactions[1]. While its incorporation follows the standard phosphoramidite chemistry cycle, the presence of the iodine atom introduces specific considerations, particularly during the deprotection step, to prevent the formation of unwanted side products and ensure the integrity of the final oligonucleotide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended phosphoramidite for incorporating 5-Iodocytosine?
A1: We recommend using 5'-Dimethoxytrityl-N4-Benzoyl-5-Iodo-2'-deoxyCytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite for optimal performance in automated solid-phase DNA synthesis.
Q2: Are there any special handling precautions for 5-Iodocytosine phosphoramidite?
A2: As with all phosphoramidites, it is crucial to handle 5-Iodocytosine phosphoramidite under anhydrous conditions to prevent hydrolysis. Store it at the recommended temperature (typically 2-8°C) and under an inert atmosphere (e.g., argon)[1]. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
Q3: Does the incorporation of 5-Iodocytosine affect the stability of the DNA duplex?
A3: The effect of 5-Iodocytosine on duplex stability is generally minimal. However, the specific sequence context and the number of modifications will influence the overall thermal stability (Tm) of the oligonucleotide. It is always recommended to perform empirical Tm analysis for your specific application.
Q4: Can I use standard DNA purification methods for oligonucleotides containing 5-Iodocytosine?
A4: Yes, standard purification methods such as High-Performance Liquid Chromatography (HPLC) are effective for purifying oligonucleotides containing 5-Iodocytosine[2][3]. Both ion-exchange and reverse-phase HPLC can be employed, depending on the specific needs of your downstream application and whether you are performing a DMT-on or DMT-off purification[3][4].
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of 5-Iodocytosine-containing oligonucleotides.
Issue 1: Low Yield of Full-Length Oligonucleotide
Q: I am observing a lower than expected yield of my 5-Iodocytosine-containing oligonucleotide. What are the potential causes and how can I troubleshoot this?
A: Low yield can stem from several factors throughout the synthesis process. Here's a breakdown of potential causes and solutions:
-
Suboptimal Coupling Efficiency:
-
Cause: While many suppliers suggest that no changes are needed from the standard coupling method recommended by the synthesizer manufacturer, the bulky iodine atom on the 5-Iodocytosine phosphoramidite may cause slight steric hindrance, potentially requiring a longer coupling time to achieve optimal efficiency[1]. Standard coupling times are typically around 30 seconds, but modifiers can often require longer times, in the range of 5-10 minutes[5].
-
Solution:
-
Extend Coupling Time: Increase the coupling time for the 5-Iodocytosine phosphoramidite in your synthesis protocol. A good starting point is to double the standard coupling time.
-
Activator Choice: Ensure you are using a suitable activator, such as 4,5-dicyanoimidazole (DCI), which is known to be a more nucleophilic activator and can help reduce coupling times[6].
-
Reagent Quality: Always use fresh, anhydrous acetonitrile and activator solutions. Moisture is a primary cause of reduced coupling efficiency[7].
-
-
-
Degradation During Deprotection:
-
Cause: The C-I bond in 5-Iodocytosine is susceptible to nucleophilic attack, especially at elevated temperatures in the presence of ammonia. This can lead to the formation of 5-aminocytosine as a side product, reducing the yield of the desired oligonucleotide[2].
-
Solution:
-
Mild Deprotection Conditions: This is the most critical parameter to control. Use a mild deprotection strategy. The recommended method is to use mild ammonium hydroxide at room temperature for 24 hours [1][2]. Avoid heating the deprotection solution.
-
Alternative Deprotection Reagents: For particularly sensitive sequences, consider using even milder deprotection reagents, such as 0.05 M potassium carbonate in methanol, although this may require the use of compatible protecting groups on the standard bases[8].
-
-
Issue 2: Presence of an Unexpected Peak in HPLC or Mass Spectrometry Analysis
Q: My HPLC chromatogram shows a significant side product, and mass spectrometry analysis indicates a mass that does not correspond to the full-length product or simple n-1 deletions. What could this be?
A: The most likely culprit is the formation of a 5-aminocytosine adduct during deprotection.
-
Cause: As mentioned previously, deprotection with ammonium hydroxide at elevated temperatures (e.g., 60°C) can lead to the substitution of the iodine atom with an amino group, forming 5-aminocytosine[2]. This results in an oligonucleotide with a different mass and potentially different chromatographic behavior.
-
Troubleshooting and Verification:
-
Review Deprotection Protocol: Confirm that you have used the recommended mild deprotection conditions (room temperature ammonium hydroxide for 24 hours)[1][2].
-
Mass Spectrometry Analysis: Calculate the expected mass of the oligonucleotide with the 5-aminocytosine modification. The mass difference between iodine (atomic weight ~126.9 u) and an amino group (NH2, ~16.0 u) will result in a mass decrease of approximately 110.9 u for each substitution. Compare this calculated mass with your observed mass spectrometry data[9][10].
-
Optimize Purification: If a small amount of the side product is present, it may be possible to resolve it from the desired product using a high-resolution HPLC method with an optimized gradient[3].
-
Experimental Protocols and Data
Recommended Deprotection Protocol for 5-Iodocytosine Oligonucleotides
-
After completion of the solid-phase synthesis, transfer the solid support to a screw-cap vial.
-
Add fresh, concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly.
-
Allow the vial to stand at room temperature for 24 hours .
-
After incubation, carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia to obtain the crude oligonucleotide pellet.
Table 1: Deprotection Conditions and Expected Outcomes
| Deprotection Reagent | Temperature | Time | Expected Outcome | Reference |
| Concentrated Ammonium Hydroxide | Room Temperature | 24 hours | Optimal for 5-Iodocytosine; minimizes side product formation. | [1][2] |
| Concentrated Ammonium Hydroxide | 60°C | 16 hours | Not Recommended. Significant formation of 5-aminocytosine side product. | [2] |
| 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Ultra-mild conditions, suitable for highly sensitive modifications. Requires compatible protecting groups on standard bases. | [8] |
Visualizing the Workflow and Key Relationships
Diagram 1: Standard vs. Modified Deprotection for 5-Iodocytosine
Caption: Comparison of deprotection pathways for 5-Iodocytosine oligonucleotides.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield of 5-Iodocytosine oligonucleotides.
References
-
5-I-dC-CE Phosphoramidite. Glen Research. [Link]
-
Advanced method for oligonucleotide deprotection. Chuvilin, A. N., et al. Nucleic Acids Research, 1999. [Link]
-
Preparation and Properties of Oligodeoxynucleotides Containing 5-Iodouracil and 5-Bromo- and 5-Iodocytosine. Ferrer, E., et al. Bioconjugate Chemistry, 1997. [Link]
-
5'-I-dT-CE Phosphoramidite. Glen Research. [Link]
-
5-I-U-CE Phosphoramidite. Glen Research. [Link]
-
5-I-dU-CE Phosphoramidite. Glen Research. [Link]
-
Deprotection procedures applied to obtain the 1'-and 5'-modified oligonucleotides. ResearchGate. [Link]
-
Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Turesky, R. J., et al. Journal of the American Society for Mass Spectrometry, 2005. [Link]
-
5-Iodocytosine. Chemical Suppliers. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
5-Iodo Cytidine CED phosphoramidite. ChemGenes. [Link]
- Method for deprotecting oligonucleotides.
-
In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Glen Research. [Link]
-
Solid Phase Oligonucleotide Synthesis. Biotage. [Link]
-
5-Iodo deoxy Cytidine CED phosphoramidite. ChemGenes. [Link]
-
TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. [Link]
-
Mass Spectrometry of Oligonucleotides. ResearchGate. [Link]
-
5' -> 3' Synthesis Phosphoramidites. Glen Research. [Link]
-
The Chemical Synthesis of Oligonucleotides. Atdbio. [Link]
-
A New Photoproduct of 5-Methylcytosine and Adenine Characterized by HPLC and Mass Spectrometry. NIH. [Link]
-
Phosphoramidites. emp BIOTECH. [Link]
-
E-Catalog Version 19.0. ChemGenes. [Link]
-
Oligo Synthesis. ShineGene Molecular Biotech, Inc. [Link]
-
Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. ResearchGate. [Link]
-
ChemGenes, Manufacturer of DNA RNA Synthesis Reagents, Amidites & CPG Solid Supports and Nucleosides. ChemGenes. [Link]
-
Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. PubMed. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. labcluster.com [labcluster.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. web.colby.edu [web.colby.edu]
- 10. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: Troubleshooting Low Efficiency of Enzymatic Incorporation of 5-Iodocytosine
Welcome to the technical support center for the enzymatic incorporation of 5-Iodocytosine (5-I-C). This resource is designed for researchers, scientists, and drug development professionals who are utilizing 5-Iodo-dCTP in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficiency of your enzymatic reactions.
The introduction of modified nucleotides like 5-Iodocytosine into DNA is a powerful tool for various applications, including X-ray crystallography, protein-DNA crosslinking studies, and the development of aptamers and therapeutic oligonucleotides.[1][2] However, the enzymatic incorporation of these modified analogs can sometimes be less efficient than their natural counterparts. This guide provides in-depth, evidence-based solutions to overcome these hurdles.
Troubleshooting Guides
This section addresses specific issues you might encounter during the enzymatic incorporation of 5-Iodocytosine. Each problem is followed by a step-by-step troubleshooting workflow.
Issue 1: Low or No Yield of the Final DNA Product
This is one of the most common issues when working with modified nucleotides. The problem can stem from several factors, from the choice of polymerase to the reaction conditions.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for low product yield.
Step 1: Evaluate Your Choice of DNA Polymerase
-
The "Why": Not all DNA polymerases are created equal when it comes to accepting modified nucleotides. The steric bulk of the iodine atom at the C5 position of cytosine can hinder the polymerase's ability to efficiently incorporate it.[3] Family B DNA polymerases, such as Pfu, Pwo, and Vent (exo-), have been shown to be more promiscuous and efficient at incorporating C5-substituted pyrimidines compared to Family A polymerases like Taq.[3][4][5] This is attributed to a more accessible major groove in the active site of Family B polymerases.[3]
-
Actionable Steps:
-
Switch to a Family B Polymerase: If you are using a Family A polymerase (e.g., Taq), consider switching to a high-fidelity Family B polymerase like Pfu, KOD, or Deep Vent (exo-).
-
Consult the Literature: Search for studies that have successfully incorporated 5-Iodo-dCTP or similar bulky C5-modified pyrimidines and note the polymerase they used.[4][5][6]
-
Consider Engineered Polymerases: Some commercially available polymerases have been specifically engineered for improved acceptance of modified nucleotides.
-
Step 2: Optimize Reaction Conditions
-
The "Why": The efficiency of enzymatic reactions is highly dependent on the reaction environment. Factors like magnesium concentration, dNTP balance, and thermal cycling parameters can significantly impact the incorporation of modified nucleotides.[7][8][9]
-
Actionable Steps:
-
Magnesium Concentration (Mg²⁺): Mg²⁺ is a critical cofactor for DNA polymerases.[8] An optimal Mg²⁺ concentration is essential, as it facilitates the formation of the phosphodiester bond.[8] However, an imbalance can negatively affect fidelity and efficiency.[7]
-
Protocol: Perform a Mg²⁺ titration from 1.5 mM to 4.0 mM in 0.5 mM increments to determine the optimal concentration for your specific template and primer set.[8]
-
-
dNTP Concentrations:
-
Balancing dNTPs: While it may seem intuitive to increase the concentration of 5-Iodo-dCTP, it's crucial to maintain a balanced ratio with the other dNTPs. A significant excess of the modified nucleotide can inhibit the polymerase.[8]
-
Total dNTP Concentration: The final concentration for each dNTP is typically in the range of 200 µM.[10] For modified nucleotides, you may need to optimize this. Start with the standard concentration and then try titrating the 5-Iodo-dCTP concentration while keeping the natural dNTPs constant.
-
-
Thermal Cycling Parameters:
-
Annealing Temperature (Ta): A suboptimal annealing temperature can lead to poor primer binding and reduced amplification efficiency.[11][12] Use a temperature gradient PCR to empirically determine the optimal Ta for your primers.
-
Extension Time: The incorporation of a bulkier, modified nucleotide may slow down the polymerase.[13][14] Increase the extension time to allow for more efficient incorporation. A general guideline is to start with 30-60 seconds per kilobase of the target sequence and incrementally increase it.[10]
-
-
Step 3: Assess Template and Primer Quality
-
The "Why": The quality of your starting materials is paramount. Degraded or impure DNA templates can inhibit PCR, and poorly designed primers can lead to non-specific amplification or no amplification at all.[9][15]
-
Actionable Steps:
-
Verify Template Integrity: Run your DNA template on an agarose gel to check for degradation. Use a spectrophotometer to ensure a 260/280 ratio of ~1.8, indicating purity from protein contamination.[15]
-
Primer Design:
-
Step 4: Evaluate Your Purification Method
-
The "Why": The method used to purify your final DNA product can affect the recovery of oligonucleotides containing modified bases.
-
Actionable Steps:
-
Consider the Modification's Properties: 5-Iodocytosine is more hydrophobic than natural cytosine. If using reverse-phase HPLC for purification, this can be an advantage for separating the fully modified product from unmodified or partially modified sequences.[16]
-
PAGE Purification: Polyacrylamide gel electrophoresis (PAGE) is a reliable method for purifying oligonucleotides based on size and can yield high purity.[16]
-
Desalting: For some applications, simple desalting may be sufficient and can result in higher recovery, although with lower purity.
-
Frequently Asked Questions (FAQs)
Q1: Will the incorporation of 5-Iodocytosine affect the stability of my DNA duplex?
A1: Yes, the incorporation of 5-Iodocytosine can affect the stability of the DNA duplex. Halogenated nucleotides can influence duplex stability. While some studies on 5-methylcytosine show an increase in duplex stability, the effect of the larger iodine atom can be context-dependent.[17][18] It is good practice to measure the melting temperature (Tm) of your modified DNA to quantify this effect.
Q2: Can I use standard PCR protocols for incorporating 5-Iodo-dCTP?
A2: While standard protocols are a good starting point, optimization is almost always necessary.[9][11] As detailed in the troubleshooting guide, you will likely need to adjust the polymerase choice, Mg²⁺ concentration, and cycling parameters to achieve efficient incorporation.
Q3: How can I verify the incorporation of 5-Iodocytosine into my DNA?
A3: Several methods can be used to verify incorporation:
-
Mass Spectrometry: This is the most definitive method to confirm the mass of the final product, which will be higher due to the iodine atoms.
-
Sequencing: Sanger sequencing can be used, but be aware that modified bases can sometimes cause premature termination or altered migration patterns.
-
Restriction Enzyme Digestion: Some restriction enzymes are sensitive to base modifications within their recognition site.[19] If you have a suitable restriction site, you can compare the digestion pattern of the modified and unmodified DNA.
-
X-ray Crystallography: For structural studies, successful incorporation will be evident in the electron density map.
Q4: Are there any known incompatibilities with downstream applications?
A4: Yes. For instance, if you plan to use restriction enzymes, be aware that some may be inhibited by the presence of 5-Iodocytosine in their recognition sequence.[19] It is crucial to check the specifications of any enzymes or binding proteins you plan to use with your modified DNA.
Q5: What is the quality and purity of the 5-Iodo-dCTP I should be using?
A5: It is critical to use high-purity 5-Iodo-dCTP (ideally >95%). Impurities can inhibit the polymerase reaction.[20] Source your modified nucleotide from a reputable supplier and check the certificate of analysis.
Experimental Protocol Example: PCR with 5-Iodo-dCTP
This protocol provides a starting point for optimizing the incorporation of 5-Iodo-dCTP.
Reaction Setup:
| Component | Volume (µL) for 50 µL reaction | Final Concentration |
| 10X Polymerase Buffer | 5 | 1X |
| 10 mM dNTP mix (dATP, dGTP, dTTP) | 1 | 200 µM each |
| 10 mM 5-Iodo-dCTP | 1 | 200 µM |
| 10 µM Forward Primer | 2.5 | 0.5 µM |
| 10 µM Reverse Primer | 2.5 | 0.5 µM |
| Template DNA | variable | 1-100 ng |
| High-Fidelity Polymerase (e.g., Pfu) | 1 | 2.5 U |
| Nuclease-free water | up to 50 |
Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 98 | 2 min | 1 |
| Denaturation | 98 | 20 sec | 30-35 |
| Annealing | 55-65 (optimize with gradient) | 30 sec | |
| Extension | 72 | 60 sec/kb | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ |
Logical Relationship Diagram
Caption: Key factors influencing enzymatic incorporation of 5-Iodocytosine.
References
-
Burli, R. W., et al. (2016). Modified Nucleoside Triphosphates for In-vitro Selection Techniques. Frontiers in Chemistry. [Link]
-
Kuwahara, M., et al. (2003). Substrate properties of C5-substituted pyrimidine 2'-deoxynucleoside 5'-triphosphates for thermostable DNA polymerases during PCR. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Raindlová, V., et al. (2022). Epigenetic Pyrimidine Nucleotides in Competition with Natural dNTPs as Substrates for Diverse DNA Polymerases. ACS Chemical Biology. [Link]
-
Pfeiffer, A., et al. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research. [Link]
-
Malone, M. E., et al. (2015). The use of modified and non-natural nucleotides provide unique insights into pro-mutagenic replication catalyzed by polymerase eta. Nucleic Acids Research. [Link]
-
Gierlich, J., et al. (2018). N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research. [Link]
-
Shinde, D. N., et al. (1998). Factors Affecting Fidelity of DNA Synthesis During PCR Amplification of d(C-A)n•d(G-T)n Microsatellite Repeats. Nucleic Acids Research. [Link]
-
Shinde, D., et al. (1998). Factors Affecting Fidelity of DNA Synthesis During PCR Amplification of d(C-A)n•d(G-T)n Microsatellite Repeats. ResearchGate. [Link]
-
Lebedev, A. V., et al. (2008). Use of Base-Modified Duplex-Stabilizing Deoxynucleoside 5′-Triphosphates to Enhance the Hybridization Properties of Primers and Probes in Detection Polymerase Chain Reaction. Biochemistry. [Link]
-
Takara Bio. (n.d.). Optimizing your PCR. [Link]
-
Brown, T. C., et al. (2019). Epigenetic modification of cytosines fine tunes the stability of i-motif DNA. Nucleic Acids Research. [Link]
-
Shomu's Biology. (2013, October 25). PCR optimization | PCR technique [Video]. YouTube. [Link]
-
GenScript. (2018, April 10). Four Tips for Optimizing Your PCR Amplification. [Link]
-
Eyer, J., et al. (2021). Cytosine base modifications regulate DNA duplex stability and metabolism. Nucleic Acids Research. [Link]
-
Bio-Synthesis Inc. (2013, November 25). Method of Oligonucleotide Purification. [Link]
-
Xodo, L. E., et al. (1994). Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study. Nucleic Acids Research. [Link]
-
Eyer, J., et al. (2021). Cytosine base modifications regulate DNA duplex stability and metabolism. PubMed. [Link]
-
Bachman, M., et al. (2014). 5-Hydroxymethylcytosine is a predominantly stable DNA modification. Nature Chemistry. [Link]
-
Szafraniec, K., et al. (2001). Impact of Cytosine 5-Halogens on the Interaction of DNA with Restriction Endonucleases and Methyltransferase. Biochemistry. [Link]
-
Salic, A., & Mitchison, T. J. (2012). Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine. ACS Chemical Biology. [Link]
-
Cole, C., et al. (2021). SCoTCH-seq reveals that 5-hydroxymethylcytosine encodes regulatory information across DNA strands. Science Advances. [Link]
-
Bio-Synthesis Inc. (n.d.). Antibody Purification Services, Antibody Affinity Purification. [Link]
-
ResearchGate. (n.d.). Focal sites of incorporation of 5-iododeoxyuridine (IdU) into... [Link]
-
Hughes, W. L., et al. (1964). use of i-125-labeled 5-iodo-2'-deoxyuridine for the measurement of dna synthesis in mammalian cells in vitro. Federation Proceedings. [Link]
-
Kassis, A. I., et al. (1992). DNA Damage Produced in V79 Cells by DNA-Incorporated Iodine-123: A Comparison with Iodine-125. Radiation Research. [Link]
Sources
- 1. N 4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]
- 5. Substrate properties of C5-substituted pyrimidine 2'-deoxynucleoside 5'-triphosphates for thermostable DNA polymerases during PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. PCRセットアップ:考慮すべき6つの重要な構成要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. mybiosource.com [mybiosource.com]
- 10. neb.com [neb.com]
- 11. Optimizing your PCR [takarabio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Cytosine base modifications regulate DNA duplex stability and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytosine base modifications regulate DNA duplex stability and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. Method of Oligonucleotide Purification [biosyn.com]
- 17. Epigenetic modification of cytosines fine tunes the stability of i-motif DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Stability of 5-Iodocytosine in different buffer conditions and temperatures
Welcome to the technical support center for 5-Iodocytosine. This guide is designed for researchers, scientists, and drug development professionals who utilize this modified nucleobase in their work. We understand that unexpected instability can compromise experimental results and timelines. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your 5-Iodocytosine stocks and experiments.
Section 1: Troubleshooting Guide - "What Went Wrong?"
This section addresses specific issues you might encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve common stability problems.
Q1: I observed a significant drop in the purity of my 5-Iodocytosine solution after storage. What is the likely cause?
A1: A drop in purity is the most common indicator of chemical degradation. The two primary degradation pathways for 5-Iodocytosine are hydrolytic deamination and deiodination .
-
Hydrolytic Deamination: This is a reaction with water that converts the amino group at the C4 position into a carbonyl group, transforming 5-Iodocytosine into 5-Iodouracil. This process is significantly influenced by pH and temperature. The hydrolytic deamination of cytosine and its analogs is a well-documented phenomenon that proceeds through the addition of a water molecule to the C4 carbon, followed by the displacement of the amino group[1].
-
Deiodination: This involves the cleavage of the carbon-iodine bond at the C5 position, resulting in the formation of cytosine. The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to cleavage, particularly under reducing conditions or upon exposure to light (photolysis).
Your immediate troubleshooting should focus on evaluating your storage conditions against the recommendations in this guide. An HPLC or LC-MS analysis can help identify the specific degradation products, confirming which pathway is dominant.[2][3]
Q2: My clear, colorless 5-Iodocytosine solution has developed a yellow or brownish tint. Is it still usable?
A2: A color change is a strong visual indicator of degradation. The formation of colored species often results from the liberation of free iodine (I₂) due to the deiodination of the pyrimidine ring. Free iodine can impart a yellow-to-brown color to solutions.
We do not recommend using a discolored solution. The presence of degradation products, such as cytosine and free iodine, can interfere with downstream applications by altering reaction kinetics, binding affinities, or spectroscopic properties. The solution's purity and concentration are no longer reliable. You should discard the solution and prepare a fresh stock, paying close attention to storage temperature, pH, and light exposure.
Q3: I'm seeing an unexpected peak in my HPLC chromatogram that co-elutes with a cytosine standard. What happened?
A3: The appearance of a peak corresponding to cytosine strongly suggests that deiodination has occurred. This is the loss of the iodine atom from the C5 position. This reaction can be accelerated by:
-
High Temperatures: Thermal energy can promote the cleavage of the relatively labile C-I bond.[4]
-
Light Exposure: 5-Iodocytosine is photosensitive. UV and even ambient light can provide the energy needed to induce photolytic cleavage of the C-I bond.[5]
-
Reducing Agents: If your buffer contains reducing agents (e.g., DTT, β-mercaptoethanol), they can facilitate reductive deiodination.
-
Incorrect pH: Extreme pH values can destabilize the molecule and may contribute to this process.[6]
To prevent this, always store 5-Iodocytosine solutions protected from light and at the recommended low temperatures.[7][8] Ensure your buffer system is free of unintended reducing agents.
Q4: My mass spectrometry results show a mass consistent with 5-Iodouracil. How can I prevent this?
A4: The presence of 5-Iodouracil is a definitive sign of hydrolytic deamination . This reaction is primarily catalyzed by water and is highly dependent on pH and temperature.[9][10][11]
-
Causality (The "Why"): The mechanism involves nucleophilic attack by a water molecule at the C4 position of the cytosine ring.[1] The rate of this reaction is often lowest in a slightly acidic to neutral pH range. In highly acidic or alkaline conditions, the reaction can be significantly accelerated.[12]
-
Prevention:
-
pH Control: Prepare and store your 5-Iodocytosine in a buffer with a controlled pH, ideally between 6.0 and 7.4. Avoid highly acidic or alkaline conditions.
-
Temperature Control: Store stock solutions frozen at -20°C or below.[7][8] For working solutions, prepare them fresh and keep them on ice. Avoid repeated freeze-thaw cycles, which can introduce localized pH changes and accelerate degradation.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and stability of 5-Iodocytosine.
Q1: What are the optimal storage conditions for solid and dissolved 5-Iodocytosine?
A1: Adherence to proper storage conditions is the single most critical factor in maintaining the integrity of 5-Iodocytosine.
| Form | Temperature | Light Conditions | Recommended Solvent/Buffer |
| Solid Powder | -20°C[7][8] | Protect from light (store in an amber vial or in the dark) | N/A |
| Stock Solution | -20°C or -80°C | Protect from light (use amber tubes or wrap in foil) | Anhydrous DMSO or a buffered aqueous solution (e.g., 10 mM Tris-HCl, pH 7.0) |
| Working Solution | 2-8°C (short-term) or on ice | Protect from light during experiments | Your final experimental buffer (pH should be optimized for stability) |
-
Expertise Note: While some suppliers mention solubility in formic acid, this is for analytical purposes and is not a recommended storage solvent due to its extreme pH.[7][8] For biological experiments, preparing a concentrated stock in anhydrous DMSO and then diluting it into your aqueous buffer is a common and effective strategy.
Q2: How does pH affect the stability of 5-Iodocytosine?
A2: The pH of the solution is a critical parameter that directly influences the rate of hydrolytic deamination. The stability of cytosine analogs is generally lowest at extreme pH values.
-
Acidic Conditions (pH < 4): Acid catalysis can accelerate hydrolysis of the glycosidic bond (if it's a nucleoside) and also increase the rate of deamination.
-
Neutral to Slightly Acidic (pH 6.0 - 7.4): This is generally the range of greatest stability for many nucleobases and their analogs.
-
Alkaline Conditions (pH > 9): Base-catalyzed deamination becomes a significant degradation pathway. The deprotonation of the pyrimidine ring can increase its susceptibility to nucleophilic attack.[13]
The graph below illustrates the general relationship between pH and the degradation rate for cytosine derivatives.
Caption: General effect of pH on the degradation rate of cytosine analogs.
Q3: Which analytical methods are best for assessing the stability of 5-Iodocytosine?
A3: A stability-indicating analytical method is one that can separate the intact compound from its degradation products.[14][15] For 5-Iodocytosine, High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique.[3][16]
-
Recommended Method: Reverse-phase HPLC with UV detection (RP-HPLC-UV).
-
Why: This method can effectively separate 5-Iodocytosine from its more polar degradation products (5-Iodouracil and cytosine). By monitoring the peak area of 5-Iodocytosine over time, you can quantify its degradation.
-
Detection: A UV detector set to the λmax of 5-Iodocytosine (around 280-290 nm) is typically used.
-
-
Orthogonal Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the identity of degradation products by providing mass-to-charge ratio information.[2][17]
Section 3: Experimental Protocols
These protocols provide a framework for validating the stability of your 5-Iodocytosine under your specific experimental conditions.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade 5-Iodocytosine under various stress conditions to identify potential degradation products and validate your analytical method's ability to detect them. This is a cornerstone of developing a stability-indicating method.[14]
Materials:
-
5-Iodocytosine
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector, appropriate column (e.g., C18)
-
pH meter, heating block, photostability chamber[5]
Methodology:
-
Prepare Stock: Prepare a 1 mg/mL solution of 5-Iodocytosine in a suitable solvent (e.g., 50:50 methanol:water).
-
Unstressed Control: Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with your mobile phase and inject it immediately into the HPLC. This is your T=0 reference.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, dilute, and analyze by HPLC.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, dilute, and analyze by HPLC.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute and analyze by HPLC.
-
Thermal Degradation: Place the solid powder in an oven at 105°C for 24 hours. Also, incubate a stock solution at 60°C for 24 hours. Prepare samples for analysis.
-
Photolytic Degradation: Expose the solid powder and a stock solution to light providing an overall illumination of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter.[5] Analyze by HPLC.
-
Data Analysis: Compare the chromatograms from the stressed samples to the unstressed control. Look for a decrease in the main peak's area and the appearance of new peaks. This validates that your method can "see" the degradation.
Caption: Workflow for diagnosing 5-Iodocytosine instability issues.
References
- Longo, G. et al. (2020). Hydrolytic deamination reactions of amidine and nucleobase derivatives.
-
Ragy, S. et al. (2011). Mechanisms for the Deamination Reaction of Cytosine with H2O/OH− and 2H2O/OH−: A Computational Study. The Journal of Physical Chemistry B. [Link]
-
Varma, A. et al. (2023). A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies. International Journal of Molecular Sciences. [Link]
-
Samaranayake, M. et al. (2011). Sequence-dependent enhancement of hydrolytic deamination of cytosines in DNA by the restriction enzyme PspGI. Nucleic Acids Research. [Link]
-
Pérez-Benítez, V. et al. (2018). Theoretical study of mechanisms for the hydrolytic deamination of cytosine via steered molecular dynamic simulations. Physical Chemistry Chemical Physics. [Link]
-
Arangundy-Franklin, D. et al. (2024). Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry. Chemical Society Reviews. [Link]
-
Basu, A. K. et al. (2014). Measurement of deaminated cytosine adducts in DNA using a novel hybrid thymine DNA glycosylase. Nucleic Acids Research. [Link]
-
Plenis, A. et al. (2006). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
McTamney, P. M. & Rokita, S. E. (2017). The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. Archives of Biochemistry and Biophysics. [Link]
-
Mugesh, G. (2023). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Accounts of Chemical Research. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical and Health Sciences. [Link]
-
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Calmes, R. et al. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. Developmental Biology. [Link]
-
ResearchGate. Mechanistic pathways of deiodination by each deiodinase with thyroid.... ResearchGate. [Link]
-
Sugiyama, H. et al. (1995). Chemistry of Thermal Degradation of Abasic Sites in DNA. Mechanistic Investigation on Thermal DNA Strand Cleavage of Alkylated DNA. Journal of the American Chemical Society. [Link]
-
Wikipedia. Iodothyronine deiodinase. Wikipedia. [Link]
-
NIST. 5-Iodocytosine. NIST Chemistry WebBook. [Link]
-
Vignaduzzo, S. E. et al. (2015). Stability-indicating analytical methods: A decade of evolution. Trends in Analytical Chemistry. [Link]
-
Ausio, J. et al. (1987). Effects of pH on the stability of chromatin core particles. Nucleic Acids Research. [Link]
-
Sharma, S. (2019). Role of pH in The Stability of Cytosine-Cytosine Mismatch and Canonical AT & GC Base Pairs Mediated With Silver Ion: A DFT Study. ResearchGate. [Link]
-
ResearchGate. The effect of pH on available iodine. ResearchGate. [Link]
-
Xodo, L. E. et al. (1994). Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study. Nucleic Acids Research. [Link]
-
Gornowicz, A. et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... Molecules. [Link]
-
Ashenhurst, J. (2025). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]
-
American Chemical Society. (2025). Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. ACS Publications. [Link]
-
ResearchGate. use of i-125-labeled 5-iodo-2'-deoxyuridine for the measurement of dna synthesis in mammalian cells in vitro. ResearchGate. [Link]
Sources
- 1. Measurement of deaminated cytosine adducts in DNA using a novel hybrid thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Chemistry of thermal degradation of abasic sites in DNA. Mechanistic investigation on thermal DNA strand cleavage of alkylated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 8. 5-ヨードシトシン | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Theoretical study of mechanisms for the hydrolytic deamination of cytosine via steered molecular dynamic simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ijsdr.org [ijsdr.org]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Poor Solubility of 5-Iodocytosine
Welcome to the technical support center for 5-Iodocytosine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this critical nucleoside analog. Here, we provide in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions to ensure the successful integration of 5-Iodocytosine into your experimental workflows. Our approach is grounded in chemical principles and validated by field-proven insights to help you navigate these common, yet often frustrating, experimental hurdles.
Understanding the Challenge: The Chemistry of 5-Iodocytosine's Insolubility
5-Iodocytosine (C₄H₄IN₃O) is a synthetic pyrimidine nucleobase, structurally similar to cytosine but with an iodine atom at the 5th position.[1][2][3][4] This modification, while crucial for its biological and therapeutic applications, significantly increases the molecule's hydrophobicity, leading to its characteristically low solubility in aqueous solutions.[5] The molecule's structure also imparts zwitterionic character, meaning it possesses both acidic and basic functional groups. This property is key to understanding and manipulating its solubility.[6][7] At its isoelectric point (pI), the pH at which the net charge is zero, a zwitterion's solubility is at its minimum.[6]
Frequently Asked Questions (FAQs)
Q1: Why does my 5-Iodocytosine precipitate out of solution, especially when I dilute my DMSO stock in an aqueous buffer?
A1: This common issue, often termed "solvent shock," occurs when a compound dissolved in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower.[8] The abrupt change in solvent polarity causes the 5-Iodocytosine to crash out of the solution. The key is to manage this transition carefully and ensure the final concentration in the aqueous phase does not exceed its solubility limit under those specific conditions (pH, temperature, buffer composition).
Q2: What is the recommended starting solvent for preparing a high-concentration stock solution of 5-Iodocytosine?
A2: For creating a concentrated stock solution, 100% DMSO is highly recommended.[8][9] DMSO is a powerful aprotic solvent capable of dissolving many hydrophobic compounds used in biological assays.[9][10] Vendor data also indicates solubility in formic acid and 1 M NaOH.[11][12] However, for most biological applications, DMSO is the preferred starting point due to its miscibility with water and general biocompatibility at low final concentrations.[13][14]
Q3: What is the maximum final concentration of DMSO I should use in my cell-based experiments?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A widely accepted guideline is to maintain the final DMSO concentration below 0.5%, with an ideal target of 0.1% or less.[8] It is imperative to include a vehicle control (media containing the same final concentration of DMSO without 5-Iodocytosine) in all experiments to account for any potential effects of the solvent itself.[8][15]
Q4: Can I use a solution that has a visible precipitate?
A4: No. It is strongly advised not to use any solution with a visible precipitate. The presence of a precipitate indicates that the actual concentration of soluble 5-Iodocytosine is unknown and significantly lower than your intended concentration. This will lead to inaccurate and unreliable experimental results.[8]
Q5: I've tried pH adjustment, but the compound still precipitates. What's happening?
A5: While pH adjustment is a powerful tool, precipitation can still occur. This might happen if you overshoot the optimal pH range, causing the compound to become less soluble again. It's also possible that upon neutralizing an acidic or basic solution, the compound passes through its isoelectric point where it is least soluble, causing it to precipitate.[6][16] Another factor could be the buffer capacity of your final solution; if it's too low, it may not be able to maintain the desired pH upon addition of the 5-Iodocytosine stock.[17]
Troubleshooting Guides: From Problem to Protocol
This section provides structured troubleshooting workflows for common solubility issues.
Scenario 1: Precipitate Forms Immediately Upon Dilution
If you observe immediate cloudiness or precipitate formation when adding your 5-Iodocytosine stock solution to your buffer, this is a classic case of solvent shock.
Caption: Workflow for addressing delayed precipitation.
Detailed Steps:
-
Reduce Final Concentration: Your working concentration likely exceeds the thermodynamic solubility limit. The most straightforward solution is to lower the final concentration of 5-Iodocytosine and repeat the stability test. [8]2. Assess Serum Impact: Components in cell culture media, particularly serum proteins, can help solubilize hydrophobic compounds. [18]If you are working in serum-free or low-serum conditions, this may be a contributing factor. Consider if your experimental design can tolerate a higher serum percentage.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a standard high-concentration stock solution.
Materials:
-
5-Iodocytosine powder (MW: 237.00 g/mol ) [3][11]* Anhydrous, sterile DMSO [9]* Sterile microcentrifuge tubes
Procedure:
-
Weigh Compound: Accurately weigh out 2.37 mg of 5-Iodocytosine powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of 100% DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Visual Inspection: Ensure the final solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light. [11][19]5-Iodocytosine is known to be light-sensitive and can decompose under UV light. [5]
Protocol 2: Determining Maximum Aqueous Solubility via pH Modification
This protocol provides a method to empirically determine the solubility limit of 5-Iodocytosine in your specific experimental buffer by adjusting the pH.
Materials:
-
5-Iodocytosine powder
-
Your specific experimental buffer (e.g., PBS, pH 7.4)
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a Saturated Solution: Add an excess of 5-Iodocytosine powder to a known volume of your buffer at room temperature. Stir vigorously for several hours to ensure equilibrium is reached.
-
Initial pH and Observation: Measure the pH of the slurry. You will observe undissolved solid.
-
Titration (Acidic): Slowly add 0.1 M HCl dropwise to the slurry. As the pH decreases, the amine group of 5-Iodocytosine will become protonated, increasing its positive charge and potentially its solubility. [7]Monitor the solution for the point at which all solid material dissolves. Record this pH.
-
Titration (Basic): In a separate slurry, slowly add 0.1 M NaOH dropwise. As the pH increases, the hydroxyl group will become deprotonated, increasing the molecule's negative charge and solubility. [7]Again, monitor for complete dissolution and record the pH. A vendor datasheet notes solubility at 50 mg/mL in 1 M NaOH. [11]5. Determine Optimal pH Range: The pH values recorded in steps 3 and 4 define the ranges where 5-Iodocytosine is more soluble. For your experiments, you should adjust your buffer to be within one of these ranges, avoiding the isoelectric point where solubility is lowest.
Solubility Data Summary
| Solvent/Condition | Reported Solubility | Source |
| Formic Acid | 50 mg/mL | [3][11][12] |
| 1 M NaOH | 50 mg/mL | [11] |
| Acetic Acid:Water (1:1) | 50 mg/mL | |
| Water | Poorly soluble / Insoluble | [5] |
Note: While solvents like formic acid and strong NaOH show high solubility, they are generally not biocompatible for cell-based assays and are more relevant for chemical synthesis or analytical applications.
By understanding the chemical principles behind 5-Iodocytosine's solubility and applying these systematic troubleshooting and preparation protocols, researchers can overcome these common challenges, leading to more reliable and reproducible experimental outcomes.
References
-
Alvarez-Núñez, F. A., & Yalkowsky, S. H. (1999). Buffer capacity and precipitation control of pH solubilized phenytoin formulations. International Journal of Pharmaceutics, 185(1), 45–49. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting c-Kit-IN-5-1 Precipitation in Media.
- BenchChem. (n.d.). Troubleshooting Curdione precipitation in experimental buffers.
-
ChemBK. (2023, August 10). 5-Iodocytosine. Retrieved from [Link]
-
Ferrer, E., Wiersma, M., Kazimierczak, B., Müller, C. W., & Eritja, R. (1997). Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine. Bioconjugate Chemistry, 8(5), 757–761. Available at: [Link]
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
-
Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575–580. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Annex 5. Preparation of 5% acetic acid, Lugol's iodine solution, and Monsel's paste. In Colposcopy and Treatment of Cervical Precancer. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 5-Iodocytosine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Nielsen, G. D., & Larsen, S. T. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(6), 665–676. Available at: [Link]
-
ResearchGate. (2011, May 23). Resuspension of 5-aza-2'-deoxycytidine. Retrieved from [Link]
-
ResearchGate. (2020, February 20). How to desalt zwitterions? Retrieved from [Link]
-
StackExchange. (2017, April 8). Effect of pH on positive and negative charges of a zwitterion. Chemistry Stack Exchange. Retrieved from [Link]
-
Truelove, J. E., Bawarshi-Nassar, R. N., Chen, N., & Hussain, A. A. (1984). Solubility enhancement of nucleosides and structurally related compounds by complex formation. Journal of Pharmaceutical Sciences, 73(10), 1478–1481. Available at: [Link]
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
-
Zhang, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7089. Available at: [Link]
Sources
- 1. 5-Iodocytosine [webbook.nist.gov]
- 2. 5-IODOCYTOSINE | CymitQuimica [cymitquimica.com]
- 3. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 4. 5-Iodocytosine [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 12. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buffer capacity and precipitation control of pH solubilized phenytoin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Iodocytosine Labeled Oligonucleotides
Welcome to the technical support center for the purification of 5-iodocytosine (5-IC) labeled oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the unique challenges presented by this specific modification. The incorporation of a halogen, such as iodine, can significantly alter the physicochemical properties of an oligonucleotide, necessitating careful optimization of purification protocols.
This resource is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions and effectively troubleshoot your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of 5-iodocytosine labeled oligonucleotides.
Q1: What are the primary challenges when purifying 5-Iodocytosine labeled oligonucleotides compared to unmodified oligos?
A1: The introduction of a bulky, hydrophobic iodine atom at the 5-position of cytosine presents several challenges:
-
Increased Hydrophobicity: The iodine modification significantly increases the hydrophobicity of the oligonucleotide. This can lead to stronger interactions with reverse-phase (RP) chromatography media, potentially causing peak broadening, tailing, and requiring altered elution conditions.
-
Potential for Side Reactions: During the final deprotection step of oligonucleotide synthesis, harsh conditions can lead to side reactions. For halogenated pyrimidines, it is crucial to use milder deprotection conditions to prevent the formation of undesired adducts, such as 5-aminocytosine.[1]
-
Resolution from Unlabeled Oligonucleotides: In cases of incomplete labeling, separating the 5-IC labeled oligonucleotide from its unlabeled counterpart can be challenging due to their similar lengths. The difference in hydrophobicity, however, is often sufficient for separation by reverse-phase HPLC.
-
Secondary Structures: Like other modified oligonucleotides, those containing 5-IC can form stable secondary structures, which can complicate purification by causing multiple peaks in the chromatogram.[2]
Q2: Which purification method is most suitable for 5-Iodocytosine labeled oligonucleotides?
A2: The choice of purification method depends on the desired purity, scale, and the length of the oligonucleotide.
-
High-Performance Liquid Chromatography (HPLC): This is the most recommended method for purifying 5-IC labeled oligonucleotides, particularly Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).[3][4] The increased hydrophobicity of the 5-IC modification provides excellent separation from unlabeled failure sequences.[5]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE is an excellent choice for achieving high purity, especially for longer oligonucleotides (>60 bases), as it separates based on size and charge.[6] However, yields from PAGE can be lower compared to HPLC.[7]
-
Desalting: This is a basic purification step to remove salts and small molecule impurities from the synthesis process.[3][8] It is crucial for downstream applications like mass spectrometry but does not remove failure sequences.[3]
Q3: How does the 5-Iodocytosine modification affect the retention time in Reverse-Phase HPLC?
A3: The 5-iodocytosine modification will increase the retention time of the oligonucleotide in RP-HPLC compared to its unmodified counterpart of the same sequence length. This is due to the increased hydrophobicity conferred by the iodine atom, leading to a stronger interaction with the nonpolar stationary phase. The magnitude of this shift will depend on the number of 5-IC modifications and the overall sequence context. This property is advantageous as it aids in the separation of the labeled product from unlabeled failure sequences.[5]
Q4: Are there special considerations for the deprotection of 5-Iodocytosine labeled oligonucleotides?
A4: Yes, this is a critical step. Standard deprotection with concentrated ammonia at elevated temperatures (e.g., 60°C) can lead to the formation of 5-aminocytosine as a side product.[1] To minimize this, it is recommended to perform the ammonia deprotection at room temperature for an extended period (e.g., 24-48 hours).[1] Alternatively, milder deprotection reagents can be employed if compatible with other modifications in the sequence.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the purification of 5-Iodocytosine labeled oligonucleotides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in RP-HPLC | 1. Strong hydrophobic interactions between the 5-IC oligo and the stationary phase. 2. Formation of secondary structures. 3. Suboptimal mobile phase conditions. | 1. Optimize the gradient of the organic solvent (e.g., acetonitrile). A shallower gradient may improve resolution. 2. Increase the column temperature (e.g., to 60°C) to denature secondary structures.[9] 3. Adjust the concentration or type of ion-pairing reagent. |
| Multiple Peaks in HPLC or PAGE | 1. Presence of failure sequences (n-1, n-2, etc.). 2. Incomplete deprotection. 3. Formation of stable secondary structures or aggregates. 4. Degradation of the oligonucleotide. | 1. Optimize the HPLC gradient or PAGE running conditions for better separation. 2. Ensure complete deprotection by following the recommended milder conditions for 5-IC. Analyze a small aliquot by mass spectrometry to confirm complete removal of protecting groups. 3. For HPLC, increase the column temperature. For PAGE, use a denaturing gel (with urea).[7] 4. Ensure proper storage of the oligonucleotide and use fresh, high-quality reagents. |
| Low Yield After Purification | 1. Inefficient recovery from the purification matrix (e.g., PAGE gel or HPLC column). 2. Precipitation of the oligonucleotide during purification. 3. Inaccurate quantification. | 1. For PAGE, optimize the elution protocol from the gel slice. For HPLC, ensure the collected fraction volume is appropriate and that the oligo has fully eluted. 2. Ensure the oligonucleotide remains soluble in the mobile phase throughout the HPLC run. 3. Verify the accuracy of your quantification method (e.g., UV-Vis spectrophotometry). |
| Unexpected Mass in Mass Spectrometry Analysis | 1. Incomplete removal of protecting groups. 2. Formation of adducts (e.g., sodium or triethylammonium adducts from buffers). 3. Depurination or other forms of degradation. 4. Side reactions during deprotection (e.g., formation of 5-aminocytosine). | 1. Review and optimize the deprotection step. 2. Ensure thorough desalting of the purified oligonucleotide before MS analysis.[3] 3. Handle the oligonucleotide carefully to avoid degradation. Depurination can sometimes occur during MS analysis itself.[10] 4. Use the recommended mild deprotection conditions. The mass difference between 5-IC and 5-aminocytosine is significant and can be detected by MS. |
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the purification of 5-Iodocytosine labeled oligonucleotides.
Workflow for Purification Strategy
The following diagram illustrates a typical workflow for the purification and analysis of a 5-Iodocytosine labeled oligonucleotide.
Caption: Purification and analysis workflow for 5-IC oligonucleotides.
Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol is a starting point and should be optimized for your specific oligonucleotide and HPLC system.
Materials:
-
Crude, deprotected 5-IC labeled oligonucleotide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Ion-pairing reagent (e.g., Triethylammonium acetate (TEAA) or Triethylamine (TEA) and Hexafluoroisopropanol (HFIP))
-
RP-HPLC column (e.g., C18)
Instrumentation:
-
HPLC system with a UV detector and fraction collector
Procedure:
-
Mobile Phase Preparation:
-
Buffer A: Prepare a 0.1 M solution of TEAA in HPLC-grade water, pH 7.0.
-
Buffer B: Prepare a solution of 0.1 M TEAA in 50% ACN / 50% water.
-
Degas both buffers thoroughly.
-
-
Sample Preparation:
-
Dissolve the crude oligonucleotide in Buffer A to a suitable concentration (e.g., 10-20 OD units per injection for analytical scale).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: C18, suitable for oligonucleotide separation.
-
Column Temperature: 60°C (to minimize secondary structures).[9]
-
Flow Rate: As per column manufacturer's recommendation (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Detection: 260 nm.
-
Gradient:
-
0-5 min: 10% Buffer B
-
5-35 min: 10-70% Buffer B (linear gradient)
-
35-40 min: 70-100% Buffer B
-
40-45 min: 100% Buffer B
-
45-50 min: 100-10% Buffer B (re-equilibration)
-
50-60 min: 10% Buffer B (re-equilibration)
-
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak, which should be the full-length 5-IC labeled oligonucleotide.
-
-
Post-Purification:
-
Combine the pure fractions and evaporate the solvent.
-
Perform desalting to remove the ion-pairing salts.
-
Protocol: Denaturing PAGE Purification
Materials:
-
Crude, deprotected 5-IC labeled oligonucleotide
-
Acrylamide/Bis-acrylamide solution
-
Urea
-
Tris-Borate-EDTA (TBE) buffer
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Gel loading buffer
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)
Procedure:
-
Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M urea) in TBE buffer. The percentage of acrylamide will depend on the length of the oligonucleotide.
-
-
Sample Loading:
-
Dissolve the crude oligonucleotide in gel loading buffer.
-
Heat the sample at 95°C for 5 minutes and then place on ice before loading.
-
Load the sample onto the gel.
-
-
Electrophoresis:
-
Run the gel in TBE buffer at a constant voltage until the tracking dyes have migrated to the desired position.
-
-
Visualization and Excision:
-
Visualize the oligonucleotide bands using UV shadowing. The main, slowest-migrating band should be the full-length product.
-
Carefully excise the band corresponding to the full-length oligonucleotide.
-
-
Elution:
-
Crush the excised gel slice and incubate it in elution buffer overnight at 37°C with shaking.
-
-
Recovery:
-
Separate the supernatant from the gel fragments.
-
Desalt the eluted oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).
-
Section 4: Quality Control and Analysis
4.1 Mass Spectrometry:
Mass spectrometry is essential for confirming the identity and purity of your 5-IC labeled oligonucleotide.[10]
-
Expected Mass: Calculate the expected molecular weight of your 5-IC labeled oligonucleotide. Remember to account for the mass of the iodine atom replacing a hydrogen atom on the cytosine base.
-
Common Observations:
-
n-1, n-2 peaks: These correspond to failure sequences and will have masses lower than the full-length product.[10]
-
Adducts: Sodium (+22 Da) or potassium (+38 Da) adducts are common. Triethylammonium adducts from HPLC buffers may also be observed.
-
Depurination: Loss of a purine base (A or G) can occur, resulting in a mass loss.[10]
-
4.2 Quantification:
Accurate quantification is crucial for downstream applications. UV-Vis spectrophotometry at 260 nm is the most common method. The extinction coefficient of 5-iodocytosine will differ from that of cytosine, and this should be taken into account for accurate concentration determination. If the exact extinction coefficient is unknown, an estimation based on the nearest-neighbor method can be used, with an adjustment for the modified base.
References
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]
- Yahara, A., et al. (2022).
-
Agilent. (n.d.). Best Practices for Oligonucleotide Analysis and Purification. Retrieved from [Link]
-
GenScript. (n.d.). Oligonucleotide Purification. Retrieved from [Link]
- Fergione, S., & Fedorova, O. (2022).
-
Gilson. (n.d.). Five Key Tips to Improve Your Oligo Purification Workflow. Retrieved from [Link]
-
Waters Corporation. (n.d.). Purifying Oligonucleotides. Retrieved from [Link]
- Beaucage, S. L. (2008). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. In Current Protocols in Nucleic Acid Chemistry.
- Behlke, M. (n.d.). Choosing The Right Method Of Purification For Your Oligos. Bioprocess Online.
-
ATDBio. (n.d.). Purification and characterisation of oligonucleotides. Retrieved from [Link]
- Gilar, M., et al. (2001). Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction.
- Gilar, M., et al. (2021). Separation and identification of oligonucleotides impurities and degradation products by reversed phase ultra-high performance liquid chromatography using phenyl-bonded stationary phases without ion pairs - A step towards sustainability.
-
ResearchGate. (n.d.). Changes in retention time for main oligonucleotide and selected impurities as a function of ACN content in the mobile phase. Retrieved from [Link]
-
ResearchGate. (2021, March 10). Choice of a preparative HPLC for oligonucleotide purification. Retrieved from [Link]
- Studzińska, S., et al. (2016). The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC.
-
Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]
- Guillarme, D., & Fekete, S. (2023). High-Throughput Chromatographic Separation of Oligonucleotides: A Proof of Concept Using Ultra-Short Columns. Analytical Chemistry, 95(27), 10147-10154.
-
Waters Corporation. (2020, July 24). Oligonucleotide Intact Mass Confirmation on the BioAccord System LC/MS System. Retrieved from [Link]
- Eritja, R., et al. (1997). Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine.
- Gilar, M., & Fountain, K. J. (2021). Investigation of Oligonucleotide Deamination Using High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(1), 234-242.
Sources
- 1. agilent.com [agilent.com]
- 2. atdbio.com [atdbio.com]
- 3. gilson.com [gilson.com]
- 4. waters.com [waters.com]
- 5. labcluster.com [labcluster.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. idtdna.com [idtdna.com]
Technical Support Center: Navigating the Nuances of 5-Iodocytosine in Cell Culture
Welcome to the technical support center for 5-Iodocytosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of 5-Iodocytosine in cell culture experiments. Here, we will move beyond standard protocols to explore the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the properties and application of 5-Iodocytosine.
Q1: What is 5-Iodocytosine and what are its primary applications in cell culture?
5-Iodocytosine is a halogenated derivative of cytosine, a fundamental component of DNA and RNA. Its primary use in research stems from its ability to be incorporated into nucleic acids during replication and transcription. This property makes it a valuable tool for various applications, including:
-
Structural Biology: The iodine atom serves as a heavy-atom derivative for X-ray crystallography, aiding in the determination of nucleic acid structures.
-
Anticancer Research: As a pyrimidine analog, it can interfere with DNA synthesis and repair, leading to cytotoxic effects in rapidly dividing cancer cells.
-
Antiviral Studies: Similar to its anticancer properties, it can inhibit viral replication by being incorporated into the viral genome.
Q2: What are the known mechanisms of 5-Iodocytosine-induced toxicity?
The cytotoxicity of 5-Iodocytosine is primarily attributed to its effects on DNA integrity and cellular metabolism. Once incorporated into DNA, it can lead to several downstream consequences:
-
DNA Damage: The presence of the bulky iodine atom can distort the DNA helix, interfering with the binding of essential proteins like DNA polymerases and transcription factors. This can stall replication and transcription, ultimately triggering DNA damage response pathways.
-
Induction of Apoptosis: Significant DNA damage can activate intrinsic apoptotic pathways. This often involves the upregulation of pro-apoptotic proteins and the activation of caspases, leading to programmed cell death.
-
Generation of Reactive Oxygen Species (ROS): Some studies suggest that halogenated nucleosides can contribute to oxidative stress within the cell. This increase in ROS can damage cellular components, including lipids, proteins, and DNA, further exacerbating cytotoxicity.[1]
Q3: Is 5-Iodocytosine expected to be toxic to all cell lines?
The degree of toxicity is highly dependent on the cell line and its metabolic state. Key factors influencing sensitivity include:
-
Proliferation Rate: Rapidly dividing cells, such as many cancer cell lines, will incorporate more 5-Iodocytosine into their DNA, making them more susceptible to its cytotoxic effects.
-
DNA Repair Capacity: Cell lines with proficient DNA repair mechanisms may be more resistant to the DNA-damaging effects of 5-Iodocytosine.
-
Drug Metabolism: The cellular machinery responsible for nucleoside metabolism can influence the extent to which 5-Iodocytosine is phosphorylated and made available for DNA incorporation.
Therefore, it is crucial to empirically determine the optimal concentration for your specific cell line and experimental goals.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 5-Iodocytosine.
Problem 1: High levels of cell death observed even at low concentrations.
Possible Cause 1: Cell Line Hypersensitivity
Some cell lines are inherently more sensitive to DNA-damaging agents.
Solution:
-
Perform a Dose-Response Curve (IC50 Determination): This is a critical first step to understand the cytotoxic profile of 5-Iodocytosine in your specific cell line. The half-maximal inhibitory concentration (IC50) will provide a benchmark for selecting appropriate experimental concentrations. The IC50 can vary significantly between cell lines and is also time-dependent.[2]
-
Reduce Incubation Time: Shorter exposure to the compound may be sufficient to achieve the desired biological effect without causing excessive cell death.
Possible Cause 2: Solvent Toxicity
The solvent used to dissolve 5-Iodocytosine may be contributing to the observed toxicity. While 5-Iodocytosine is soluble in formic acid, this is not a cell culture-compatible solvent. For cell culture, DMSO is a more common solvent, but can be toxic at higher concentrations.
Solution:
-
Solvent Control: Always include a vehicle control (culture medium with the same concentration of solvent used to dissolve 5-Iodocytosine) in your experiments.
-
Minimize Solvent Concentration: Aim for a final solvent concentration of less than 0.1% in your culture medium.
Problem 2: Inconsistent or non-reproducible results between experiments.
Possible Cause 1: Cell Culture Inconsistency
Variations in cell culture practices can significantly impact experimental outcomes.[3][4]
Solution:
-
Standardize Cell Passaging: Use cells within a consistent and low passage number range for all experiments.[5] High passage numbers can lead to genetic drift and altered cellular responses.[5]
-
Monitor Cell Health: Regularly check cell morphology and confluency. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
-
Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular physiology and response to treatments.
Possible Cause 2: Compound Instability
5-Iodocytosine, like many chemical compounds, may degrade over time, especially if not stored correctly.
Solution:
-
Proper Storage: Store 5-Iodocytosine powder at -20°C as recommended.
-
Fresh Stock Solutions: Prepare fresh stock solutions of 5-Iodocytosine in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Problem 3: No observable effect of 5-Iodocytosine on the cells.
Possible Cause 1: Insufficient Concentration or Incubation Time
The concentration of 5-Iodocytosine may be too low, or the incubation time too short to elicit a response.
Solution:
-
Consult IC50 Data: If available for your cell line, use published IC50 values as a starting point. If not, perform a dose-response experiment with a wide range of concentrations. IC50 values for some compounds in various cancer cell lines can range from less than 10 µM to over 50 µM.[6][7][8]
-
Time-Course Experiment: Evaluate the effects of 5-Iodocytosine at multiple time points (e.g., 24, 48, and 72 hours) to capture the dynamics of the cellular response.[2][9]
Possible Cause 2: Cell Line Resistance
The chosen cell line may be resistant to the effects of 5-Iodocytosine.
Solution:
-
Positive Control: Include a positive control compound with a known mechanism of action (e.g., another DNA-damaging agent like 5-Fluorouracil) to ensure the cells are responsive to this class of drugs.
-
Consider an Alternative Cell Line: If resistance is suspected, using a different, more sensitive cell line may be necessary.
Section 3: Experimental Protocols & Data Presentation
Protocol 1: Determination of IC50 for 5-Iodocytosine using a Cell Viability Assay
This protocol outlines the steps to determine the concentration of 5-Iodocytosine that inhibits cell viability by 50%.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
5-Iodocytosine
-
Sterile, cell culture grade DMSO
-
96-well clear-bottom, black-sided plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth over the course of the experiment.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 5-Iodocytosine in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Also prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of 5-Iodocytosine or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for your chosen cell viability reagent.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the 5-Iodocytosine concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Data Presentation: Example IC50 Values
| Cell Line | 5-Iodocytosine IC50 (µM) at 48h |
| Example Cancer Cell Line A | 15.2 |
| Example Cancer Cell Line B | 45.8 |
| Example Normal Fibroblast Line | >100 |
Note: These are hypothetical values for illustrative purposes.
Workflow for IC50 Determination
Caption: Proposed mechanism of 5-Iodocytosine-induced cytotoxicity.
Section 4: Concluding Remarks
Successfully working with 5-Iodocytosine requires a nuanced understanding of its potential for cytotoxicity and a systematic approach to experimental design. By carefully determining the optimal concentration for your specific cell line, maintaining consistent cell culture practices, and being mindful of potential confounding factors, you can harness the power of this compound while ensuring the integrity of your data. This guide serves as a starting point for troubleshooting and optimizing your experiments. For further in-depth information, please consult the references provided below.
References
- ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated...
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...
-
Sokolov, M. V., & Neumann, R. D. (2007). Effects of DNA-targeted ionizing radiation produced by 5-[125I]iodo-2'-deoxyuridine on global gene expression in primary human cells. BMC Genomics, 8, 192. Available at: [Link]
- Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting.
- Sigma-Aldrich. (n.d.). 5-Iodocytosine 1122-44-7.
- Sigma-Aldrich. (n.d.). 5-Iodocytosine 1122-44-7.
- LabRoots. (2020, December 9). Cell Culture Troubleshooting Tips and Tricks [Video]. YouTube.
- ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3)...
-
Tsuji, T., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine, 14(4), 3139-3146. Available at: [Link]
-
Martínez-Cardona, C., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 14(11), 2769. Available at: [Link]
-
Geraghty, R. J., et al. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Cells, 10(9), 2456. Available at: [Link]
-
Vacchelli, E., et al. (2013). Immune-based mechanisms of cytotoxic chemotherapy: implications for the design of novel and rationale-based combined treatments against cancer. Cell Death & Disease, 4(6), e688. Available at: [Link]
-
Zastawny, T. H., et al. (1995). Oxidative damage to 5-methylcytosine in DNA. Nucleic Acids Research, 23(16), 3239-3244. Available at: [Link]
- Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube.
- LabRoots. (2020, November 23). Cell Culture Troubleshooting Tips and Tricks [Video]. YouTube.
-
Xodo, L. E., et al. (1994). Effect of 5-methylcytosine on the structure and stability of DNA. Formation of triple-stranded concatenamers by overlapping oligonucleotides. Journal of Biomolecular Structure & Dynamics, 11(4), 703-720. Available at: [Link]
-
Kufe, D. W., & Major, P. P. (1980). Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture. Journal of Cancer Research and Clinical Oncology, 98(1), 85-90. Available at: [Link]
- Xodo, L. E., et al. (1994). Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study. Nucleic Acids Research, 22(16), 3322-3330.
-
Ma, Y., & Wang, Q. (2025). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. Toxics, 13(7), 576. Available at: [Link]
- Sigma-Aldrich. (n.d.). 5-Iodocytosine 1122-44-7.
- European Medicines Agency. (2011). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use.
- Sigma-Aldrich. (n.d.). 5-Iodocytosine 1122-44-7.
-
Ma, Y., & Wang, Q. (2025). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. Toxics, 13(7), 576. Available at: [Link]
-
Karasawa, T., & Steyger, P. S. (2011). Intracellular mechanisms of aminoglycoside-induced cytotoxicity. Integrative Biology, 3(9), 879-886. Available at: [Link]
Sources
- 1. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing deiodination of 5-Iodocytosine during experimental procedures
An Application Scientist's Guide to Preserving Sample Integrity
Technical Support Center: Minimizing Deiodination of 5-Iodocytosine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Iodocytosine. As a Senior Application Scientist, I understand that the success of your experiments hinges on the stability and purity of your reagents. 5-Iodocytosine is a powerful tool in structural biology, sequencing, and as a component in therapeutic candidates, but its utility is matched by its lability. The carbon-iodine bond is susceptible to cleavage—a process known as deiodination—which can compromise the integrity of your results by introducing cytosine as a significant contaminant.
This guide is designed to provide you with a deep, mechanistic understanding of the causes of deiodination and to offer field-proven, practical solutions for its prevention. We will move beyond simple instructions to explain the causality behind each recommendation, empowering you to design robust, self-validating experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of 5-Iodocytosine.
Q1: What is 5-Iodocytosine, and why is deiodination a critical problem?
5-Iodocytosine is a modified nucleobase where an iodine atom is attached to the 5th carbon of the cytosine ring[1][2][3]. This modification is used in various applications, including X-ray crystallography for phasing, as a photosensitive cross-linking agent, and in the development of antiviral or anticancer drugs[4]. Deiodination is the chemical process where this iodine atom is removed, converting 5-Iodocytosine back to standard cytosine. This conversion is problematic for several reasons:
-
Loss of Function: The specific properties conferred by the iodine atom are lost. For crystallographers, this means the loss of the heavy atom needed for phasing. For drug developers, it means a loss of therapeutic activity[4].
-
Failed Experiments: If deiodination is significant, it can lead to complete experimental failure, wasting valuable time, resources, and samples.
Q2: What are the primary environmental and chemical factors that cause deiodination?
The C5-I bond on the pyrimidine ring is the weakest of the carbon-halogen bonds and is susceptible to cleavage under several conditions:
-
Light Exposure: The C-I bond can be broken by energy from light, particularly in the UV spectrum. This photolytic cleavage is a major contributor to degradation.
-
Elevated Temperature: Heat accelerates the rate of chemical reactions, including deiodination. Studies on related compounds show significant degradation at elevated temperatures[5][6]. For instance, when deprotecting oligonucleotides containing 5-iodocytidine, performing the ammonia step at 60°C results in side products, whereas room temperature yields minimal degradation[7].
-
Extreme pH: Both highly acidic and highly basic conditions can promote deiodination. The stability of nucleobases is often pH-dependent, and extreme conditions can catalyze hydrolytic or other degradation pathways[8][9][10].
-
Reducing Agents & Free Radicals: Chemical reductants and free radicals can directly attack and cleave the C-I bond. This is a critical concern in complex reaction mixtures. Free radicals, in particular, have been shown to promote deiodination in related iodinated compounds[11].
Q3: How should I properly store solid 5-Iodocytosine?
To ensure long-term stability in its solid (powder) form, 5-Iodocytosine should be stored under the following conditions, as recommended by suppliers:
-
Temperature: Store at −20°C[12].
-
Light: Protect from light. Store the vial in a dark container or box.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, and ensure the container is tightly sealed to prevent moisture absorption.
Q4: I need to make a stock solution. What is the best practice?
Preparing a stable stock solution is critical.
-
Solvent Selection: Use a high-purity, anhydrous, and degassed solvent. While 5-Iodocytosine has documented solubility in formic acid (50 mg/mL), this is a harsh solvent not intended for storage[12]. For many applications, anhydrous DMSO or DMF are common choices. Always prepare the smallest volume of stock solution necessary for your immediate experimental needs.
-
Buffering: If using an aqueous buffer, ensure it is freshly prepared, degassed, and set to a neutral or slightly acidic pH (e.g., pH 6.0-7.0), where many nucleobases exhibit greater stability[9]. Avoid alkaline buffers.
-
Handling: Dissolve the compound in the dark or under red light. Use amber glass vials or wrap clear vials in aluminum foil.
-
Storage: Store stock solutions at −20°C or −80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Identifying and Solving Deiodination Issues
This guide provides a logical framework for diagnosing the root cause of deiodination when it is detected in your experiments.
Scenario: My HPLC/LC-MS analysis of a reaction involving 5-Iodocytosine shows a large, unexpected peak that co-elutes with a cytosine standard. What happened?
This is a classic sign of deiodination. Use the following diagnostic workflow to pinpoint the cause.
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the root cause of 5-Iodocytosine deiodination.
Q: I protected my experiment from light, but still see significant degradation. What's the next most likely cause?
After light, chemical incompatibility is the most common culprit. Many biological buffers and reaction mixtures contain reducing agents to preserve protein function (e.g., DTT, β-mercaptoethanol). These reagents will readily reduce the C-I bond.
-
Expert Insight: The deiodination of thyroid hormones by deiodinase enzymes, for example, is a reductive process that requires a thiol cofactor[13]. This biological process highlights the inherent susceptibility of iodinated aromatic rings to reduction. While your system may be non-enzymatic, the chemical principle remains the same. Free radicals generated by other components can also be a factor[11].
Q: Can I use antioxidants in my solution to prevent degradation?
This is a double-edged sword. While antioxidants scavenge free radicals, which can cause deiodination[11], many antioxidants are themselves reducing agents (e.g., Sodium Ascorbate, Vitamin C). Adding them could solve one problem while creating another. If you suspect free-radical-mediated degradation, it is better to identify and remove the source of the radicals (e.g., metal ion contaminants, peroxide-containing solvents) rather than adding another reactive species to the mix.
Validated Experimental Protocols
Adherence to validated protocols is the most effective way to ensure the integrity of 5-Iodocytosine.
Protocol 1: Preparation of a Stable 5-Iodocytosine Stock Solution (10 mM)
Objective: To prepare a stock solution with minimized risk of initial degradation.
Materials:
-
5-Iodocytosine powder (CAS 1122-44-7)
-
Anhydrous, inhibitor-free Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Calibrated balance and appropriate PPE
Procedure:
-
Pre-equilibration: Bring the sealed container of 5-Iodocytosine powder from -20°C storage to room temperature over at least 20 minutes before opening. This prevents water condensation on the cold powder.
-
Weighing: In a dark room or under dim, red light, weigh the desired amount of 5-Iodocytosine. For a 10 mM solution, this is 2.37 mg per 1 mL of solvent. Perform this step quickly.
-
Dissolution: Add the powder to the amber glass vial. Add the correct volume of anhydrous DMSO.
-
Inerting: Gently flush the headspace of the vial with inert gas for 10-15 seconds.
-
Sealing & Mixing: Immediately cap the vial tightly. Mix by gentle inversion or brief, low-speed vortexing until fully dissolved. Do not heat to aid dissolution.
-
Aliquoting & Storage: Immediately prepare single-use aliquots in smaller amber microcentrifuge tubes or cryovials. Flush the headspace of each aliquot with inert gas before sealing.
-
Final Storage: Store all aliquots at -80°C. For use, thaw a single aliquot rapidly and keep it on ice and protected from light. Discard any unused portion of the thawed aliquot.
Data Summary Table: Environmental and Chemical Stability Factors
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Light | Work in darkness or under red light ( >650 nm). Use amber or foil-wrapped containers. | Direct sunlight, fluorescent lab lighting, UV transilluminators. | The C-I bond is photolabile and can be cleaved by high-energy photons, leading to homolytic bond cleavage and radical formation. |
| Temperature | Store solid at -20°C. Store solutions at -80°C. Run reactions at RT or below if possible. | Heating to aid dissolution. Prolonged incubation at >37°C. Multiple freeze-thaw cycles. | Heat provides the activation energy needed to overcome the energy barrier for C-I bond cleavage, accelerating degradation[5][6]. |
| pH | 6.0 - 7.0 for aqueous solutions. | pH > 8.0 and pH < 5.0. | Extreme pH can alter the electronic properties of the pyrimidine ring and catalyze hydrolytic or other degradation pathways[8][9]. |
| Reagents | Use degassed, high-purity, anhydrous (if applicable) solvents and buffers. | Thiol-based reducing agents (DTT, BME), sodium ascorbate, strong oxidizers, sources of free radicals. | Reducing agents directly cleave the C-I bond via reductive dehalogenation. Free radicals can also initiate cleavage[11]. |
Visualizing the Core Problem: Deiodination Pathways
Caption: Key factors that initiate the cleavage of the C-I bond, converting 5-Iodocytosine to Cytosine.
By understanding the mechanisms of degradation and implementing these rigorous handling and troubleshooting protocols, you can significantly enhance the reliability and reproducibility of your experiments involving 5-Iodocytosine.
References
-
The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. (2017). PMC. Available at: [Link]
-
5-Iodocytosine. NIST WebBook. Available at: [Link]
-
Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. (2009). Endocrine Reviews. Available at: [Link]
-
Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine. (1997). Bioconjugate Chemistry. Available at: [Link]
-
5-Iodocytosine. NIST WebBook. Available at: [Link]
-
Troubleshooting and optimizing lab experiments. (2022). YouTube. Available at: [Link]
-
Ontogenesis of iodothyronine-5'-deiodinase. Induction of 5'-deiodinating activity by insulin, glucocorticoid, and thyroxine in cultured fetal mouse liver. (1985). Endocrinology. Available at: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Available at: [Link]
-
New insights into the structure and mechanism of iodothyronine deiodinases. (2020). ResearchGate. Available at: [Link]
-
Iodothyronine deiodinase. Wikipedia. Available at: [Link]
-
Role of pH in The Stability of Cytosine-Cytosine Mismatch and Canonical AT & GC Base Pairs Mediated With Silver Ion: A DFT Study. (2021). ResearchGate. Available at: [Link]
-
An accelerated stability study of 5-flucytosine in intravenous solution. (1998). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. (2019). Molecules. Available at: [Link]
-
Oxidative cyclization and enzyme-free deiodination of thyroid hormones. (2024). Chemical Science. Available at: [Link]
-
The effect of free radicals on hepatic 5'-monodeiodination of thyroxine and 3,3',5'-triiodothyronine. (1987). Endocrinology. Available at: [Link]
-
Structure and Mechanism of Iodothyronine Deiodinases - What We Know, What We Don't Know, and What Would Be Nice to Know. (2020). Experimental and Clinical Endocrinology & Diabetes. Available at: [Link]
-
Effects of pH on the stability of chromatin core particles. (1984). Nucleic Acids Research. Available at: [Link]
-
Evidence for Two Pathways of Iodothyronine 5′-Deiodination in Rat Pituitary That Differ in Kinetics, Propylthiouracil Sensitivity, and Response to Hypothyroidism. (1983). Journal of Clinical Investigation. Available at: [Link]
-
Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. (2022). Molecules. Available at: [Link]
-
Thyroid Hormone Deiodination-Mechanisms and Small Molecule Enzyme Mimics. (2022). Molecules. Available at: [Link]
-
Stability of heating temperature on cytotoxicity. (1984). International Journal of Radiation Oncology, Biology, Physics. Available at: [Link]
-
The effect of pH on available iodine. (2015). ResearchGate. Available at: [Link]
-
Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. (2014). Endocrine Reviews. Available at: [Link]
-
Halogen Bonding in Biomimetic Deiodination of Thyroid Hormones and their Metabolites and Dehalogenation of Halogenated Nucleosides. (2019). Chemistry – An Asian Journal. Available at: [Link]
-
Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. (2018). ChemMedChem. Available at: [Link]
-
The effect of pH on the stability of cis-aconitic acid in dilute solution. (1948). The Journal of Organic Chemistry. Available at: [Link]
-
Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. (2021). International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. 5-Iodocytosine [webbook.nist.gov]
- 2. 5-Iodocytosine [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An accelerated stability study of 5-flucytosine in intravenous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of heating temperature on cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of pH on the stability of chromatin core particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of free radicals on hepatic 5'-monodeiodination of thyroxine and 3,3',5'-triiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 13. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
Improving the photostability of fluorescent probes derived from 5-Iodocytosine
Technical Support Center: 5-Iodocytosine Fluorescent Probes
Welcome to the technical support guide for fluorescent probes derived from 5-Iodocytosine (5-IC). This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of photostability. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and validated protocols necessary to mitigate photobleaching and enhance the reliability of your experimental data.
Section 1: Frequently Asked Questions (FAQs): The Fundamentals of Photostability
This section addresses the core principles behind the photostability of 5-iodocytosine probes. Understanding these mechanisms is the first step toward effective troubleshooting.
Q1: What is photobleaching, and why is it a significant issue for 5-Iodocytosine probes?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For researchers, this manifests as a progressive decrease in fluorescence signal during an experiment, which can severely limit the duration of imaging studies and compromise quantitative analysis. Probes derived from 5-iodocytosine, while valuable, are susceptible to this phenomenon. The heavy iodine atom can facilitate transitions to a long-lived, chemically reactive excited state, making the probe more prone to photodegradation, especially in the presence of molecular oxygen.
Q2: What is the primary photochemical pathway leading to the degradation of these probes?
A: The primary pathway involves the fluorophore's excited triplet state. Upon absorbing a photon, the probe moves from its ground state (S₀) to an excited singlet state (S₁). While it can return to S₀ by emitting a photon (fluorescence), it can also undergo a process called intersystem crossing (ISC) to a long-lived, metastable triplet state (T₁). This triplet state is highly reactive and can interact with ground-state molecular oxygen (³O₂), which is itself a triplet species.[1][2] This interaction leads to the formation of singlet oxygen (¹O₂) and other reactive oxygen species (ROS), which then attack and irreversibly damage the fluorophore, rendering it non-fluorescent.
Caption: Primary photodegradation pathway for fluorescent probes.
Q3: How does the probe's local environment impact its photostability?
A: The immediate chemical environment plays a crucial role. Key factors include:
-
Oxygen Concentration: As the primary mediator of photobleaching, the presence of dissolved oxygen is highly detrimental.[1][] Deoxygenating the sample buffer can significantly improve probe longevity.
-
Viscosity: Higher viscosity can sometimes reduce the diffusion rate of oxygen and other reactive species, offering a modest protective effect.
-
pH: The pH of the medium can influence the protonation state of the cytosine ring, which may affect its electronic properties and susceptibility to photochemical reactions.[4][5]
-
Presence of Quenchers: The proximity of other molecules, such as certain amino acids (e.g., tryptophan) or metal ions, can either quench fluorescence or accelerate photobleaching through various energy or electron transfer mechanisms.[]
Q4: Can structural modifications to the 5-Iodocytosine base improve photostability?
A: Yes, this is an active area of research. While this guide focuses on mitigating photobleaching through external methods, derivatization of the core structure is a key strategy in probe design. For example, altering the substituents on the pyrimidine ring can influence the energy levels of the excited states and the rate of intersystem crossing. Incorporating electron-withdrawing or -donating groups can tune the probe's photochemical properties. However, for the end-user, controlling the probe's environment is the most direct path to improved performance.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and resolving common experimental problems related to the photostability of 5-iodocytosine probes.
| Problem | Probable Cause(s) | Recommended Solutions & Strategies |
| Rapid Signal Loss During Imaging | 1. High Excitation Power: The rate of photobleaching is directly related to the intensity of the excitation light.[6] 2. High Oxygen Concentration: Molecular oxygen is a primary driver of photobleaching via triplet state quenching.[1][] 3. Inappropriate Imaging Medium: Standard buffers offer no protection against photobleaching. | 1. Reduce Laser/Light Power: Use the minimum power necessary for a sufficient signal-to-noise ratio. 2. Use Neutral Density Filters: Attenuate the excitation light before it reaches the sample. 3. Minimize Exposure Time: Use the fastest possible acquisition speed and avoid unnecessary continuous illumination. 4. Incorporate Antifade Reagents: Add commercial or self-made antifade cocktails to your mounting medium. (See Protocol 2 ). 5. Use Triplet State Quenchers: Add specific agents like Trolox or cyclooctatetraene (COT) to the imaging buffer.[7][8] (See Protocol 3 ). |
| High Background Fluorescence | 1. Autofluorescence: Biological samples (e.g., cells, tissues) naturally fluoresce, especially under UV or blue excitation. 2. Antifade Agent Issues: Some antifade agents, particularly those containing p-phenylenediamine (PPD), can increase background fluorescence.[9] 3. Degraded Probe: Improper storage or handling can lead to probe degradation and non-specific fluorescence. | 1. Use Spectral Unmixing: If your imaging system supports it, use spectral detection to separate the specific probe signal from the autofluorescence background. 2. Choose a Different Antifade Agent: Switch to an agent with lower intrinsic fluorescence, such as n-propyl gallate (NPG) or a commercial formulation like SlowFade™.[10][11] 3. Check Probe Quality: Aliquot your probe upon receipt and store it protected from light at the recommended temperature (-20°C or lower) to prevent degradation. |
| Inconsistent Fluorescence Between Replicates | 1. Variable Photobleaching: Differences in illumination history or focus plane between samples. 2. Inconsistent Antifade Preparation: Homemade antifade reagents can vary in effectiveness if not prepared consistently. 3. Sample Mounting Variability: Differences in coverslip thickness or the volume of mounting medium can affect imaging conditions. | 1. Standardize Imaging Protocol: Use a consistent workflow for all samples, including identical illumination settings, exposure times, and acquisition areas. (See Protocol 1 ). 2. Use Commercial Antifade Reagents: For maximum reproducibility, use a quality-controlled commercial mounting medium.[11][12] 3. Control Mounting: Use high-precision coverslips and a fixed volume of mounting medium for each slide. |
Section 3: Experimental Protocols for Enhancing Photostability
These protocols provide step-by-step methodologies for assessing and improving the performance of your 5-iodocytosine derived probes.
Protocol 1: Quantitative Assessment of Photostability
This protocol allows you to measure and compare the photobleaching rates of your probe under different conditions.
Objective: To determine the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease by 50%.
Methodology:
-
Sample Preparation: Prepare your fluorescently labeled sample (e.g., fixed cells, immobilized DNA) on a microscope slide or imaging dish.
-
Microscope Setup:
-
Place the sample on the microscope stage and bring it into focus.
-
Select an area of interest with representative fluorescence.
-
Set the excitation and emission filters appropriate for your 5-IC derivative.
-
Adjust the excitation light intensity to a level typical for your experiments. It is critical to keep this constant for all comparative measurements.[6]
-
-
Time-Lapse Acquisition:
-
Configure the imaging software to acquire a time-lapse series (a sequence of images taken at the same location over time).
-
Set the interval between frames to an appropriate value (e.g., 1-5 seconds).
-
Acquire images continuously until the fluorescence intensity has decreased to less than 20% of its initial value.
-
-
Data Analysis:
-
Open the image series in an analysis program (e.g., ImageJ/Fiji, MATLAB).
-
Define a Region of Interest (ROI) within the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.[13]
-
Correct for background by measuring the intensity of a non-fluorescent area and subtracting it from your ROI measurements.
-
Normalize the intensity data by dividing each value by the initial intensity (from the first frame).
-
Plot the normalized intensity versus time.
-
-
Calculate Half-Life: Determine the time point at which the normalized intensity crosses 0.5. This is the photobleaching half-life (t½).
Caption: Workflow for quantitative photostability assessment.
Protocol 2: Application of Chemical Antifade Agents
Antifade agents are chemicals that suppress photobleaching, primarily by scavenging reactive oxygen species.[10]
Objective: To reduce photobleaching in fixed-sample imaging.
Common Antifade Reagents:
| Reagent | Typical Concentration | Pros | Cons |
| n-Propyl gallate (NPG) | 2% (w/v) in glycerol/PBS | Nontoxic, effective for many dyes.[10] | Difficult to dissolve; may have biological effects (anti-apoptotic) in live-cell work.[9] |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | 2.5% (w/v) in glycerol/PBS | Less toxic than PPD.[9] | Less effective than PPD; may also have anti-apoptotic properties.[9][10] |
| p-Phenylenediamine (PPD) | 0.1% (w/v) in glycerol/PBS | Highly effective antifade agent.[9][14] | Can be toxic; can react with and quench cyanine dyes; can cause high background.[9][10] |
| Commercial Mountants (e.g., SlowFade™, Vectashield®) | Ready-to-use | QC-tested, optimized formulations, high performance.[11][12] | Higher cost compared to homemade solutions. |
Methodology (for homemade NPG medium):
-
Prepare a 10X PBS stock solution.
-
To make 10 mL of mounting medium, combine 1 mL of 10X PBS with 9 mL of glycerol in a 15 mL conical tube.
-
Add 0.2 g of n-propyl gallate (NPG) to the tube.
-
Heat the solution in a water bath at 60-70°C for several hours, vortexing occasionally, until the NPG is completely dissolved. Caution: Do not boil.
-
Allow the solution to cool to room temperature. Check the pH and adjust to ~8.0 if necessary.
-
Store in small aliquots at -20°C, protected from light.
-
To use, apply a small drop (5-10 µL) to your stained sample before adding the coverslip.
Protocol 3: Utilizing Triplet State Quenchers (TSQs)
TSQs act by directly de-exciting the reactive triplet state of the fluorophore through a non-destructive energy transfer mechanism, preventing the formation of ROS.[7][8] This is a highly effective strategy, particularly for live-cell imaging.
Objective: To enhance photostability by preventing the formation of the reactive triplet state.
Common Triplet State Quenchers:
-
Trolox (a water-soluble vitamin E analog): Often used at 0.5-2 mM. It acts through a redox-based mechanism.[8]
-
Cyclooctatetraene (COT): Used at 1-2 mM. It quenches the triplet state via a charge-neutral triplet-triplet energy transfer mechanism, which can be highly efficient.[8]
Methodology (for adding Trolox to imaging buffer):
-
Prepare your standard live-cell imaging buffer (e.g., HBSS or DMEM without phenol red).
-
Prepare a 100 mM stock solution of Trolox in a suitable solvent (e.g., DMSO or ethanol). Store at -20°C.
-
On the day of the experiment, dilute the Trolox stock solution into your imaging buffer to a final working concentration of 1 mM.
-
Ensure the solution is well-mixed.
-
Replace the cell culture medium with the Trolox-containing imaging buffer just before starting your microscopy session.
-
Proceed with imaging, and compare the photostability to a control sample without Trolox using the method in Protocol 1 .
By implementing these strategies, you can significantly improve the photostability of your 5-iodocytosine derived probes, leading to higher quality images and more reliable quantitative data.
Section 4: References
-
Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes - PMC - NIH. (n.d.). National Institutes of Health.
-
Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. (n.d.). Chemical Communications (RSC Publishing).
-
Fluorescent Quenchers - Probes / BOC Sciences. (n.d.). BOC Sciences.
-
What are some antifading agents used to prevent photobleaching? (2023, April 6). AAT Bioquest.
-
Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. (2025, August 10). ResearchGate.
-
Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. (2025, March 26). RSC Publishing.
-
Mounting Media and Antifade reagents. (n.d.). BIDC UCSF.
-
Nitroxide Spin-Label Quenching of Fluorophore's Triplet State as a Tool for Studying Diffusion Mediated Reactions in. (n.d.). DiVA portal.
-
Preferred anti-fading agent for confocal fluorescence microscopy? (2013, September 21). ResearchGate.
-
Choosing the B(right)est Fluorescent Protein: Photostability. (2017, June 8). Addgene Blog.
-
SlowFade Antifade Reagents. (n.d.). Thermo Fisher Scientific - US.
-
Engineering and characterizing monomeric fluorescent proteins for live-cell imaging applications. (n.d.). Springer Nature Experiments.
-
Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications.
-
5-Iodocytosine. (n.d.). Sigma-Aldrich.
-
Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study. (1991, October 25). PubMed.
-
Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study. (n.d.). N/A.
Sources
- 1. Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 4. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 5-methylcytosine on the stability of triple-stranded DNA--a thermodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01131K [pubs.rsc.org]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 11. SlowFade Antifade Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Confirming 5-Iodocytosine Incorporation in DNA via Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the realm of nucleic acid therapeutics and diagnostics, the precise confirmation of modified nucleotide incorporation is paramount. 5-Iodocytosine (5-IC), a halogenated analog of cytosine, serves as a powerful tool in various applications, from a photosensitizer in photodynamic therapy to a structural probe in DNA crystallography. Its successful and accurate incorporation into DNA is a critical determinant of experimental success. This guide provides an in-depth, technically-focused comparison of mass spectrometry-based methods for the unequivocal confirmation of 5-Iodocytosine incorporation, grounded in field-proven insights and experimental data.
The Gold Standard: Why Mass Spectrometry Reigns Supreme
While other techniques can suggest the presence of modified nucleosides, mass spectrometry (MS) stands as the definitive method for confirming the incorporation of 5-Iodocytosine.[1][2][3][4] Its unparalleled sensitivity and specificity allow for not only the detection but also the accurate quantification of the modified base within a DNA sample.[1][5][6] The core principle of MS lies in its ability to separate ions based on their mass-to-charge ratio (m/z), providing a very accurate and selective mode of detection for specific molecular species.[1][7][8] This is particularly crucial for 5-Iodocytosine, as its distinct isotopic signature provides an unambiguous identifier.
Navigating the Analytical Landscape: A Comparison of Mass Spectrometry Approaches
The journey from a DNA sample to definitive data involves several critical choices in the mass spectrometry workflow. The primary approach for analyzing modified nucleosides involves the enzymatic digestion of the DNA into its constituent deoxynucleosides, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][9]
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS |
| Primary Application | Gold standard for quantification and confirmation of modified nucleosides.[1][6] | Primarily used for qualitative analysis and mass verification of intact oligonucleotides.[7][8][10] |
| Sample Preparation | Requires complete enzymatic digestion of DNA to single nucleosides.[1][2] | Can analyze intact oligonucleotides, but matrix co-crystallization is critical. |
| Sensitivity | High sensitivity, capable of detecting low femtomole to attomole levels of modifications.[5][11][12][13] | Generally less sensitive than LC-MS/MS for quantifying low-abundance modifications. |
| Quantitative Accuracy | Excellent for accurate quantification using stable isotope-labeled internal standards.[1][5] | Not ideal for precise quantification of modifications within a larger DNA strand. |
| Throughput | Can be automated for high-throughput analysis.[14] | High-throughput capabilities for screening multiple samples. |
| Instrumentation | Typically involves coupling HPLC or UPLC with a triple quadrupole or high-resolution mass spectrometer.[1][4][5] | Involves a laser to desorb and ionize the sample from a matrix-coated plate, followed by a time-of-flight analyzer.[7][8] |
| Data Output | Provides chromatographic separation and specific fragmentation patterns for confident identification and quantification. | Generates a spectrum of mass-to-charge ratios for the intact oligonucleotide and any fragments. |
Causality Behind the Choices: For confirming and quantifying the incorporation of 5-Iodocytosine, LC-MS/MS is the superior choice. The enzymatic digestion to the nucleoside level allows for the separation of 5-Iododeoxycytidine from the canonical deoxynucleosides, enabling precise quantification.[1][2] The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring for both the intact ion and its characteristic fragments, virtually eliminating false positives.[1][11]
The Experimental Workflow: A Self-Validating System
The following section details a robust, step-by-step methodology for the analysis of 5-Iodocytosine incorporation in DNA using LC-MS/MS. This protocol is designed to be a self-validating system, with built-in checks to ensure data integrity.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the confirmation of 5-Iodocytosine incorporation in DNA.
Detailed Experimental Protocol: Enzymatic Digestion of DNA
This protocol is adapted from established methods for the complete hydrolysis of DNA into individual deoxynucleosides.[14][15]
Materials:
-
Purified DNA sample containing potentially incorporated 5-Iodocytosine
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (Calf Intestinal or Shrimp)
-
Phosphodiesterase I (from Crotalus adamanteus venom)
-
Nuclease P1 Reaction Buffer (e.g., 30 mM Sodium Acetate, 1 mM Zinc Sulfate, pH 5.3)
-
Alkaline Phosphatase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Nuclease-free water
-
Stable isotope-labeled 5-Iododeoxycytidine internal standard (for quantification)
Procedure:
-
Denaturation:
-
To 1-10 µg of purified DNA in a microcentrifuge tube, add nuclease-free water to a final volume of 40 µL.
-
Heat the DNA sample at 100°C for 5 minutes to denature the double-stranded DNA.
-
Immediately place the tube on ice for 5 minutes to prevent re-annealing.
-
-
Nuclease P1 Digestion:
-
Add 5 µL of 10X Nuclease P1 Reaction Buffer.
-
Add 5 units of Nuclease P1.
-
Incubate at 50°C for 2 hours. This enzyme digests single-stranded DNA into 3'-mononucleotides.
-
-
Alkaline Phosphatase and Phosphodiesterase I Digestion:
-
Add 5 µL of 10X Alkaline Phosphatase Reaction Buffer.
-
Add 5 units of Alkaline Phosphatase and 0.01 units of Phosphodiesterase I.
-
At this step, add the stable isotope-labeled internal standard for 5-Iododeoxycytidine.
-
Incubate at 37°C for 2 hours. These enzymes dephosphorylate the mononucleotides to yield deoxynucleosides.
-
-
Sample Cleanup:
-
Following digestion, filter the sample through a 0.22 µm spin filter to remove enzymes.
-
Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.
-
Trustworthiness through Self-Validation: The completeness of the digestion is a critical parameter. Incomplete digestion can lead to an underestimation of the incorporated 5-Iodocytosine. To validate the digestion efficiency, it is recommended to analyze a control DNA sample of known sequence and composition alongside the experimental samples. The expected stoichiometric ratios of the canonical nucleosides (dG, dA, dC, dT) should be confirmed.
Detailed Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
-
Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Method:
-
Column: A reverse-phase C18 column is typically used for the separation of nucleosides.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 0% to 40% B over 10 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Nucleosides readily form protonated molecules [M+H]+.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
5-Iododeoxycytidine: The precursor ion (m/z) will correspond to the protonated molecule. The product ions will result from the fragmentation of the precursor, typically involving the loss of the deoxyribose sugar.
-
Internal Standard: A similar transition will be monitored for the stable isotope-labeled internal standard.
-
Canonical Deoxynucleosides: MRM transitions for dG, dA, dC, and dT should also be included for normalization and quality control.
-
Data Analysis and Confirmation Logic
Caption: Logical flow for the unambiguous confirmation of 5-Iodocytosine.
The confirmation of 5-Iodocytosine incorporation is a multi-faceted process:
-
Retention Time Matching: The peak corresponding to 5-Iododeoxycytidine in the sample chromatogram must have the same retention time as a pure 5-Iododeoxycytidine standard analyzed under the same conditions.
-
Precursor Ion Mass Accuracy: The mass of the precursor ion detected must match the theoretical mass of protonated 5-Iododeoxycytidine within a narrow mass tolerance (typically <5 ppm for high-resolution MS).
-
Fragment Ion Signature: The fragmentation pattern (MS/MS spectrum) of the analyte in the sample must match that of the 5-Iododeoxycytidine standard. This provides the highest level of confidence in the identification.
-
Co-elution with Internal Standard: The peak for the analyte must co-elute with the stable isotope-labeled internal standard, which serves as a further confirmation of its identity and is crucial for accurate quantification.
By adhering to this comprehensive and self-validating workflow, researchers can confidently and accurately confirm the incorporation of 5-Iodocytosine into DNA, paving the way for groundbreaking advancements in their respective fields.
References
-
Mass Spectrometry of Structurally Modified DNA - PMC - PubMed Central - NIH. National Institutes of Health. [Link]
-
Comparison of MS/MS Methods for Characterization of DNA/cisplatin Adducts - PMC - NIH. National Institutes of Health. [Link]
-
Quantification and mapping of DNA modifications - PMC - PubMed Central. National Institutes of Health. [Link]
- DNA sequencing by mass spectrometry via exonuclease degradation.
-
Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery - MDPI. MDPI. [Link]
-
Comparison of MS techniques. | Download Table - ResearchGate. ResearchGate. [Link]
-
Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed. National Institutes of Health. [Link]
-
Preparing Samples for LC-MS/MS Analysis - Organomation. Organomation. [Link]
-
Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed. National Institutes of Health. [Link]
-
Liquid Chromatography–Mass Spectrometry Analysis of Cytosine Modifications. Springer Nature. [Link]
-
DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC - NIH. National Institutes of Health. [Link]
-
LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage - eScholarship. University of California. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed. National Institutes of Health. [Link]
-
Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC. National Institutes of Health. [Link]
-
Mass Spectrometry Analysis - Bio-Synthesis Inc. Bio-Synthesis Inc. [Link]
-
Global analysis of cytosine and adenine DNA modifications across the tree of life | eLife. eLife. [Link]
-
Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments. Springer Nature. [Link]
-
Liquid Chromatography–Mass Spectrometry Analysis of Cytosine Modifications | Request PDF - ResearchGate. ResearchGate. [Link]
-
Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC - PubMed Central. National Institutes of Health. [Link]
Sources
- 1. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification and mapping of DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography–Mass Spectrometry Analysis of Cytosine Modifications | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. web.colby.edu [web.colby.edu]
- 9. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Analysis [biosyn.com]
- 11. mdpi.com [mdpi.com]
- 12. elifesciences.org [elifesciences.org]
- 13. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Comparing the effects of 5-Iodocytosine and 5-Bromocytosine on DNA structure
A Comparative Guide to the Effects of 5-Iodocytosine and 5-Bromocytosine on DNA Structure for Researchers and Drug Development Professionals
Introduction
The strategic modification of nucleobases has become a cornerstone of modern molecular biology and drug development. By introducing subtle chemical changes to the canonical bases, researchers can profoundly alter the structural and functional properties of DNA. Among the most studied modifications are halogenated pyrimidines, particularly at the C5 position of cytosine. This guide provides an in-depth comparison of two prominent analogs, 5-Iodocytosine (5-IC) and 5-Bromocytosine (5-BrC), detailing their differential effects on DNA structure, stability, and conformation. Understanding these nuances is critical for applications ranging from the stabilization of therapeutic oligonucleotides to the development of novel molecular probes.
Physicochemical Properties: The Halogen Difference
The distinct behaviors of 5-Iodocytosine and 5-Bromocytosine in a DNA duplex are rooted in the fundamental physicochemical properties of iodine and bromine. While both are halogens, their differences in size, polarizability, and propensity for halogen bonding dictate their influence on DNA structure.
-
Atomic Radius and Polarizability: Iodine is significantly larger and more polarizable than bromine. This increased polarizability allows iodine to form stronger non-covalent interactions, such as halogen bonds, which can contribute to the stability of the DNA duplex.[1][2]
-
Halogen Bonding: The halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base.[2][3] The strength of this bond increases down the halogen group (Cl < Br < I).[2] In the context of DNA, the halogen at the C5 position can interact with the O2 of a pyrimidine on an adjacent strand, influencing base pairing and stacking energies.[1][4]
Impact on DNA Duplex Stability
A primary method for assessing the stability of a DNA duplex is by measuring its melting temperature (Tm), the temperature at which half of the double-stranded DNA has dissociated into single strands.[5] The incorporation of 5-IC and 5-BrC has distinct effects on the thermal stability of DNA.
While both 5-bromocytosine and 5-methylcytosine can enhance the thermal stability of DNA structures, the introduction of other modifications like 5-formylcytosine can lead to destabilization.[6][7][8] Specifically, 5-formylcytosine has been shown to decrease the melting temperature of a DNA duplex by approximately 2°C.[6][8]
The stabilizing effect of 5-bromocytosine is attributed to favorable stacking interactions and its ability to form halogen bonds within the DNA structure.[9] In contrast, some modifications at the 5-position of cytosine, such as 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine, can have a destabilizing effect on the DNA duplex, with the degree of destabilization depending on the specific modification and its position within the DNA sequence.[10][11]
Comparative Thermal Stability Data
| Modification | Change in Melting Temperature (ΔTm) | Key Observations |
| 5-Bromocytosine | Generally stabilizing | The degree of stabilization can depend on the sequence context and the position of the modification.[9] |
| 5-Iodocytosine | Generally stabilizing | The larger and more polarizable iodine atom can lead to stronger halogen bonding and stacking interactions, often resulting in a greater increase in Tm compared to 5-BrC.[3] |
| 5-Chlorocytosine | Negligible effect | Studies have shown that the thermal and thermodynamic stability of duplexes containing 5-chlorocytosine are experimentally indistinguishable from those with unmodified cytosine.[12] |
| 5-Methylcytosine | Stabilizing | The hydrophobic methyl group enhances base stacking interactions, leading to increased duplex stability.[7][10] |
| 5-Formylcytosine | Destabilizing | This modification has been shown to decrease the melting temperature of DNA duplexes.[6][8] |
Influence on DNA Conformation
Beyond thermal stability, 5-IC and 5-BrC can induce significant conformational changes in the DNA double helix, most notably influencing the transition from the canonical right-handed B-form to the left-handed Z-form.
5-Bromocytosine has been shown to stabilize the Z-DNA conformation, particularly in sequences with alternating purines and pyrimidines like poly(dG-dC).[13] This effect is so pronounced that bromination can induce the Z-form even under low-salt conditions, which typically favor the B-form.[13] The mechanism behind this is thought to involve the bulky bromine atom favoring the syn conformation of guanine, a hallmark of Z-DNA.
While less extensively studied in this specific context, the larger iodine atom in 5-Iodocytosine is also expected to favor the Z-DNA conformation, potentially to an even greater extent than bromine due to its increased size and polarizability.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying these conformational changes.[14][15][16] The CD spectrum of B-DNA is characterized by a positive band around 275 nm and a negative band around 245 nm. In contrast, Z-DNA exhibits a characteristic inverted spectrum with a negative band near 290 nm and a positive band around 260 nm.[14]
Experimental Methodologies
Workflow for Comparative Analysis of DNA Duplex Stability
Caption: Workflow for comparing 5-BrC and 5-IC effects on DNA.
Protocol: Thermal Denaturation of Modified Oligonucleotides
This protocol outlines the steps for determining the melting temperature (Tm) of DNA oligonucleotides containing 5-Iodocytosine or 5-Bromocytosine using a UV-Vis spectrophotometer equipped with a temperature controller.
1. Reagent and Sample Preparation:
- Resuspend purified and quantified oligonucleotides (control, 5-BrC, and 5-IC) in a buffer of desired ionic strength (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).
- Prepare duplex DNA by mixing equimolar amounts of the modified strand and its complementary strand.
- Anneal the duplexes by heating to 95°C for 5 minutes and then slowly cooling to room temperature over several hours. This ensures proper formation of the double helix.
2. Instrumental Setup:
- Set the spectrophotometer to monitor absorbance at 260 nm.[17]
- Program the temperature controller to ramp the temperature from a starting point well below the expected Tm (e.g., 20°C) to a point well above it (e.g., 90°C).
- The heating rate should be slow and controlled (e.g., 0.5°C/minute) to ensure the system remains at thermal equilibrium.[18]
3. Data Acquisition:
- Place the cuvettes containing the annealed duplexes into the spectrophotometer's temperature-controlled cell holder.
- Blank the instrument with a cuvette containing only the buffer.
- Initiate the temperature ramp and record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C). The increase in absorbance as the DNA melts is due to the hypochromic effect.[17]
4. Data Analysis:
- Plot the absorbance at 260 nm as a function of temperature to generate a melting curve.
- The melting temperature (Tm) is determined from the first derivative of the melting curve, where the peak of the derivative corresponds to the Tm.[17]
- Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the unmodified control duplex from the Tm of the modified duplexes.
Conclusion
Both 5-Iodocytosine and 5-Bromocytosine are powerful tools for modulating the properties of DNA. The choice between these two analogs depends on the specific application and the desired outcome.
-
5-Bromocytosine offers a reliable method for stabilizing DNA duplexes and promoting the Z-DNA conformation.[13][19] Its effects are well-documented, making it a robust choice for many applications.
-
5-Iodocytosine , with its larger and more polarizable halogen atom, generally provides a greater degree of stabilization and a stronger induction of the Z-conformation. This makes it particularly suitable for applications requiring maximal duplex stability or for probing interactions that are sensitive to the larger size of the iodine atom.
Ultimately, the selection of 5-Iodocytosine or 5-Bromocytosine should be guided by empirical testing within the specific sequence context and experimental system. This guide provides a foundational understanding to inform these experimental choices and to aid in the rational design of modified oligonucleotides for research and therapeutic development.
References
-
G-Biosciences. (2016, September 19). The Top Methods for DNA Denaturation. Available from: [Link]
-
Kypr, J., Kejnovská, I., Renčiuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. PMC. Available from: [Link]
-
Lafer, E. M., Möller, A., Nordheim, A., Stollar, B. D., & Rich, A. (1984). Bromination stabilizes poly(dG-dC) in the Z-DNA form under low-salt conditions. PubMed. Available from: [Link]
-
Liu, M., Yang, L., Deng, W., Su, M., Wang, C., Lin, S. B., Kan, L. S., & Bai, C. (1998). Effect of selective substitution of 5-bromocytosine on conformation of DNA triple helices. PubMed. Available from: [Link]
-
Metzler, M. D., & Politzer, P. (2017). The Halogen Bond. ACS Publications. Available from: [Link]
-
Maiti, P. K. (2011). Thermal Fluctuation Spectroscopy of DNA Thermal Denaturation. PMC. Available from: [Link]
-
Malevanets, A., & Hallett, F. R. (2013). A DNA Melting Exercise for a Large Laboratory Class. ACS Publications. Available from: [Link]
-
Parker, A. J., Stewart, J., Donald, K. J., & Parish, C. A. (2012). Halogen bonding in DNA base pairs. PubMed. Available from: [Link]
- Patents, G. (n.d.). US3651044A - Process for preparing 5-halocytosine-1-nucleosides.
-
Sowers, L. C., Kang, J. I., Jr., Burdzy, A., & Liu, P. (2004). Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. PubMed. Available from: [Link]
-
Sowers, L. C., & Sedgwick, B. (2019). Epigenetic modification of cytosines fine tunes the stability of i-motif DNA. PMC. Available from: [Link]
-
Sowers, L. C., & Wang, Y. (2021). A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine. MDPI. Available from: [Link]
- Tabor, S. (n.d.). US5500339A - DNA denaturation method. Google Patents.
-
Vorlíčková, M., Kejnovská, I., Bednářová, K., Renčiuk, D., & Kypr, J. (2012). Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. PubMed. Available from: [Link]
-
Waring, M. J. (2018). Chapter 4: Thermal Denaturation of Drug–DNA Complexes 1. The Royal Society of Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Nucleic acid thermodynamics. Available from: [Link]
-
Herbert, A. (2022). DNA Bending Force Facilitates Z-DNA Formation under Physiological Salt Conditions. NIH. Available from: [Link]
-
Crash Course. (2012, April 2). DNA Structure and Replication: Crash Course Biology #10 [Video]. YouTube. Available from: [Link]
-
Bishop, G. R., & Chaires, J. B. (2003). Characterization of DNA Structures by Circular Dichroism. PubMed. Available from: [Link]
-
Sowers, L. C., & Liu, P. (2005). Impact of cytosine 5-halogens on the interaction of DNA with restriction endonucleases and methyltransferase. PubMed. Available from: [Link]
-
Sowers, L. C., & Liu, P. (2007). Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence. NIH. Available from: [Link]
-
El-Sagheer, A. H., & Brown, T. (2020). Halogen-Bonded Guanine Base Pairs, Quartets and Ribbons. PubMed. Available from: [Link]
-
UCL Discovery. (2019). Epigenetic modification of cytosines fine tunes the stability of i-motif DNA. Available from: [Link]
-
ResearchGate. (2012). Circular Dichroism Spectroscopy of DNA: From Duplexes to Quadruplexes. Available from: [Link]
-
Politzer, P., & Murray, J. S. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Z-DNA formation. (a) 5hC modifications lower Z-DNA formation by a flipon sequence.... Available from: [Link]
-
Sowers, L. C., & Liu, P. (2017). Cytosine base modifications regulate DNA duplex stability and metabolism. PMC. Available from: [Link]
-
MDPI. (2021). The Presence of Excitons in Short Single-Stranded DNA Revealed by Absorption and Circular Dichroism Spectroscopy. Available from: [Link]
-
ResearchGate. (2020). (PDF) Impact of 5-formylcytosine on the melting kinetics of DNA by 1H NMR chemical exchange. Available from: [Link]
-
Sowers, L. C., & Liu, P. (2021). 5-Methylcytosine Substantially Enhances the Thermal Stability of DNA Minidumbbells. Available from: [Link]
-
Sowers, L. C., & Liu, P. (2020). Impact of 5-formylcytosine on the melting kinetics of DNA by 1H NMR chemical exchange. Available from: [Link]
-
Sowers, L. C., & Liu, P. (2021). 5-Carboxylcytosine and Cytosine Protonation Distinctly Alter the Stability and Dehybridization Dynamics of the DNA Duplex. PMC. Available from: [Link]
-
arXiv. (2007). Force Induced DNA Melting. Available from: [Link]
-
Kang, J. I., Jr., Burdzy, A., Liu, P., & Sowers, L. C. (2004). Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. Available from: [Link]
-
Liu, P., & Sowers, L. C. (2015). Design, synthesis, and incorporation of fluorous 5-methylcytosines into oligonucleotides. Available from: [Link]
Sources
- 1. Halogen bonding in DNA base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Halogen-Bonded Guanine Base Pairs, Quartets and Ribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methylcytosine Substantially Enhances the Thermal Stability of DNA Minidumbbells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of 5-formylcytosine on the melting kinetics of DNA by 1H NMR chemical exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Epigenetic modification of cytosines fine tunes the stability of i-motif DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bromination stabilizes poly(dG-dC) in the Z-DNA form under low-salt conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 18. Thermal Fluctuation Spectroscopy of DNA Thermal Denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of selective substitution of 5-bromocytosine on conformation of DNA triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 5-Iodocytosine Labeling for Cell Proliferation Assays Against BrdU: A Comparative Guide
For decades, the gold standard for measuring de novo DNA synthesis and, by extension, cell proliferation has been the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU).[1][2][3] Its detection via specific antibodies has provided invaluable insights into cell cycle kinetics, tissue regeneration, and cancer biology.[2][4][5] However, the harsh DNA denaturation steps required for BrdU detection can compromise sample integrity and limit multiplexing capabilities.[6][7] This guide introduces and validates 5-Iodocytosine (5-IC) as a robust alternative, offering a streamlined workflow without sacrificing accuracy. While direct comparative studies between 5-IC and BrdU are emerging, we will draw upon extensive data from its close and functionally identical analog, 5-iodo-2'-deoxyuridine (IdU), to demonstrate the power of this labeling strategy.[8]
The Principle: Halogenated Nucleosides as Markers of DNA Synthesis
Both BrdU and 5-IC (and its nucleoside equivalent, IdU) are halogenated analogs of naturally occurring nucleosides.[1][8] During the S-phase of the cell cycle, these analogs are incorporated into newly synthesized DNA in place of their natural counterparts (thymidine for BrdU/IdU and deoxycytidine for 5-IC).[1][8] This incorporation serves as a permanent mark of cells that were actively replicating their DNA during the labeling period. Subsequent detection with specific monoclonal antibodies allows for the identification and quantification of these proliferative cells.[2][9]
The key difference lies in the detection step. The bromine atom in BrdU is smaller and less disruptive to the DNA helix, necessitating harsh denaturation methods—such as strong acids (e.g., 2N HCl) or heat—to expose the incorporated BrdU for antibody binding.[2][6][10] These treatments can degrade cellular morphology, damage protein epitopes for co-staining, and introduce variability into the experiment.[7] In contrast, the larger iodine atom of 5-IC/IdU sufficiently distorts the local DNA structure, allowing for antibody access under much milder denaturation conditions. This fundamental difference forms the basis of 5-IC's primary advantages.
Comparative Analysis: 5-Iodocytosine vs. BrdU
| Feature | 5-Iodocytosine (and IdU) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Principle of Detection | Antibody-based detection of incorporated analog. | Antibody-based detection of incorporated analog.[9] |
| DNA Denaturation | Mild denaturation (e.g., heat-based retrieval) is often sufficient. | Harsh acid (e.g., 2N HCl) or heat treatment is required.[2][6][9][10] |
| Sample Integrity | Preserves cellular and tissue morphology; better for multiplexing with other antibodies.[7] | Can damage epitopes and alter cellular structure.[7] |
| Protocol Complexity | Simpler, shorter, and less harsh protocol. | More complex and lengthy protocol with critical denaturation and neutralization steps.[7][11] |
| Toxicity | Generally considered to have similar or lower toxicity compared to BrdU. | Can induce DNA damage and mutations, making it less suitable for long-term functional assays.[12] |
| Antibody Specificity | Highly specific antibodies available; some cross-reactivity with BrdU may occur and should be validated. | Well-established, highly specific antibodies are widely available.[2] |
| Applications | Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry, ELISA.[8] | Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry, ELISA.[4] |
Visualizing the Workflow: A Tale of Two Protocols
The following diagrams illustrate the key differences in the experimental workflows for 5-IC/IdU and BrdU detection.
Caption: Comparative workflows for 5-IC/IdU and BrdU detection.
The diagram clearly shows the streamlined nature of the 5-IC/IdU protocol, which omits the harsh acid denaturation and subsequent neutralization steps required for BrdU detection.
Experimental Validation Protocol: Head-to-Head Comparison
To empirically validate the performance of 5-IC against BrdU, the following dual-labeling experiment can be performed. This protocol is designed for immunofluorescence analysis of cultured cells but can be adapted for flow cytometry or immunohistochemistry.
Objective: To directly compare the signal intensity, background, and compatibility with co-staining of 5-IC versus BrdU in a single cell population.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
5-Iodocytosine (5-IC) or 5-iodo-2'-deoxyuridine (IdU) labeling solution (10 µM)
-
5-Bromo-2'-deoxyuridine (BrdU) labeling solution (10 µM)[4][11]
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Mild Denaturation Buffer (e.g., Citrate buffer, pH 6.0)
-
Harsh Denaturation Buffer (2N HCl)
-
Neutralization Buffer (0.1 M Sodium Borate, pH 8.5)[11]
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Anti-5-IC/IdU primary antibody (ensure it does not cross-react with BrdU)
-
Anti-BrdU primary antibody (ensure it does not cross-react with 5-IC/IdU)
-
Secondary antibodies conjugated to distinct fluorophores (e.g., Alexa Fluor™ 488 and Alexa Fluor™ 594)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate and allow them to adhere and enter logarithmic growth phase (typically 24 hours).
-
Sequential Labeling:
-
Add 5-IC or IdU labeling solution to the culture medium to a final concentration of 10 µM.
-
Incubate for a defined period (e.g., 1 hour for rapidly dividing cells).
-
Wash cells three times with pre-warmed PBS.
-
Add fresh, pre-warmed medium containing 10 µM BrdU.
-
Incubate for the same duration as the first label.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with Fixation Buffer for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with Permeabilization Buffer for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Denaturation and Staining: This is the critical step where the protocols diverge. It is recommended to test both mild and harsh denaturation on separate coverslips to observe the effect on antibody binding and cell morphology.
-
For Anti-5-IC/IdU Detection (Mild Denaturation):
-
Incubate coverslips in pre-warmed Mild Denaturation Buffer at 80°C for 30 minutes.
-
Allow to cool, then wash three times in PBS.
-
-
For Anti-BrdU Detection (Harsh Denaturation):
-
-
Immunostaining:
-
Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the appropriate primary antibodies (anti-5-IC/IdU and anti-BrdU, diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI for 5 minutes to stain all cell nuclei.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filter sets.
-
Quantify the percentage of labeled cells, signal intensity, and signal-to-noise ratio for each channel.
-
Qualitatively assess cell morphology and the integrity of any co-staining targets.
-
Expected Outcomes and Interpretation
This validation protocol will allow researchers to directly observe the benefits of the 5-IC/IdU system. It is anticipated that:
-
The 5-IC/IdU staining will yield a strong, specific nuclear signal with lower background compared to BrdU, especially when the latter's harsh denaturation step is not perfectly optimized.
-
Cellular morphology and the integrity of other cellular structures will be better preserved in the samples processed with the mild denaturation method for 5-IC/IdU detection.
-
Co-staining for other cellular markers (e.g., cell cycle proteins like Cyclin B1) will be more successful and yield clearer results in combination with 5-IC/IdU detection due to the preservation of protein epitopes.[7]
Conclusion
While BrdU remains a foundational technique in cell proliferation research, the evidence strongly supports the adoption of 5-Iodocytosine and its analogs as a superior alternative.[5] The primary advantage of a milder, more streamlined protocol translates to higher quality data, better preservation of sample integrity, and expanded possibilities for multiplexed experiments. By performing the validation protocol described herein, researchers can confidently transition to this next-generation tool for the accurate and efficient measurement of DNA synthesis.
References
-
Creative Biolabs. (2024, June 23). Unveiling the Secrets of BRDU: When Science Meets Cell Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]
-
Encyclopedia of Biological Methods. (n.d.). BrdU assay. Retrieved from [Link]
-
ResearchGate. (2024, August 10). Analysis of DNA Content and BrdU Incorporation. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). BrdU Staining Experiments: Tips for Success. Retrieved from [Link]
-
Biocompare. (2021, February 2). Selecting a Cell Proliferation Measurement Tool. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the Ki67 proliferation assay with the BrdU and Oregon.... Retrieved from [Link]
-
National Institutes of Health. (2019, September 9). Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA. Retrieved from [Link]
Sources
- 1. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 2. BrdU | Abcam [abcam.cn]
- 3. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Comparison Guide: Cross-Validation of Protein-DNA Interactions Using 5-Iodocytosine and Formaldehyde Crosslinking
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Cross-Validation in Protein-DNA Interaction Studies
The precise mapping of interactions between proteins and DNA is fundamental to understanding gene regulation, DNA replication, and repair. Crosslinking techniques that covalently trap these often-transient interactions are indispensable tools in the molecular biologist's arsenal. Formaldehyde, a chemical crosslinker, has long been the workhorse for in vivo studies like Chromatin Immunoprecipitation (ChIP). However, its chemical nature introduces known biases. Photo-crosslinking, using nucleoside analogs like 5-Iodocytosine, offers a high-specificity alternative.
This guide provides an in-depth comparison of these two powerful, yet fundamentally different, crosslinking strategies. We will delve into their underlying mechanisms, weigh their respective strengths and weaknesses, and provide detailed protocols. The core principle we advocate is not the replacement of one method with another, but the use of both in a complementary fashion to cross-validate findings, thereby ensuring the highest degree of scientific rigor.
Part 1: A Mechanistic Deep-Dive
Understanding the chemical basis of each crosslinking method is critical to interpreting experimental results and troubleshooting protocols. The choice of crosslinker dictates the nature of the captured interactions—be it direct contacts or larger complexes.
Formaldehyde: The Prolific Chemical Crosslinker
Formaldehyde is a zero-length crosslinker that readily permeates cell membranes, making it the standard for in vivo studies.[1][2] Its mechanism involves a two-step reaction. First, formaldehyde reacts with a strong nucleophile, typically the primary amino group on the side chain of a lysine residue in a protein, to form a Schiff base.[3][4] This reactive intermediate then attacks a second nucleophile, such as an amino group on a DNA base (predominantly guanine or adenine) or another nearby protein, forming a stable methylene bridge.[3][5]
This reactivity with various nucleophiles is both a strength and a weakness. It efficiently captures not only direct protein-DNA interactions but also protein-protein interactions within larger chromatin-associated complexes.[6][7] However, this can lead to the immunoprecipitation of proteins that are not directly bound to DNA, a common source of artifacts.[7][8] Furthermore, the efficiency of formaldehyde crosslinking can vary significantly between different proteins and chromatin states, creating a potential for bias.[8][9]
5-Iodocytosine: The High-Fidelity Photo-Crosslinker
5-Iodocytosine is a photo-reactive nucleoside analog that is incorporated into DNA, replacing the native cytosine. The magic happens upon irradiation with long-wavelength UV light (typically around 325 nm).[10][11] This specific wavelength is crucial; it excites the iodo-substituted base without causing significant photodamage to other bases or amino acids, a major advantage over non-specific, short-wavelength UV crosslinking.[10][12]
Upon excitation, the carbon-iodine bond undergoes homolytic cleavage, generating a highly reactive uracilyl radical. This radical can abstract a hydrogen atom from a nearby amino acid side chain, creating a stable, covalent "zero-length" bond between the DNA and the protein.[11] Because the reactive species is generated directly on the DNA backbone at a predetermined position, this method exclusively captures proteins in direct physical contact at that specific site, offering unparalleled specificity.
Part 2: Head-to-Head Comparison: Formaldehyde vs. 5-Iodocytosine
The choice between these methods depends entirely on the experimental question. One is a wide net for discovery; the other is a precision tool for validation and mapping.
| Feature | Formaldehyde | 5-Iodocytosine | Rationale & Causality |
| Specificity | Lower; captures direct and indirect interactions (protein-protein-DNA).[7] | Higher; captures only direct protein-DNA contacts at the site of incorporation.[11] | Formaldehyde's reactivity with multiple amino groups allows it to link entire complexes. 5-Iodocytosine's reactivity is localized to the photoactivated nucleoside. |
| Mechanism | Chemical crosslinking via methylene bridges.[3][4] | Photo-crosslinking via radical formation upon UV irradiation.[11] | Relies on inherent chemical reactivity vs. externally triggered photo-reactivity. |
| Reversibility | Reversible with heat (typically 65°C overnight).[3][13][14] | Irreversible; forms a stable covalent bond. | The methylene bridges formed by formaldehyde are thermally labile. The carbon-carbon bond from 5-Iodocytosine is not. Reversibility is key for downstream DNA purification in ChIP.[13] |
| In Vivo Application | Standard; highly cell-permeable for treating intact cells.[2][6] | Complex; requires metabolic labeling or genetic engineering to incorporate the analog into cellular DNA. | Ease of delivery to the nucleus is a major advantage for formaldehyde. |
| In Vitro Application | Can be used, but less common. | Ideal; analog-containing DNA probes are easily synthesized.[11][15] | The ability to precisely place the crosslinker via oligo synthesis makes 5-Iodocytosine perfect for in vitro binding assays. |
| Potential Artifacts | Crosslinking of non-specifically bound proteins, "hotspot" regions of high reactivity, epitope masking.[8][9][16] | Minimal; requires careful placement of the analog to avoid disrupting protein binding. | Formaldehyde's broad reactivity can lead to false positives.[7] 5-Iodocytosine's primary challenge is ensuring the modified DNA still binds the protein of interest. |
| Typical Yield | Variable; depends on protein, incubation time, and chromatin state.[16][17] | High; can achieve yields of 70-94% under optimal conditions.[10] | The targeted photo-reaction can be highly efficient when the protein and modified base are in close proximity. |
Part 3: Experimental Workflows and Protocols
Visualizing the workflow and understanding the detailed steps are essential for successful implementation.
Workflow Diagrams
Caption: Workflow for a typical Formaldehyde Crosslinking ChIP experiment.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis [frontiersin.org]
- 5. Measuring the Formaldehyde Protein–DNA Cross-Link Reversal Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChIP-X: Cross-linking proteins to DNA and cell lysis [sigmaaldrich.com]
- 7. The specificity of protein–DNA crosslinking by formaldehyde: in vitro and in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In vivo formaldehyde cross-linking: it is time for black box analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. Mass spectrometric analysis of a UV-cross-linked protein–DNA complex: Tryptophans 54 and 88 of E. coli SSB cross-link to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. STATIC AND KINETIC SITE-SPECIFIC PROTEIN-DNA PHOTOCROSSLINKING: ANALYSIS OF BACTERIAL TRANSCRIPTION INITIATION COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Antiviral Activity of 5-Iodocytosine and Other Pyrimidine Analogs
This guide provides an in-depth comparative analysis of the antiviral properties of 5-Iodocytosine and other notable pyrimidine analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the mechanistic underpinnings and experimental rationale that drive the evaluation of these potent antiviral compounds. We will delve into their mechanisms of action, comparative efficacy, and the critical experimental protocols required for their rigorous assessment.
The Foundation: Pyrimidine Analogs as Antiviral Agents
Viruses, as obligate intracellular pathogens, co-opt the host cell's machinery for their replication. A cornerstone of this process is the synthesis of nucleic acids—DNA or RNA—which form the viral genome. Pyrimidine nucleosides, specifically cytidine and thymidine (or uridine in RNA), are fundamental building blocks in this process. Pyrimidine analogs are synthetic molecules that mimic these natural nucleosides.[1] Their antiviral efficacy stems from a "Trojan horse" strategy: they are recognized by viral (and sometimes cellular) enzymes and are incorporated into the nascent viral nucleic acid chains.[1][2] This incorporation, however, is disruptive, leading to either the premature termination of the chain or the creation of a non-functional genome, thereby halting viral replication.[3][4]
The journey from an inert prodrug to an active antiviral agent is a multi-step intracellular process. The analog must first be phosphorylated by viral or host cell kinases to its active triphosphate form.[5][6] This triphosphate metabolite then competes with the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation by the viral polymerase.[5] The high replication rate of viruses and, in some cases, the higher affinity of viral enzymes for these analogs compared to host cell polymerases, provide a window of therapeutic selectivity.[7]
Caption: General mechanism of pyrimidine analog antiviral action.
In Focus: 1-β-D-Arabinofuranosyl-5-iodocytosine (ara-IC)
1-β-D-Arabinofuranosyl-5-iodocytosine, hereafter referred to as 5-Iodocytosine (ara-IC), is a cytosine analog that has demonstrated inhibitory activity against several DNA viruses.[8] Its unique structure, featuring an arabinose sugar instead of deoxyribose, is key to its function.
Mechanism of Action: Like other nucleoside analogs, ara-IC's activity is dependent on intracellular phosphorylation. Its antiherpetic activity has been shown to be blocked by the presence of deoxycytidine, deoxyuridine, and thymidine, suggesting that it competes with multiple natural nucleosides or their metabolic pathways.[9] This multifaceted competition hints at a complex mechanism of action that may differ from analogs that strictly mimic a single nucleoside.
Antiviral Spectrum: Early studies have shown that ara-IC is effective at inhibiting the replication of several DNA viruses, including Herpes simplex virus (HSV), Vaccinia virus, and Pseudorabies virus.[8] Notably, it was found to be as effective as the well-established antiviral 5-iodo-2'-deoxyuridine (IUDR) against HSV multiplication.[8] Furthermore, both ara-IC and its related compound, 5-iodo-2'-deoxycytidine (ICDR), were more active than IUDR against an IUDR-resistant strain of herpes virus, indicating a potentially different mode of interaction with viral enzymes.[8] Another derivative, 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC), has shown selective activity against human cytomegalovirus (HCMV).[10][11]
A Comparative Analysis of Key Pyrimidine Analogs
To understand the specific advantages and limitations of 5-Iodocytosine, it is essential to compare it with other pyrimidine analogs that have seen clinical or significant preclinical investigation.
-
Idoxuridine (IUDR): As the first antiviral drug to be approved, Idoxuridine is a thymidine analog that primarily targets HSV.[12] Its mechanism involves incorporation into viral DNA in place of thymidine, leading to base-pairing errors and structural disruptions that prevent viral replication.[13] However, its lack of specificity for viral DNA polymerase over host DNA polymerase results in significant cytotoxicity, limiting its use to topical applications, such as for herpetic keratitis.[13][14]
-
Trifluridine: Another thymidine analog, Trifluridine is also used primarily for ocular HSV infections.[15] It inhibits viral DNA synthesis through two primary routes: its monophosphate form irreversibly inhibits thymidylate synthetase, an enzyme crucial for producing thymidine, while its triphosphate form is incorporated into viral DNA, creating faulty strands.[3][16] This dual mechanism makes it highly potent.
-
Cytarabine (Ara-C): Cytarabine is a cytosine analog that is structurally similar to 5-Iodocytosine, featuring an arabinose sugar. It is a potent inhibitor of DNA synthesis and is primarily used as a chemotherapy agent for hematological malignancies.[17][18] While it possesses antiviral activity against DNA viruses like herpesvirus and vaccinia virus, its high cytotoxicity and bone marrow suppression limit its utility as a systemic antiviral agent.[2][19]
-
Zidovudine (AZT): A thymidine analog, Zidovudine was a landmark drug for the treatment of HIV, a retrovirus.[7] Its mechanism is distinct in that it targets the viral enzyme reverse transcriptase, which converts the viral RNA genome into DNA.[4] Upon incorporation, AZT acts as a chain terminator due to the lack of a 3'-hydroxyl group, a critical feature for forming the phosphodiester backbone of DNA.[6][20] AZT demonstrates that the pyrimidine analog scaffold can be adapted to target RNA viruses, provided a DNA synthesis step is part of their lifecycle.
Quantitative Performance Data
Objective comparison requires quantitative data. The following table summarizes the findings from a key comparative study on the antiviral activity of 5-Iodocytosine and related compounds against various DNA viruses in primary rabbit kidney cell cultures.
| Compound | Virus | Antiviral Activity (Virus Titer Reduction) |
| 5-Iodocytosine (ara-IC) | Herpes Simplex Virus | >99% reduction at 20 µg/ml |
| Vaccinia Virus | ~90% reduction at 20 µg/ml | |
| Pseudorabies Virus | ~90% reduction at 20 µg/ml | |
| Idoxuridine (IUDR) | Herpes Simplex Virus | >99% reduction at 20 µg/ml |
| Vaccinia Virus | >99% reduction at 20 µg/ml | |
| Pseudorabies Virus | >99% reduction at 20 µg/ml | |
| Cytarabine (ara-C) | Herpes Simplex Virus | >99% reduction at 20 µg/ml |
| Vaccinia Virus | ~90% reduction at 20 µg/ml | |
| Pseudorabies Virus | ~99% reduction at 20 µg/ml | |
| Data synthesized from Renis, H. E. (1970). Comparison of Cytotoxicity and Antiviral Activity of 1-β-D-Arabinofuranosyl-5-iodocytosine with Related Compounds. Cancer Research.[8] |
This data illustrates that while 5-Iodocytosine is a potent anti-herpes agent, comparable to IUDR, its activity against vaccinia and pseudorabies viruses was observed to be less pronounced than that of IUDR in this specific study.[8]
Essential Methodologies for Antiviral Evaluation
A credible claim of antiviral activity rests on a foundation of rigorous, well-designed experiments. The goal is not merely to show that a compound inhibits a virus, but to prove that it does so at concentrations that are not harmful to the host cells. This relationship is defined by the Selectivity Index (SI) , calculated as CC₅₀ / EC₅₀, where CC₅₀ is the 50% cytotoxic concentration and EC₅₀ is the 50% effective antiviral concentration. A high SI value is indicative of a promising therapeutic candidate.[21]
Pillar 1: Determining Compound Cytotoxicity
Before assessing antiviral efficacy, one must first understand the compound's intrinsic toxicity to the host cell line. This establishes the therapeutic window. The MTT or XTT assay is a standard colorimetric method for this purpose.[22]
Causality Behind the Protocol: This assay is based on the principle that metabolically active cells possess mitochondrial reductase enzymes that can convert a tetrazolium salt (like MTT or XTT) into a colored formazan product.[21] The amount of formazan produced is directly proportional to the number of viable cells. By exposing cells to serial dilutions of the test compound, we can determine the concentration at which 50% of the cells are no longer metabolically active (CC₅₀).[23]
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed a suitable host cell line (e.g., Vero, A549) into a 96-well microtiter plate at a density that will achieve ~80% confluency after 24 hours.
-
Compound Preparation: Prepare 2-fold serial dilutions of the test compound (e.g., 5-Iodocytosine) in cell culture medium. Include a "cells only" control with medium alone.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for a duration that mirrors the intended antiviral assay (typically 48-72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock of MTT in sterile PBS. Add 1/10th of the well volume of this stock to each well (e.g., 10 µL for a 100 µL well volume).[21]
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.
Pillar 2: Quantifying Antiviral Efficacy
With the non-toxic concentration range established, the compound's ability to inhibit viral replication can be accurately measured. The Plaque Reduction Assay is the gold standard for lytic viruses, while the Virus Yield Reduction Assay provides a quantitative measure of infectious progeny.[24][25]
Experimental Protocol: Plaque Reduction Assay This assay quantifies the ability of a compound to reduce the number of plaques (localized areas of cell death) formed by a lytic virus.[26]
Causality Behind the Protocol: Each plaque originates from a single infectious virus particle. The semi-solid overlay (e.g., agarose) is critical as it restricts the spread of progeny virus to adjacent cells, ensuring that discrete, countable plaques are formed.[25] A reduction in the number of plaques in the presence of the compound is a direct measure of its antiviral activity.
-
Cell Plating: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce 50-100 plaques per well.
-
Infection: Wash the cell monolayers with PBS, then inoculate with the prepared virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment and Overlay: During the adsorption period, prepare a 2X medium containing various concentrations of the test compound. Mix this 1:1 with molten, low-melting-point agarose.
-
Overlay Application: After adsorption, aspirate the virus inoculum and gently add the agarose overlay containing the test compound (or no compound for the virus control).[27]
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C for 2-5 days, depending on the virus's replication cycle.
-
Plaque Visualization: Fix the cells with a 10% formalin solution. After fixation, remove the agarose plug and stain the cell monolayer with a 0.1% crystal violet solution. Viable cells will stain purple, while plaques will appear as clear zones.[26]
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value using non-linear regression.
Caption: Workflow for the Plaque Reduction Assay.
Experimental Protocol: Virus Yield Reduction Assay This assay measures the quantity of new infectious virus particles produced in the presence of a compound.[28] It is particularly useful for viruses that do not form clear plaques.
Causality Behind the Protocol: This is a two-step assay. First, the virus is allowed to replicate in the presence of the compound. Second, the resulting progeny virus is collected and its titer is determined, often by a plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) endpoint dilution assay.[24] This method provides a direct measure of the compound's effect on the production of infectious virions.
-
Infection and Treatment: Seed cells in a 24- or 48-well plate. Once confluent, infect the cells with a known multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the plates for the duration of one full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release the progeny virus into the supernatant.
-
Titer Determination: Collect the supernatant from each well. Perform 10-fold serial dilutions of this harvested virus.
-
Infection for Titration: Use these dilutions to infect fresh monolayers of host cells in a 96-well plate (for TCID₅₀) or a 6-well plate (for plaque assay).
-
Analysis: After the appropriate incubation period, determine the viral titer for each sample. Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control. Determine the EC₅₀ (or IC₅₀/IC₉₀, the concentration that inhibits by 50%/90%).
Caption: Workflow for the Virus Yield Reduction Assay.
Conclusion
5-Iodocytosine represents an important scaffold in the family of pyrimidine analog antivirals. Its efficacy against DNA viruses, particularly herpesviruses, is well-documented, and its activity against drug-resistant strains suggests a valuable mode of action.[8] A comparative analysis reveals that while it shares mechanistic similarities with other analogs like Idoxuridine and Cytarabine, subtle structural differences can lead to distinct antiviral spectra and resistance profiles. The broader landscape of pyrimidine analogs, including compounds like Zidovudine, showcases the remarkable versatility of this chemical class in combating a range of viral pathogens by targeting the fundamental process of nucleic acid synthesis.
The rigorous, multi-faceted experimental approach outlined herein—anchored by the determination of a selectivity index through cytotoxicity and efficacy assays—is non-negotiable for the successful evaluation of any potential antiviral candidate. It is through this lens of scientific integrity and logical, self-validating experimental design that the true therapeutic potential of compounds like 5-Iodocytosine can be accurately understood and advanced.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Idoxuridine: A Key Antiviral Intermediate from China.
- Patsnap. (2024, July 17). What is the mechanism of Idoxuridine? Synapse.
- Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
- Patsnap. (2024, July 17). What is the mechanism of Trifluridine? Synapse.
- Medscape. (2024, June 20). Pharmacology of Trifluridine.
- Medscape. (n.d.). Trifluridine ophthalmic dosing, indications, interactions, adverse effects, and more.
- Healio. (n.d.). Trifluridine: Uses, Side Effects & Dosage.
- Wedgewood Pharmacy. (n.d.). Idoxuridine for Cats.
- Patsnap. (2024, June 14). What is Trifluridine used for? Synapse.
- Sanguine Bio. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs.
- ChemicalBook. (2022, April 13). What is Idoxuridine?
- FAQ. (n.d.). What is the mechanism of action of Cytarabine and its therapeutic applications?
- Taylor & Francis Online. (n.d.). Idoxuridine – Knowledge and References.
- Wikipedia. (n.d.). Cytarabine.
- MDPI. (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
- Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
- Renis, H. E. (1970). Comparison of Cytotoxicity and Antiviral Activity of l-ß-D-Arabinofuranosyl-5-iodocytosine with Related Compounds. Cancer Research, 30(1), 189-194.
- Al-Madhagi, S., et al. (2021).
- El-Sawy, E. R., et al. (2021). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega, 6(32), 21153-21166.
- Creative Diagnostics. (n.d.). Virus Yield Reduction Assay.
- Wikipedia. (n.d.). Zidovudine.
- Al-wsbaye, O., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Recent Patents on Anti-Infective Drug Discovery, 17(3), 256-276.
- Lee, J. S., et al. (2017). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy, 61(9), e00355-17.
- Bojkova, D., et al. (2021). Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. Journal of Biological Chemistry, 296, 100742.
- Otto, M. J., et al. (1985). Antiviral activity of 5-iodo-2'-deoxyuridine and related drugs in human keratinocytes infected in vitro with herpes simplex virus type 1. Antimicrobial Agents and Chemotherapy, 27(5), 843-846.
- Colacino, J. M., & Lopez, C. (1985). Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts. Antimicrobial Agents and Chemotherapy, 28(2), 252-258.
- Prichard, M. N., et al. (1991). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 32(2-3), 239-246.
- Anderson, P. L., & Schrier, R. (2023). Zidovudine. In StatPearls.
- BenchChem. (2025, December). Application Notes and Protocols for Plaque Reduction Assay with Umifenovir.
-
Renis, H. E. (1970). Comparison of Cytotoxicity and Antiviral Activity of 1-β-D-Arabinofuranosyl-5-iodocytosine with Related Compounds. Cancer Research, 30(1), 189-194. Retrieved from [Link]
- Patsnap. (2024, July 17). What is the mechanism of Zidovudine? Synapse.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Zidovudine: Mechanism, Dosage, and Side Effects.
- Gribova, O. V., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3629.
- Creative Diagnostics. (n.d.). Plaque Reduction Assay.
- IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing.
- Wulff, U., et al. (1995). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 39(8), 1802-1809.
- Colacino, J. M., & Lopez, C. (1985). Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts. Antimicrobial Agents and Chemotherapy, 28(2), 252-258.
- protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
- Dr.Oracle. (2025, February 12). What is the mechanism of action of Zidovudine (azidothymidine, AZT) in relation to DNA replication, RNA transcription, and RNA replication?
- Gounder, S., & L suplemento, A. (2023). Cytarabine. In StatPearls.
- Patsnap. (2024, July 17). What is the mechanism of Cytarabine? Synapse.
- Basak, S., et al. (2018). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy, 62(11), e01377-18.
- Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3-17.
- Eyer, L., et al. (2017). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy, 25(2), 46-60.
- Tselis, A. C., et al. (1994). In vitro activities of nucleoside analog antiviral agents against salmonellae. Antimicrobial Agents and Chemotherapy, 38(11), 2639-2644.
-
ResearchGate. (2018, September 10). Which is the best assay to check the maximum non-toxic dose of a new compound, to be tested for antiviral testing? Retrieved from [Link]
- Takei, M., et al. (1990). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. Journal of Virological Methods, 30(2), 143-152.
- Tselis, A. C., et al. (1994). In vitro activities of nucleoside analog antiviral agents against salmonellae. Antimicrobial Agents and Chemotherapy, 38(11), 2639-2644.
-
Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]
Sources
- 1. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 4. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 5. What is Idoxuridine?_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Zidovudine - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. What is the mechanism of Idoxuridine? [synapse.patsnap.com]
- 14. Idoxuridine for Cats - Wedgewood Pharmacy [wedgewood.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Trifluridine: Uses, Side Effects & Dosage | Healio [healio.com]
- 17. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 19. Cytarabine - Wikipedia [en.wikipedia.org]
- 20. droracle.ai [droracle.ai]
- 21. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 24. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 25. bioagilytix.com [bioagilytix.com]
- 26. benchchem.com [benchchem.com]
- 27. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Senior Application Scientist's Guide to NMR Spectroscopy for Structural Analysis of DNA Containing 5-Iodocytosine
For researchers in structural biology and drug development, understanding the subtle yet profound impact of nucleotide modifications on DNA architecture is paramount. The incorporation of 5-Iodocytosine (5-IC), a halogenated analog of cytosine, serves as a powerful tool for these investigations. Its bulky, electron-rich iodine atom introduces unique physicochemical properties that can be precisely monitored to reveal detailed structural and dynamic information.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the premier solution-state method for analyzing 5-IC-containing DNA. We will explore the causality behind experimental choices, compare NMR with alternative structural methods, and provide actionable protocols, grounded in authoritative scientific principles.
The Strategic Advantage of 5-Iodocytosine in DNA Structural Studies
The substitution of a hydrogen atom at the C5 position of cytosine with a larger iodine atom (van der Waals radius of 1.98 Å vs. 1.20 Å for H) induces localized perturbations in DNA. These are not merely artifacts but valuable probes for:
-
Structural Phasing in X-ray Crystallography: The heavy iodine atom is an excellent anomalous scatterer, aiding in solving the phase problem.
-
Probing Protein-DNA Interactions: The iodine atom can create specific steric or electronic interactions, highlighting recognition hotspots.
-
Modulating Duplex Stability: Halogenation at the C5 position of pyrimidines generally increases the thermodynamic stability of DNA duplexes due to enhanced base stacking interactions.[1]
While beneficial for crystallography, the true power of 5-IC is realized in solution, where DNA's dynamic nature is preserved. This is the domain where NMR spectroscopy excels, offering unparalleled insights that static crystal structures cannot provide.[2][3][4]
Comparative Analysis: NMR vs. Alternative Techniques
Choosing the right analytical tool is critical. While each method offers unique advantages, NMR provides a distinctive perspective on 5-IC containing DNA in a near-physiological state.
| Technique | Principle | Strengths for 5-IC DNA Analysis | Limitations |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁵N, ³¹P) to determine molecular structure and dynamics in solution.[5] | - Solution-State Analysis: Reveals structure and dynamics under near-physiological conditions.[4] - Dynamic Information: Can characterize conformational flexibility and transient interactions.[6] - No Crystallization Needed: Suitable for sequences that are difficult to crystallize.[4] - Site-Specific Probing: Can precisely map the local structural impact of the 5-IC modification. | - Size Limitation: Practically limited to oligonucleotides up to ~100 nucleotides.[2][7] - Complex Spectra: Can suffer from spectral overlap, especially for larger molecules.[3] - Lower Resolution than X-ray: Typically yields structures with a resolution of 2.0-3.0 Å.[7] |
| X-ray Crystallography | Determines the 3D structure by analyzing the diffraction pattern of X-rays scattered by a single crystal.[8] | - High Resolution: Can provide atomic-level detail (often < 2.0 Å).[4] - No Size Limit: Suitable for very large DNA molecules and complexes.[7] - Phasing Aid: 5-IC is an excellent anomalous scatterer, simplifying structure solution.[9] | - Static Picture: Provides a time- and space-averaged structure in a non-physiological crystal lattice.[10] - Crystallization is a Major Bottleneck: Many DNA sequences, especially modified ones, are difficult to crystallize.[6] - Crystal Packing Artifacts: The observed conformation can be influenced by intermolecular contacts within the crystal.[2] |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light to give information on global secondary structure. | - Rapid Global Assessment: Quickly confirms the overall DNA conformation (e.g., B-form, A-form, Z-form). - Thermodynamic Analysis: Ideal for monitoring thermal melting (Tm) to quantify duplex stability.[11] | - Low Resolution: Provides no atomic-level detail. - Ambiguous for Complex Structures: Can be difficult to interpret for non-canonical structures without complementary high-resolution data.[12] |
Expert Insight: While X-ray crystallography can yield a high-resolution snapshot, it is blind to the dynamic fluctuations that govern biological function. NMR, by contrast, provides a "movie" of the molecule in solution. For 5-IC DNA, NMR is uniquely positioned to answer questions about how the modification alters local flexibility, base-pair breathing, and interactions, which are often the most biologically relevant effects.
The NMR Toolkit for 5-IC DNA: A Multi-dimensional Approach
A comprehensive structural analysis by NMR relies on a suite of experiments. Each provides a different piece of the structural puzzle. Two-dimensional methods are almost always used to resolve the spectral complexity of nucleic acids.[2][3]
Workflow for NMR Structural Analysis of 5-IC DNA
Caption: Workflow for determining the solution structure of 5-Iodocytosine modified DNA using NMR.
Key NMR Experiments and Their Rationale
-
1D ¹H NMR: This is the foundational experiment. The imino proton region (12-15 ppm) is particularly informative.[2] Each Watson-Crick base pair contributes one imino proton signal. The presence of the expected number of signals provides immediate confirmation of duplex formation. The chemical shifts of these protons are exquisitely sensitive to base pairing, stacking, and structural integrity.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for structure determination.[3][13]
-
Causality: The NOE effect is a through-space phenomenon between protons that are close to each other (< 5-6 Å), regardless of whether they are connected by chemical bonds.[14][15] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
Application: By identifying and quantifying these cross-peaks, we can generate a network of distance restraints. For example, the distance between the H6 proton of a pyrimidine and the H1' proton of its own and the 5'-flanking sugar is a key indicator of B-form DNA geometry. The presence of 5-IC can subtly alter these distances, which a NOESY experiment will detect.[16]
-
-
2D TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy):
-
Causality: These experiments reveal protons that are coupled to each other through chemical bonds (J-coupling).[3] TOCSY identifies all protons within a single spin system (e.g., all non-exchangeable protons on a single deoxyribose sugar), while COSY only shows direct neighbors.
-
Application: They are essential for assigning resonances. For instance, starting from the well-resolved H1' proton of a sugar, a TOCSY experiment allows for the assignment of the H2', H2'', H3', and H4' protons of that same sugar.[17]
-
-
2D ¹H-¹³C/¹⁵N HSQC (Heteronuclear Single Quantum Coherence):
-
Causality: This experiment correlates a proton with the heteronucleus (¹³C or ¹⁵N) to which it is directly attached.[18][19][20] It provides the high resolution of the carbon or nitrogen dimension to resolve overlapping proton signals.
-
Application: For 5-IC DNA, a ¹H-¹³C HSQC is invaluable. The C5 and H5 resonances of cytosine are diagnostic. The large iodine atom at the C5 position induces a significant downfield shift in the ¹³C chemical shift of C5 and an upfield shift for C6, providing a direct and unambiguous spectral signature for the modification. This allows for precise monitoring of the local electronic environment around the modification site.[12][21]
-
Experimental Protocols: A Self-Validating Approach
Scientific integrity demands that protocols are robust and self-validating. Here, we outline the key steps with built-in checks.
Protocol 1: NMR Sample Preparation
-
Synthesis & Purification: Synthesize the 5-IC-containing oligonucleotide using standard phosphoramidite chemistry. (Trustworthiness Check): Purify the oligonucleotide using denaturing PAGE or HPLC to >95% purity.[22] Verify the mass using ESI-MS to confirm successful incorporation of 5-IC.
-
Annealing: Dissolve the purified single strands in the NMR buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Heat the sample to 90°C for 5 minutes and allow it to cool slowly to room temperature over several hours. This ensures formation of the most thermodynamically stable duplex.
-
Buffer Exchange & Concentration: Exchange the buffer into either 99.9% D₂O (for non-exchangeable protons) or 90% H₂O/10% D₂O (for observing exchangeable imino protons). Concentrate the sample to a final concentration of 0.5-1.5 mM.
-
Final Quality Control: Acquire a 1D ¹H spectrum. (Trustworthiness Check): The spectrum should show sharp, well-resolved peaks. The imino proton region (in H₂O) should display the correct number of signals for the expected number of base pairs, confirming the duplex is formed and stable.
Protocol 2: Thermal Melting (Tm) Analysis by NMR
This experiment quantifies the impact of 5-IC on duplex stability.
-
Setup: Use a sample in 90% H₂O/10% D₂O.
-
Acquisition: Record a series of 1D ¹H spectra at increasing temperatures (e.g., in 5°C increments from 25°C to 85°C).
-
Analysis: Monitor the chemical shift and line width of a non-exchangeable aromatic proton and the imino protons. As the temperature increases and the duplex "melts" into single strands, the imino proton signals will broaden and disappear.
-
Data Plotting: Plot the chemical shift of a thermally stable aromatic proton versus temperature. The midpoint of the sigmoidal transition is the melting temperature (Tm).
-
Causality & Comparison: Compare the Tm of the 5-IC duplex to its unmodified counterpart. An increase in Tm indicates stabilization. Modifications like 5-methylcytosine are known to increase Tm by ~1.3°C per modification.[1][23] Similar stabilizing effects are expected for 5-IC due to favorable stacking interactions.
Data Interpretation: The Signature of 5-Iodocytosine
The introduction of 5-IC leaves a distinct footprint in the NMR spectrum. Understanding these signatures is key to structural interpretation.
Expected Impact of 5-Iodocytosine on NMR Parameters
| NMR Parameter | Observed Effect | Underlying Cause |
| Imino Proton (¹H) Chemical Shift | Minor perturbation of the G-NH1 imino proton of the 5-IC:G base pair. | The iodine atom subtly alters the electronic environment and geometry of the base pair. |
| Cytosine H5/H6 (¹H) Chemical Shifts | Minimal change in H6 shift. The H5 resonance is absent. | The C5 carbon is substituted with iodine, so there is no H5 proton. |
| Cytosine C5/C6 (¹³C) Chemical Shifts | Significant downfield shift of the C5 resonance; moderate upfield shift of the C6 resonance. | This is a classic "heavy atom effect," where the large, electron-rich iodine atom strongly influences the chemical shifts of adjacent carbons. This provides a definitive marker for the modification site. |
| NOE Patterns | Subtle changes in intra- and inter-residue NOE intensities around the modification site. | Minor adjustments in local helical parameters (e.g., twist, roll, slide) to accommodate the bulky iodine atom in the major groove. |
| Melting Temperature (Tm) | Typically an increase in Tm compared to the unmodified duplex. | Enhanced base stacking energy contributed by the large, polarizable iodine atom.[1] |
Expert Insight: The most powerful validation of 5-IC incorporation and its local effect comes from a ¹H-¹³C HSQC spectrum. The unique C5/C6 chemical shifts are an unmistakable signature that confirms the identity and integrity of the modification at the atomic level.
Conclusion and Future Outlook
NMR spectroscopy offers a uniquely powerful and detailed approach to characterizing the structure and dynamics of DNA containing 5-Iodocytosine.[24] It is the only technique that provides high-resolution structural data in a solution environment, capturing the dynamic behavior that is essential for biological function.[2][4] By combining a suite of experiments—from 1D ¹H spectra for initial assessment to multi-dimensional NOESY and HSQC for detailed structure calculation—researchers can build a comprehensive model of how this important modification influences DNA architecture.
As NMR technology continues to advance, particularly with higher field magnets and improved pulse sequences, the ability to study larger and more complex modified nucleic acid systems will only grow, further cementing NMR's role as an indispensable tool in drug discovery and molecular biology.
References
- Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia.Encyclopedia.
- Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia.
- Best Method to Determine DNA G-quadruplex Folding: The 1H-13C HSQC NMR Experiment - PMC.PubMed Central.
- Applications of NMR to structure determination of RNAs large and small - PMC.NIH.
- Optimising in-cell NMR acquisition for nucleic acids - PMC.NIH.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids.
- Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy - MDPI.
- Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure.
- Comparison of NMR and X-ray crystallography.
- Thermodynamic Stability of DNA Duplexes Comprising the Simplest T → dU Substitutions.Biochemistry.
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science.
- X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.net.
- Heteronuclear single quantum coherence spectroscopy - Wikipedia.
- Macromolecular Structure Determination: Comparison of Crystallography and NMR.
- What are the differences between NMR and x-ray crystallography? - Quora.
-
What Is HSQC NMR? - Chemistry For Everyone - YouTube. Available at: [Link]
- Chapter - Decoding DNA Structure using NMR Spectroscopy - Bentham Science Publisher.
- 2D [ 1 H, 1 H] TOCSY NMR spectrum in the cytosine H5/H6 crosspeak... - ResearchGate.
- X-ray crystallography and NMR show that 5-formylcytosine does not change the global structure of DNA - PubMed Central.NIH.
-
5.4: NOESY Spectra - Chemistry LibreTexts. Available at: [Link]
- Development of chemical methods for oligonucleotide purification, paramagnetic labeling and synthesis of DNA-based advanced materials - Scholars Archive.
- Overlays of the imino region of the NOESY spectra for samples in H2O at... - ResearchGate.
- Oxidized Derivatives of 5-Methylcytosine Alter the Stability and Dehybridization Dynamics of Duplex DNA - PMC.PubMed Central.
-
How to interpret a NOESY NMR spectrum - YouTube. Available at: [Link]
- Modifications Increasing Duplex Stability - biomers.net Oligonucleotides.
- Combined Effects of Methylated Cytosine and Molecular Crowding on the Thermodynamic Stability of DNA Duplexes - MDPI.
Sources
- 1. biomers.net | Modifications Increasing Duplex Stability - biomers.net Oligonucleotides [biomers.net]
- 2. Nuclear magnetic resonance spectroscopy of nucleic acids [dl1.en-us.nina.az]
- 3. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. people.bu.edu [people.bu.edu]
- 6. news-medical.net [news-medical.net]
- 7. people.bu.edu [people.bu.edu]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. X-ray crystallography and NMR show that 5-formylcytosine does not change the global structure of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Oxidized Derivatives of 5-Methylcytosine Alter the Stability and Dehybridization Dynamics of Duplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best Method to Determine DNA G-quadruplex Folding: The 1H-13C HSQC NMR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. "Development of chemical methods for oligonucleotide purification, para" by Muhan He [scholarsarchive.library.albany.edu]
- 23. mdpi.com [mdpi.com]
- 24. eurekaselect.com [eurekaselect.com]
A Comparative Guide to the Enzymatic Recognition and Repair of 5-Iodocytosine in DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of 5-Iodocytosine
5-Iodocytosine (5-IC) is a halogenated analog of cytosine that can be incorporated into DNA, where it has significant biological consequences. Its presence can arise from exogenous sources or be intentionally introduced for therapeutic purposes. Notably, 5-IC is explored as a radiosensitizer in cancer therapy, enhancing the efficacy of radiation treatment. However, if left unrepaired, 5-IC can be mutagenic, leading to genomic instability. Understanding the cellular mechanisms that recognize and repair this lesion is therefore of paramount importance for both harnessing its therapeutic potential and mitigating its genotoxic effects.
The primary pathway for the removal of modified bases like 5-IC is the Base Excision Repair (BER) pathway. This intricate process is initiated by a class of enzymes known as DNA glycosylases, which recognize the damaged base and cleave the N-glycosidic bond, excising the lesion from the DNA backbone. This guide will focus on the comparative efficacy of two key DNA glycosylases in the recognition and removal of 5-IC: Thymine DNA Glycosylase (TDG) and Uracil DNA Glycosylase (UDG) .
The Key Players: A Comparative Overview of TDG and UDG in 5-IC Repair
While both TDG and UDG are crucial components of the BER pathway, they exhibit distinct substrate specificities.
-
Thymine DNA Glycosylase (TDG): TDG is known for its broad substrate range, which includes the excision of thymine from G·T mismatches that arise from the deamination of 5-methylcytosine.[1][2] Its role extends to the removal of other modified cytosines, such as 5-formylcytosine and 5-carboxylcytosine.[1][3][4] Given its ability to accommodate bulkier substitutions at the C5 position of pyrimidines, TDG is a primary candidate for the recognition and excision of 5-IC.
-
Uracil DNA Glycosylase (UDG): UDG, as its name suggests, primarily targets uracil in DNA, which can result from the deamination of cytosine or the misincorporation of dUTP during DNA replication.[5] While highly specific for uracil, some studies suggest that it may have limited activity on other modified pyrimidines.[6] Its efficiency in excising the bulkier 5-IC lesion is a key point of comparison in this guide.
The following diagram illustrates the initial step of the Base Excision Repair pathway for 5-Iodocytosine.
Caption: Initial step of Base Excision Repair for 5-Iodocytosine.
Experimental Assessment: Methodologies for Comparing TDG and UDG Activity
To objectively compare the efficiency of TDG and UDG in repairing 5-IC, a series of in vitro and cell-based assays can be employed.
In Vitro DNA Glycosylase Activity Assays
These assays directly measure the ability of purified enzymes to excise 5-IC from a synthetic DNA substrate.
3.1.1. Preparation of 5-IC Containing Oligonucleotides
The foundation of any in vitro repair assay is a high-quality DNA substrate containing the lesion of interest. Synthetic oligonucleotides with a site-specific 5-IC can be prepared using standard phosphoramidite chemistry.
3.1.2. PAGE-Based Glycosylase Assay
This is a classic and robust method to visualize and quantify the excision of a modified base.
Experimental Workflow:
Caption: Workflow for a PAGE-based DNA glycosylase assay.
Detailed Protocol:
-
Reaction Mixture: In a total volume of 20 µL, combine:
-
100 nM 5'-[³²P]-labeled oligonucleotide duplex containing a single 5-IC.
-
50 nM of purified human TDG or UDG.
-
1x DNA glycosylase buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT).
-
-
Incubation: Incubate the reaction at 37°C for varying time points (e.g., 0, 5, 15, 30, 60 minutes) to generate a time course.
-
Reaction Termination and Cleavage: Stop the reaction by adding an equal volume of loading buffer containing NaOH (final concentration ~0.1 M) and heating at 90°C for 5 minutes. This dual step terminates the enzymatic reaction and cleaves the phosphodiester backbone at the resulting abasic site.
-
Electrophoresis: Separate the reaction products on a 15-20% denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the gel using autoradiography or a phosphorimager. The full-length substrate will migrate slower than the cleaved product. Quantify the band intensities to determine the percentage of substrate converted to product at each time point.
Comparative Data Presentation:
| Enzyme | Substrate | k_obs (min⁻¹) | Relative Activity |
| TDG | 5-IC:G | [Insert experimental value] | [Calculate relative to UDG] |
| UDG | 5-IC:G | [Insert experimental value] | 1 |
| TDG | T:G (Control) | [Insert experimental value] | - |
| UDG | U:G (Control) | [Insert experimental value] | - |
(Note: The table above is a template for presenting experimentally determined kinetic parameters. Actual values would need to be obtained from specific experiments.)
Cell-Based DNA Repair Assays
These assays assess the overall capacity of a cell to repair 5-IC within a more biologically relevant context.
3.2.1. Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. When coupled with lesion-specific enzymes, it can be adapted to measure the repair of specific base modifications.[3][7][8][9][10][11][12][13][14]
Experimental Workflow:
Caption: Workflow for a lesion-specific Comet assay.
Detailed Protocol:
-
Cell Treatment: Expose cultured cells to a 5-IC precursor (e.g., 5-iodo-2'-deoxycytidine) for a defined period to allow for its incorporation into the DNA.
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoid (supercoiled DNA).
-
Enzyme Treatment: Incubate the slides with purified TDG or UDG to excise the 5-IC bases, creating abasic sites which are then converted to strand breaks under alkaline conditions. A buffer-only control is essential.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. The amount of DNA in the comet tail is proportional to the number of DNA strand breaks, and thus, the number of excised 5-IC lesions.
Comparative Data Presentation:
| Cell Line | Treatment | Enzyme | % DNA in Tail (Mean ± SD) |
| WT | 5-ICdR | None | [Value] |
| WT | 5-ICdR | TDG | [Value] |
| WT | 5-ICdR | UDG | [Value] |
| TDG-knockdown | 5-ICdR | TDG | [Value] |
| UDG-knockdown | 5-ICdR | UDG | [Value] |
(Note: This table provides a template for presenting data from a lesion-specific Comet assay.)
Mutagenic Potential of Unrepaired 5-Iodocytosine
If 5-IC is not repaired prior to DNA replication, its presence can lead to mutations. The bulky iodine atom can interfere with the proper functioning of DNA polymerases, potentially causing misincorporation of nucleotides opposite the lesion.
In Vivo Mutagenesis Assay in E. coli
Experimental Workflow:
Caption: Workflow for an in vivo mutagenesis assay in E. coli.
Detailed Protocol:
-
Plasmid Construction: Synthesize an oligonucleotide containing a single 5-IC and ligate it into a plasmid vector.
-
Transformation: Transform the 5-IC-containing plasmids into E. coli strains that are either proficient (wild-type) or deficient in specific DNA repair pathways (e.g., ung- for UDG deficiency, or a strain with reduced TDG activity).
-
Replication and Isolation: Allow the bacteria to grow and replicate the plasmids. Isolate the progeny plasmids from the bacterial cultures.
-
Sequencing and Analysis: Sequence the region of the plasmid that initially contained the 5-IC. Analyze the sequencing data to determine the frequency and types of mutations that occurred at the site of the lesion.
Expected Outcomes:
-
In repair-proficient E. coli, the mutation frequency is expected to be low, as the 5-IC should be efficiently repaired.
-
In repair-deficient strains, a higher mutation frequency is anticipated, providing insight into the default mutagenic outcome of unrepaired 5-IC. The types of mutations observed (e.g., transitions, transversions) will reveal the miscoding potential of this lesion.
Conclusion: Implications for Research and Drug Development
The comparative assessment of TDG and UDG activity on 5-IC provides critical insights for both basic research and therapeutic applications.
-
For Researchers: Understanding the substrate preferences of these key glycosylases enhances our fundamental knowledge of the intricate mechanisms of DNA repair and the cellular response to halogenated pyrimidines.
-
For Drug Development Professionals: In the context of 5-IC as a radiosensitizer, the efficiency of its repair has direct implications for treatment efficacy. Modulating the activity of TDG or UDG in tumor cells could potentially enhance the therapeutic window of 5-IC-based cancer therapies. For instance, the development of specific inhibitors for the primary glycosylase responsible for 5-IC repair could potentiate its radiosensitizing effects.
This guide provides a framework for the systematic and objective comparison of the enzymatic repair of 5-iodocytosine. The detailed protocols and comparative data structures are intended to facilitate rigorous experimental design and data interpretation in this important area of research.
References
- [Reference to a paper on TDG's role in BER]
- [Reference to a paper on UDG's role in BER]
- [Reference to a paper on the Comet Assay]
- [Reference to a paper on lesion-specific Comet Assay]
- [Reference to a paper on DNA repair]
- [Reference to a paper on mutagenesis assays]
- [Reference to a paper on 5-iodocytosine in cancer therapy]
- [Reference to a paper on the prepar
- [Reference to a paper on in vitro transcription assays for DNA repair]
- [Reference to a paper on the cellular thermal shift assay]
- [Reference to a paper on the mutagenic potential of cytosine analogs]
- [Reference to a paper on the kinetics of TDG]
- [Reference to a paper on the kinetics of UDG]
-
Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine: potential implications for active demethylation of CpG sites. Journal of Biological Chemistry, 286(41), 35334-35338. [Link]
- [Reference to a paper on TDG activity assay kit]
- [Reference to a paper on chemical mutagenesis]
-
Kamiya, H., et al. (2002). Mutagenicity of 5-formylcytosine, an oxidation product of 5-methylcytosine, in DNA in mammalian cells. Journal of Biochemistry, 132(4), 551-555. [Link]
-
Maiti, A., & Drohat, A. C. (2011). Thymine DNA glycosylase can rapidly excise 5-formylcytosine and 5-carboxylcytosine: potential implications for active demethylation of CpG sites. The Journal of biological chemistry, 286(41), 35334–35338. [Link]
- [Reference to a paper on UDG mutants]
- [Reference to a paper on mutagenic properties of 5-methylcytosine oxid
- [Reference to a paper on uracil-DNA glycosylases]
-
Zhang, L., et al. (2012). Thymine DNA glycosylase specifically recognizes 5-carboxylcytosine-modified DNA. Nature Chemical Biology, 8(4), 328-330. [Link]
- [Reference to a paper on the UDG superfamily]
- [Reference to a paper on 5-iodocytosine
- [Reference to a paper on mammalian cell mutagenicity assays]
- [Reference to a paper on a mathematical model of [125I]iodo-2'-deoxyuridine tre
- [Reference to a paper on MBD4 DNA glycosylase]
- [Reference to a paper on TDG substr
- [Reference to a paper on the kinetics of a nicking endonuclease]
- [Reference to a paper on mutagenesis in E. coli]
- [Reference to a paper on thermal shift assays]
- [Reference to a paper on in vitro BER assays]
- [Reference to a Comet assay protocol]
- [Reference to a paper on TDG structure and activity]
- [Reference to a paper on cellular thermal shift assays]
- [Reference to a compendium of Comet assay protocols]
- [Reference to a paper on genetic analysis of mutagenesis in E. coli]
- [Reference to a product page for 5-iodocytosine]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. re-place.be [re-place.be]
- 4. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thymine DNA glycosylase specifically recognizes 5-carboxylcytosine-modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comet assay to measure DNA repair: approach and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Analysis of the Effect of N-terminal Acetylation in Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Reconstitutive Base Excision Repair (BER) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence-Based Reporters for Detection of Mutagenesis in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutagenicity in Escherichia coli of the major DNA adduct derived from the endogenous mutagen malondialdehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 17. group.szbk.u-szeged.hu [group.szbk.u-szeged.hu]
- 18. mro.massey.ac.nz [mro.massey.ac.nz]
- 19. Genetic analysis of mutagenesis in aging Escherichia coli colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Iodocytosine in Genomic DNA
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quantifying 5-Iodocytosine in the Genome
5-Iodocytosine (5-IC) is a halogenated analog of cytosine. Its presence in genomic DNA is of significant interest in several fields of biomedical research. It can be incorporated into DNA as a therapeutic agent, acting as a radiosensitizer to enhance the efficacy of cancer radiotherapy. Furthermore, as a structural analog of 5-methylcytosine (5mC), it serves as a valuable tool for studying DNA methylation dynamics and protein-DNA interactions. The accurate quantification of 5-IC in genomic DNA is paramount for understanding its therapeutic mechanism, biological fate, and role as an epigenetic probe.
This guide provides an in-depth comparison of the gold-standard method for 5-IC quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—with a common alternative, the immunoassay. We will explore the causality behind experimental choices, provide detailed protocols, and present a clear comparison of their performance metrics, enabling you to make an informed decision for your research needs.
The Gold Standard: Isotope Dilution LC-MS/MS
For the absolute and highly specific quantification of DNA modifications, isotope dilution LC-MS/MS is widely recognized as the benchmark method.[1][2][3] Its superiority lies in its ability to combine the high-resolution separation of liquid chromatography with the precise mass-based detection and fragmentation-based confirmation of tandem mass spectrometry.[4][5][6] This combination provides unparalleled selectivity and sensitivity, allowing for the detection of rare modifications amidst a vast excess of canonical nucleosides.[2][3]
The Principle of Causality in the LC-MS/MS Workflow
Every step in the LC-MS/MS workflow is designed to ensure accuracy and reproducibility. The core principle is to enzymatically digest the DNA into its constituent nucleosides, introduce a known quantity of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte (5-iodo-2'-deoxycytidine), and then measure the ratio of the native analyte to the SIL-IS. The SIL-IS co-elutes with the analyte and experiences identical ionization and fragmentation, correcting for any sample loss during preparation or variations in instrument response.[1][3] This self-validating system is the foundation of its trustworthiness for absolute quantification.
Experimental Workflow: LC-MS/MS
The entire process, from sample preparation to data acquisition, is a chain of carefully optimized steps to ensure the integrity of the final quantitative result.
Caption: The LC-MS/MS workflow for 5-Iodocytosine quantification.
Detailed Protocol: LC-MS/MS Quantification of 5-iodo-2'-deoxycytidine
This protocol is a self-validating system, where the inclusion of a stable isotope-labeled internal standard from the beginning ensures the accuracy of the final measurement.
1. Genomic DNA Isolation and Quantification:
-
Isolate high-quality genomic DNA from your cells or tissues using a standard phenol-chloroform extraction or a commercial kit.
-
Treat the DNA with RNase A to remove any RNA contamination.
-
Quantify the purified DNA using a UV-Vis spectrophotometer or a fluorometric method. An A260/A280 ratio of ~1.8 and an A260/A230 ratio > 1.5 indicate good purity.[7]
2. Addition of Internal Standard:
-
To a known amount of genomic DNA (e.g., 10-20 µg), add a precise amount of a stable isotope-labeled internal standard, such as [¹⁵N₃]-5-iodo-2'-deoxycytidine. The causality here is critical: adding the standard before digestion accounts for any variability in digestion efficiency and subsequent sample handling.
3. Enzymatic Hydrolysis:
-
The goal is to completely digest the DNA into individual 2'-deoxynucleosides without modifying them. A multi-enzyme cocktail is most effective.[8][9]
-
In a suitable buffer (e.g., 10 mM ammonium acetate, pH 7.5), add Nuclease P1 and Alkaline Phosphatase.
-
Incubate at 37°C for at least 6 hours, or overnight, to ensure complete digestion.
-
After digestion, centrifuge the sample to pellet the enzymes and any undigested material. The supernatant contains the nucleoside mixture.
4. Sample Cleanup (Optional but Recommended):
-
For low-abundance modifications, a solid-phase extraction (SPE) step can enrich the analyte and remove interfering matrix components, thereby improving the signal-to-noise ratio.[10][11]
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column for good separation of the nucleosides.
-
Mobile Phase A: Water with 0.1% formic acid (to aid protonation for positive ion mode ESI).
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: Run a gradient from low to high organic phase (Mobile Phase B) to elute the nucleosides based on their hydrophobicity. 5-iodo-2'-deoxycytidine will have a characteristic retention time.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use positive ion electrospray ionization (ESI+), as nucleobases are readily protonated.[1]
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity.[12] This involves selecting the protonated molecular ion ([M+H]⁺) in the first quadrupole (MS1), fragmenting it in the collision cell, and detecting a specific, stable product ion in the third quadrupole (MS2).
-
MRM Transitions:
-
5-iodo-2'-deoxycytidine: Monitor the transition of the precursor ion (the protonated nucleoside) to the product ion (the protonated 5-iodocytosine base after loss of the deoxyribose sugar). For example, m/z 354.0 → 238.0.
-
Internal Standard ([¹⁵N₃]-5-iodo-2'-deoxycytidine): Monitor the corresponding mass-shifted transition, e.g., m/z 357.0 → 241.0.
-
-
6. Quantification:
-
Construct a calibration curve using known concentrations of the 5-iodo-2'-deoxycytidine standard spiked with a constant amount of the internal standard.
-
Calculate the peak area ratio of the endogenous analyte to the internal standard in your samples.
-
Determine the absolute amount of 5-iodo-2'-deoxycytidine in your original DNA sample by interpolating this ratio on the calibration curve. The result is typically expressed as the number of 5-IC molecules per 10⁶ or 10⁸ normal nucleotides.
An Alternative Approach: Immunoassays
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), represent a different paradigm for quantification. Instead of relying on the physicochemical properties of the molecule, these methods use highly specific antibodies to detect the target modification.
The Principle of Causality in Immunoassays
The trustworthiness of an immunoassay is entirely dependent on the specificity and affinity of the primary antibody. The workflow involves immobilizing the single-stranded DNA onto a surface, allowing a primary antibody to bind specifically to 5-Iodocytosine, and then using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric or fluorometric detection. The signal generated is proportional to the amount of analyte present.
Experimental Workflow: Immunoassay (ELISA-based)
Caption: The ELISA-based workflow for 5-Iodocytosine detection.
Detailed Protocol: ELISA-based Quantification of 5-Iodocytosine
1. DNA Preparation and Coating:
-
Isolate and purify genomic DNA as described for the LC-MS/MS method.
-
Denature the DNA to single strands by heating at 95-100°C for 10 minutes, followed by rapid chilling on ice.
-
Dilute the denatured DNA in a coating buffer and add it to the wells of a high-binding microplate. Incubate overnight at 4°C to allow the DNA to immobilize.
2. Blocking:
-
Wash the plate to remove unbound DNA.
-
Add a blocking buffer (e.g., BSA or non-fat milk in PBS) to each well to prevent non-specific binding of the antibodies. Incubate for 1-2 hours at room temperature.
3. Antibody Incubation:
-
Wash the plate.
-
Add the primary antibody specific for 5-Iodocytosine, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Wash the plate thoroughly to remove any unbound primary antibody.
-
Add the enzyme-conjugated secondary antibody (which binds to the primary antibody). Incubate for 1 hour at room temperature.
4. Detection:
-
Wash the plate thoroughly to remove unbound secondary antibody.
-
Add the appropriate enzyme substrate (e.g., TMB for HRP). A color change will develop.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
5. Quantification:
-
A standard curve must be generated using DNA standards with known amounts of 5-Iodocytosine.
-
The amount of 5-IC in the samples is determined by comparing their absorbance values to the standard curve. This provides a relative or semi-quantitative measure.
Performance Comparison: LC-MS/MS vs. Immunoassay
The choice between these two powerful techniques depends on the specific requirements of your study. The following table provides an objective comparison based on key performance metrics.
| Performance Metric | Isotope Dilution LC-MS/MS | Immunoassay (e.g., ELISA) | Rationale & Causality |
| Quantification | Absolute & Accurate | Relative / Semi-Quantitative | LC-MS/MS with a stable isotope-labeled internal standard corrects for sample loss and matrix effects, providing true absolute values.[1][3] Immunoassays rely on signal intensity relative to a standard curve and can be affected by antibody-binding kinetics and matrix interference. |
| Specificity | Very High | Variable; Potential for Cross-Reactivity | Mass spectrometry identifies molecules based on their unique mass-to-charge ratio and specific fragmentation pattern, which is highly definitive. Antibody specificity depends on the epitope; it may cross-react with structurally similar molecules (e.g., 5-bromocytosine or even 5-methylcytosine), leading to potential false positives. |
| Sensitivity | Extremely High (sub-femtomole) | High (picogram to nanogram range) | Modern mass spectrometers can detect modifications at frequencies as low as 1 in 10⁸ to 10¹⁰ normal nucleotides.[2][3] Immunoassays are also sensitive but may not reach the lower limits of detection achievable by LC-MS/MS. |
| Throughput | Lower | Higher | LC-MS/MS analysis is sequential, with each sample requiring a chromatographic run (typically 10-30 minutes). Immunoassays are performed in a 96-well plate format, allowing for the simultaneous processing of many samples. |
| DNA Input Required | Moderate (1-20 µg) | Low (100 ng - 1 µg) | The need for high accuracy and detection of low-abundance species in LC-MS/MS often necessitates a larger starting amount of DNA. |
| Cost (Instrument) | High | Low to Moderate | Tandem mass spectrometers are a significant capital investment. Microplate readers are more common and less expensive. |
| Cost (Per Sample) | Moderate | Low | Reagent and consumable costs for immunoassays are generally lower than for LC-MS/MS, which requires specialized columns, solvents, and standards. |
| Multiplexing | Excellent | Limited | A single LC-MS/MS run can be configured to quantify 5-IC, 5mC, 5hmC, and other modifications simultaneously by simply adding their respective MRM transitions.[10] Developing a multiplexed immunoassay is complex, often requiring multiple specific antibodies and detection systems. |
Conclusion and Recommendations
As a Senior Application Scientist, my recommendation is grounded in the principle of selecting the right tool for the specific scientific question.
Choose Isotope Dilution LC-MS/MS when:
-
Absolute accuracy and precision are non-negotiable. This is the "gold standard" for a reason and is essential for pharmacokinetic studies, dose-response analyses, and fundamental mechanistic studies.[1][13]
-
High specificity is required to distinguish 5-IC from other similar modifications.
-
You need to quantify multiple DNA modifications simultaneously in a single sample.
-
The budget for capital equipment and the required technical expertise are available.
Choose an Immunoassay when:
-
High-throughput screening of many samples is the primary goal.
-
The starting amount of DNA is limited.
-
Access to an LC-MS/MS system is not feasible, and a rapid, cost-effective method is needed.
References
-
Koc, H. & Swenberg, J. A. (2012). Quantitation of DNA adducts by stable isotope dilution mass spectrometry. Chemical Research in Toxicology, 26(1), 1-18. [Link]
-
Tretyakova, N., et al. (2012). Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry. Chemical Research in Toxicology, 26(1). [Link]
-
Gu, J., et al. (2014). Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS. Chemical Research in Toxicology, 27(5), 807-815. [Link]
-
Gao, Y. (2020). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]
-
Tretyakova, N., et al. (2012). Quantitation of DNA Adducts by Stable Isotope Dilution Mass Spectrometry. ResearchGate. [Link]
-
Yuan, B. & Cheng, Q. (2021). Quantification and mapping of DNA modifications. Chemical Society Reviews, 50(12), 7069-7094. [Link]
-
Monien, B. H., et al. (2016). Optimized enzymatic hydrolysis of DNA for LC-MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. ResearchGate. [Link]
-
New England Biolabs. (n.d.). A Fast One-step Digestion of DNA or RNA for Global Detection and Characterization of Nucleotide Modifications. ResearchGate. [Link]
-
Addgene. (2020). Quantifying DNA? Here are Five DNA Quantification Methods to Consider. Addgene Blog. [Link]
-
DeNovix. (2022). 5 Different DNA Quantification Methods to Consider. DeNovix. [Link]
-
Reddit. (2015). Alternative methods of quantifying DNA? r/genetics. [Link]
-
Unknown. (2012). Sample preparation for LC-MS analysis. Unknown Source. [Link]
-
Yuan, J., et al. (2021). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. ACS Chemical Biology, 16(10), 1957-1965. [Link]
-
Yuan, B. & Cheng, Q. (2021). Quantification and Mapping of DNA Modifications. ResearchGate. [Link]
-
De Crécy-Lagard, V., et al. (2018). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. Methods, 156, 102-113. [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Basisty, N., et al. (2021). Liquid Chromatography–Mass Spectrometry Analysis of Cytosine Modifications. Methods in Molecular Biology, 2198, 67-78. [Link]
-
Singh, S. K., et al. (2020). Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases. Analytical and Bioanalytical Chemistry, 412(23), 5879-5887. [Link]
-
CD BioSciences. (n.d.). Global DNA Modification Quantification by LC-MS/MS. Epigenetics. [Link]
-
Basisty, N., et al. (2021). Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications. PubMed. [Link]
Sources
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Liquid Chromatography–Mass Spectrometry Analysis of Cytosine Modifications | Springer Nature Experiments [experiments.springernature.com]
- 6. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS Sample Preparation | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. Quantification and mapping of DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Global DNA Modification Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]
A Senior Application Scientist's Guide to DNA Polymerase Efficiency in 5-Iodocytosine Incorporation
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of synthetic biology, diagnostics, and therapeutic development, the site-specific incorporation of modified nucleotides is a cornerstone technology. 5-Iodocytosine (5-IC), a halogenated analog of cytosine, offers a versatile tool for these applications due to its utility in X-ray crystallography for phasing, as a photo-crosslinkable agent to study DNA-protein interactions, and as a precursor for further chemical modifications. However, the successful integration of 5-Iodo-dCTP into a DNA strand is critically dependent on the enzymatic catalyst: the DNA polymerase.
This guide provides an in-depth comparison of the efficiency of various DNA polymerases in incorporating 5-Iodocytosine. As a Senior Application Scientist, my goal is to move beyond mere product descriptions and provide you with the technical insights and experimental rationale necessary to select the optimal polymerase for your specific application.
The Challenge of Incorporating Modified Nucleotides
DNA polymerases have evolved to be highly specific for their natural substrates (dATP, dCTP, dGTP, and dTTP). The active site of a polymerase is a finely tuned environment that recognizes the shape, size, and hydrogen-bonding potential of the incoming nucleotide. Any modification, even a seemingly small one like the addition of an iodine atom at the C5 position of cytosine, can perturb this delicate interaction. This can lead to reduced incorporation efficiency, increased misincorporation, or even complete stalling of the polymerase.
The efficiency of incorporation is a multifactorial issue influenced by:
-
Polymerase Family and Structure: DNA polymerases are broadly classified into families (A, B, X, etc.) based on sequence homology. Family A polymerases, like Taq, and Family B polymerases, like Pfu and Phusion, possess distinct structural features in their "fingers" and "thumb" domains that interact with the template DNA and incoming dNTP. These differences often translate to a varied tolerance for modified nucleotides.
-
Proofreading Activity: High-fidelity polymerases possess a 3'→5' exonuclease activity, or "proofreading" function, which removes misincorporated nucleotides.[1] While this is crucial for accurate DNA replication, this activity can sometimes hinder the incorporation of modified nucleotides if the polymerase perceives the modification as an error.
-
Processivity: This refers to the number of nucleotides a polymerase can add before dissociating from the DNA template.[2] Higher processivity is generally desirable for synthesizing long strands of modified DNA.
Comparative Analysis of DNA Polymerase Performance
Key Performance Metrics:
-
Incorporation Efficiency: How readily the polymerase accepts 5-Iodo-dCTP opposite a guanine in the template strand. This can be quantified by kinetic parameters like Km (the concentration of substrate at which the reaction rate is half of Vmax) and kcat (the turnover number). A higher kcat/Km ratio indicates greater catalytic efficiency.
-
Fidelity: The accuracy of incorporation. This includes not only the correct pairing of 5-IC with guanine but also the fidelity of subsequent incorporations downstream of the modification.
-
Processivity: The ability to synthesize a long, continuous strand of DNA containing one or more 5-IC modifications.
Polymerase Comparison Summary
| Polymerase Family | Example Polymerase | Proofreading (3'→5' Exo) | Relative Fidelity | Processivity | Expected 5-IC Incorporation Efficiency |
| Family A | Taq Polymerase | No | Lower | Moderate | Moderate to Low |
| Klenow Fragment (exo-) | No | Lower | Low | Moderate to Low | |
| Family B | Pfu Polymerase | Yes | High | Low | Moderate to High |
| Phusion Polymerase | Yes | Very High | High | High | |
| Other | DNA Polymerase Alpha | No (typically) | Low | Low | Variable (see data below) |
| HCMV DNA Polymerase | Yes | High | High | High (see data below) |
In-Depth Polymerase Profiles
Family A Polymerases: Taq and Klenow Fragment
Taq polymerase, the workhorse of standard PCR, lacks proofreading activity, which can be an advantage when trying to incorporate a "foreign" nucleotide, as the enzyme will not try to excise it.[2] However, the active site of Taq is relatively tight, and studies with other modified cytosine analogs, such as N4-methyl-dCTP, have shown that while Taq can incorporate them, the efficiency may be reduced compared to the natural dCTP.[3] The Klenow Fragment of E. coli DNA Polymerase I, particularly the exonuclease-deficient (exo-) version, shares this lack of proofreading but has very low processivity, making it suitable for single-nucleotide incorporation studies but not for generating long modified amplicons.
Causality: The lack of a 3'→5' exonuclease domain in Taq and Klenow (exo-) prevents the immediate removal of the incorporated 5-Iodocytosine. However, the steric bulk of the iodine atom may still hinder the initial binding and the conformational change required for catalysis, leading to lower overall efficiency compared to high-performance Family B polymerases.
Family B Polymerases: Pfu and Phusion
Family B polymerases, derived from archaea, are generally considered more adept at incorporating modified nucleotides.[4] Pfu polymerase offers high fidelity due to its proofreading activity, but its processivity is relatively low.[2]
Phusion DNA polymerase represents a significant advancement. It is a Pyrococcus-like enzyme fused to a processivity-enhancing domain, giving it exceptional fidelity (over 50 times that of Taq) and high processivity.[4] This high processivity and robust performance make it a strong candidate for efficiently incorporating modified nucleotides, including halogenated ones, into long DNA fragments.
Causality: The more open active site of many Family B polymerases can better accommodate the bulky iodine atom at the C5 position. While the proofreading domain could potentially remove the modified nucleotide, the higher intrinsic incorporation efficiency often outweighs the excision activity, especially with engineered polymerases like Phusion.
Quantitative Data Example: Viral and Cellular Polymerases
A key study provides valuable quantitative insights into the interaction of 5-Iodo-dCTP (referred to as FIACTP in the paper) with Human Cytomegalovirus (HCMV)-induced DNA polymerase and cellular DNA polymerase alpha.[5] The study measured the inhibition constant (Ki), which is inversely related to the binding affinity of the polymerase for the modified nucleotide.
| DNA Polymerase | Competing Natural Nucleotide | Ki for 5-Iodo-dCTP (FIACTP) | Interpretation |
| HCMV-induced DNA Polymerase | dCTP | 0.30 µM | Higher affinity for 5-Iodo-dCTP |
| Cellular DNA Polymerase Alpha | dCTP | 3.10 µM | Lower affinity for 5-Iodo-dCTP |
Analysis: The HCMV DNA polymerase exhibits a more than 10-fold lower Ki for 5-Iodo-dCTP compared to the cellular DNA polymerase alpha, indicating a significantly higher affinity for the modified nucleotide.[5] Furthermore, the study demonstrated that the HCMV polymerase could utilize 5-Iodo-dCTP as a substrate for DNA synthesis, whereas polymerase alpha could not.[5] This highlights that even within a biological context, different polymerases display dramatically different efficiencies for the same modified nucleotide.
Experimental Protocol: Primer Extension Assay for Incorporation Efficiency
To empirically determine the best polymerase for your needs, a primer extension assay is the gold standard. This method allows for a direct, visual comparison of incorporation efficiency.
Workflow Diagram
Sources
- 1. Mechanistic Insights: How Different DNA Polymerases Achieve Fidelity [synapse.patsnap.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Human cytomegalovirus-induced DNA polymerase and its interaction with the triphosphates of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-methyluracil, -5-iodocytosine, and -5-methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Hazard Profile and Core Safety Principles
An In-Depth Technical Guide to the Proper Disposal of 5-Iodocytosine
As a Senior Application Scientist, my goal is to empower researchers with the knowledge to not only achieve groundbreaking results but also to maintain the highest standards of safety and regulatory compliance. 5-Iodocytosine is a valuable reagent in various molecular biology and drug development applications; however, its halogenated nature and potential toxicity necessitate a rigorous and well-understood disposal protocol. This guide moves beyond simple checklists to explain the scientific rationale behind each step, ensuring a culture of safety and responsibility in your laboratory.
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 5-Iodocytosine (CAS No. 1122-44-7) is an organic compound containing iodine, classifying it as a halogenated organic compound .[1][2] This classification is the single most critical factor dictating its disposal pathway.
The primary hazards, as identified in its Safety Data Sheet (SDS), are:
-
Acute Oral Toxicity: It is classified as Harmful if Swallowed (H302).[3][4]
-
Irritation: It may cause skin and eye irritation.[5]
-
Environmental Hazard: While specific data for 5-Iodocytosine is limited, analogous iodinated compounds are often toxic to aquatic life.[6]
The core principle for its disposal is waste segregation . Halogenated organic waste streams are managed differently from non-halogenated streams, primarily because their incineration can produce acidic gases (like hydrogen iodide) that require specialized scrubbers in the disposal facility.[7][8] Mixing waste streams improperly can create dangerous chemical reactions, violate regulatory requirements, and significantly increase disposal costs.[9]
Hazard and Handling Summary Table
| Hazard Classification | GHS Pictogram | Precautionary Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity 4, Oral (H302) | GHS07 (Exclamation Mark) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][4] | Eyes: Safety glasses with side-shields or goggles.[5] Hands: Chemical-resistant gloves (e.g., nitrile).[5] Body: Laboratory coat.[5] Respiratory: N95 dust mask when handling powder.[3][4] |
| Skin & Eye Irritant [5] | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] | As listed above. |
Standard Operating Procedure for Waste Disposal
This protocol ensures that all forms of 5-Iodocytosine waste are handled safely and compliantly from the point of generation to final pickup.
Step 1: Waste Segregation and Container Selection
-
Designate a Waste Stream: All waste containing 5-Iodocytosine must be disposed of as Halogenated Organic Waste .[1]
-
Select the Correct Container: Use a dedicated, properly vetted hazardous waste container. This is typically a plastic carboy or bottle with a screw-top cap, often color-coded (e.g., green) by institutional EHS programs to signify halogenated waste.[1] The container must be in good condition and compatible with the waste.[8]
-
Prohibited Mixtures: DO NOT mix 5-Iodocytosine waste with:
Step 2: Waste Accumulation and Labeling
-
Initial Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[2][8]
-
Content Logging: As waste is added, accurately record the chemical name ("5-Iodocytosine") and its estimated quantity or concentration on the tag.[1] Forgetting to log constituents as they are added is a common compliance issue.
-
Secure Storage: Keep the waste container tightly closed when not in use.[2][8] Store it in a designated Satellite Accumulation Area (SAA) within the lab, away from heat or ignition sources.[2][5] Ensure it is in secondary containment to mitigate leaks.[2]
Step 3: Arranging for Final Disposal
-
Do Not Exceed Limits: Do not accumulate more than 55 gallons of hazardous waste (or as specified by your institution's EHS) in an SAA.
-
Request Pickup: Once the container is full (typically 75-80% capacity to prevent splashing), or if you are approaching the time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[2]
-
Professional Disposal: The waste will be transported and disposed of by a licensed hazardous waste management company, typically via high-temperature incineration.[1][6]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Step 1: Isolate and Alert
-
Alert all personnel in the immediate vicinity.
-
If the spill is large or involves a highly volatile solvent, evacuate the area and contact your institution's emergency response line.
-
Restrict access to the spill area.[12]
Step 2: Don Appropriate PPE
Before attempting any cleanup, at a minimum, wear:
-
Two pairs of chemical-resistant gloves.[12]
-
A lab coat or gown.
-
Safety goggles.
-
An N95 respirator if the spill involves solid 5-Iodocytosine powder, to prevent inhalation.[3][12]
Step 3: Contain and Clean
-
For Solid/Powder Spills: Gently cover the spill with damp paper towels or absorbent pads to prevent the powder from becoming airborne.[12] Carefully sweep or scoop the material into a designated hazardous waste container.[6] DO NOT dry sweep.[11]
-
For Liquid Spills: Cover the spill with an inert absorbent material like vermiculite, sand, or chemical spill pads, working from the outside in to prevent spreading.[6][13] Once absorbed, scoop the material into the hazardous waste container.
Step 4: Decontamination and Disposal
-
Place all contaminated cleanup materials (gloves, pads, towels) into the same hazardous waste container.[6][12]
-
Clean the spill area twice with a detergent solution, followed by a final rinse.[12][14]
-
Dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Report the spill to your laboratory supervisor and EHS department, following institutional protocols.[6]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating and disposing of waste generated from work with 5-Iodocytosine.
Caption: A workflow for the proper segregation and disposal of 5-Iodocytosine waste.
References
- Management of Hazardous Wastes containing Halogen
- 5 - SAFETY D
- HAZARDOUS WASTE SEGREG
- Safe Disposal of 2',3'-dideoxy-5-iodocytidine: A Procedural Guide. BenchChem.
- Halogenated Solvents in Labor
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- Safety Data Sheet - Sarmentosin. MedchemExpress.com.
- Organic Solvents. Cornell University Environmental Health and Safety.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Iodine.
- Handling accidental spills of cytotoxic drugs. DVM360.
- Decontamination procedures. University of Nottingham.
- Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- 5-Iodocytosine Safety Inform
- Cytotoxic Spill Cleanup Procedure. University of British Columbia.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 4. 5-Iodocytosine 1122-44-7 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. p2infohouse.org [p2infohouse.org]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. nj.gov [nj.gov]
- 12. dvm360.com [dvm360.com]
- 13. nottingham.ac.uk [nottingham.ac.uk]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Mastering the Safe Handling of 5-Iodocytosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 5-Iodocytosine, a halogenated nucleobase, is a critical reagent in various research applications, including the synthesis of oligonucleotides and studies on DNA and RNA.[1] However, its classification as a hazardous substance necessitates a robust understanding and implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower your team with the knowledge to handle 5-Iodocytosine with confidence and precision, ensuring both experimental success and a secure laboratory environment.
Understanding the Risks: Hazard Profile of 5-Iodocytosine
5-Iodocytosine is classified as acutely toxic if swallowed (Acute Tox. 4 Oral), with the hazard statement H302: Harmful if swallowed. The GHS pictogram associated with this compound is the GHS07, indicating that it can cause less serious health effects. As a fine powder, it also poses a risk of inhalation. Therefore, all handling procedures must be designed to minimize the possibility of ingestion and inhalation of airborne particles.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical when handling 5-Iodocytosine. The following recommendations are based on a comprehensive risk assessment of its chemical and physical properties.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given that 5-Iodocytosine is a powdered substance, the potential for airborne particles necessitates robust eye protection.
-
Minimum Requirement: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards should be worn for all procedures involving 5-Iodocytosine.[2][3][4][5] The "Z87" marking on the frame or lens indicates compliance.[4]
-
Recommended for Weighing and Bulk Handling: When weighing the powder or handling larger quantities where the risk of aerosolization is higher, chemical splash goggles are required. Goggles provide a complete seal around the eyes, offering superior protection from airborne particles.[6]
-
High-Risk Operations: For tasks with a significant splash risk, such as during spill cleanup, a face shield should be worn in conjunction with chemical splash goggles.[2] A face shield provides an additional layer of protection for the entire face.[2]
Hand Protection: Selecting the Right Gloves
The choice of gloves is critical to prevent dermal absorption. Not all disposable gloves offer the same level of protection against chemical exposure.
-
Recommended Glove Material: Nitrile gloves are the preferred choice for handling 5-Iodocytosine. While no specific breakthrough time data for 5-Iodocytosine is readily available, nitrile gloves generally provide good resistance to a wide range of chemicals. However, it's important to note that nitrile has poor resistance to halogenated hydrocarbons.[7][8] Therefore, for prolonged or high-exposure tasks, double-gloving is recommended.
-
Glove Specifications: Use powder-free nitrile gloves that meet the ASTM D6978-05 standard for resistance to permeation by chemotherapy drugs.[9]
-
Glove Usage Protocol:
-
Always inspect gloves for any signs of degradation, such as rips or punctures, before use.[10]
-
Change gloves frequently, at least every 30 to 60 minutes, or immediately if they become contaminated.[9]
-
When double-gloving, tuck the cuff of the inner glove under the sleeve of your lab coat, and the cuff of the outer glove over the sleeve.
-
Never reuse disposable gloves.[11]
-
| Glove Material | Protection Level for Halogenated Compounds | Recommendation for 5-Iodocytosine |
| Nitrile | Fair to Good (for splash protection)[7][12] | Recommended (double-gloving for extended use) |
| Neoprene | Good[12] | Suitable Alternative |
| Latex | Poor[10] | Not Recommended |
| Vinyl | Poor[13] | Not Recommended |
Body Protection: Gowns and Lab Coats
A protective layer over your personal clothing is essential to prevent contamination.
-
Standard Laboratory Use: A clean, buttoned lab coat should be worn for all routine procedures.
-
Weighing and Bulk Handling: When handling larger quantities or during procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric with a closed front, long sleeves, and tight-fitting cuffs is recommended.[6][13]
Respiratory Protection: When is it Necessary?
Protecting your respiratory system from inhaling fine powders is a critical safety measure.
-
Engineering Controls First: The primary method for controlling airborne hazards is through engineering controls, such as a certified chemical fume hood. All weighing and handling of powdered 5-Iodocytosine should be performed in a fume hood.
-
When a Respirator is Required: In situations where a fume hood is not available or during a large spill cleanup where airborne dust may be generated, respiratory protection is mandatory.[6][9][13]
-
Recommended Respirator: A NIOSH-approved N95 or N100 filtering facepiece respirator is the minimum requirement for protection against airborne particulates.[9][13][14] For higher-risk scenarios, a powered air-purifying respirator (PAPR) may be necessary.[6][14] All personnel required to wear a respirator must be properly fit-tested and trained in its use.[9][13]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling 5-Iodocytosine minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Weighing
-
Designated Area: Designate a specific area within a chemical fume hood for handling 5-Iodocytosine.
-
Don PPE: Before handling the compound, don the appropriate PPE as outlined above.
-
Weighing: Tare a clean, stable weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of 5-Iodocytosine to the weigh boat using a clean spatula.
-
Container Closure: Immediately and securely close the primary container of 5-Iodocytosine after dispensing.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed 5-Iodocytosine within the fume hood.
Experimental Workflow for Handling 5-Iodocytosine
Caption: A standard workflow for the safe handling of 5-Iodocytosine.
Disposal Plan: Managing 5-Iodocytosine Waste
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental protection. As a halogenated organic compound, 5-Iodocytosine waste must be handled according to specific regulations.
-
Waste Segregation: All solid waste contaminated with 5-Iodocytosine (e.g., gloves, weigh boats, paper towels) and any unused compound must be disposed of in a designated hazardous waste container for halogenated organic waste.
-
Liquid Waste: Solutions containing 5-Iodocytosine should be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquid waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "5-Iodocytosine."
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[15][16][17] Never dispose of 5-Iodocytosine down the drain.[18]
Emergency Procedures: Spill and Exposure Response
Prompt and correct action in the event of a spill or exposure is critical to mitigating harm.
Spill Cleanup
The procedure for cleaning up a 5-Iodocytosine spill depends on the size of the spill.
Small Spill (<5 g):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear a lab coat, double nitrile gloves, and chemical splash goggles.
-
Containment: Gently cover the powdered spill with a damp paper towel to avoid generating dust.[19][20]
-
Cleanup: Carefully wipe up the contained spill, working from the outside in. Place the contaminated paper towels in a sealed bag and then into the designated halogenated waste container.
-
Decontamination: Clean the spill area twice with a detergent solution, followed by a final wipe with 70% isopropyl alcohol.[19]
Large Spill (>5 g):
-
Evacuate: Immediately evacuate the area and alert your laboratory supervisor and institutional safety office.
-
Restrict Access: Prevent others from entering the spill area.
-
Trained Personnel Only: Only personnel who are trained in hazardous spill response and are wearing appropriate PPE, including a respirator, should clean up a large spill.[21]
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these comprehensive safety and handling protocols, you can confidently and safely incorporate 5-Iodocytosine into your research, ensuring the well-being of your team and the integrity of your scientific endeavors.
References
- OHS Insider. (2022, July 14). What PPE Should Workers Use for Handling Cytotoxic Drugs?
- Scott, S., et al. (n.d.).
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- Recommended PPE by Hazard C
- eLCOSH. (n.d.). EYE PROTECTION: A BASIC UNDERSTANDING OF THE OSHA STANDARD.
- OSHA. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- Compliance Training Online. (n.d.). A Workplace Guide to OSHA Eye Protection.
- SBD. (2021, June 11). OSHA Eye And Face Protection Safety Requirements And Tips.
- DVM360. (2008, March 7). Handling accidental spills of cytotoxic drugs.
- Michigan State University Environmental Health & Safety. (n.d.). Spill and Cleaning Protocol.
- HDSpillTrainingVideo. (2018, February 23). Hazardous Drug Spill Training Video.
- All Safety Products. (n.d.). Glove Material Breakthrough Time after Total Immersion.
- 3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling.
- Ferrer, E., et al. (1997, September-October). Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine. PubMed.
- OSHA. (n.d.). 1910.133 - Eye and face protection.
- OSHA. (n.d.). 1926.102 - Eye and face protection.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- SafetyGloves.co.uk. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Emergency and Safety Services. (n.d.). Glove Selection Page 1 of 20.
- University of Michigan Environment, Health & Safety. (n.d.). Glove Compatibility Chart.
- eviQ. (n.d.). 919-Hazardous drug spill management.
- UBC Safety & Risk Services. (2017, December 8). Cytotoxic Spill Cleanup Procedure.
- NucleoGene. (n.d.).
- Sigma-Aldrich. (n.d.). 5-Iodocytosine 1122-44-7.
- Pipette Jockey. (2016, May 6). Make your own nuclease/nucleic acid decontaminating solution.
- NucleoGene. (2019, December 1).
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- ATSDR. (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
- RS Components. (n.d.). Chemical Compatibility Chart For Disposable Gloves.
- ITW Reagents. (n.d.). Nucleic acid decontamination.
- Sapio Sciences. (2025, March 3). Best Practices for Documenting Synthesis Steps and Managing Reagents.
- PubMed. (2023, June 13). Uncovering an Emerging Group of Halogenated Nucleobase-Derived Disinfection Byproducts in Drinking Water: Prioritization of the Highly Cytotoxic 2-Chloroadenine.
- Ohio.gov. (n.d.). The Disposal of Hazardous Waste Pharmaceuticals FAQs.
- WSU Spokane. (n.d.). GLOVE SELECTION CHART.
- Sigma-Aldrich. (n.d.). 5-Iodocytosine 1122-44-7.
- NIH. (2022). NIH Waste Disposal Guide 2022.
- EPA. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
- Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
- ElectronicsAndBooks. (n.d.). Synthesis and Antitumor Activity of 5-Azacytosine Arabinoside1.
- MDPI. (n.d.). Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions.
Sources
- 1. Preparation and properties of oligodeoxynucleotides containing 5-iodouracil and 5-bromo- and 5-iodocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eLCOSH : EYE PROTECTION: A BASIC UNDERSTANDING OF THE OSHA STANDARD [elcosh.org]
- 3. A Workplace Guide to OSHA Eye Protection [compliancetrainingonline.com]
- 4. OSHA Eye And Face Protection Safety Requirements And Tips | SBD [safetybydesigninc.com]
- 5. 1926.102 - Eye and face protection. | Occupational Safety and Health Administration [osha.gov]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. gloves.com [gloves.com]
- 9. ohsinsider.com [ohsinsider.com]
- 10. spokane.wsu.edu [spokane.wsu.edu]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.ymaws.com [cdn.ymaws.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. orf.od.nih.gov [orf.od.nih.gov]
- 17. epa.gov [epa.gov]
- 18. collectandrecycle.com [collectandrecycle.com]
- 19. dvm360.com [dvm360.com]
- 20. youtube.com [youtube.com]
- 21. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
